Technical Documentation Center

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid
  • CAS: 6310-26-5

Core Science & Biosynthesis

Foundational

Mechanism of Action for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in Controlled Radical Polymerization

Executive Summary {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5), structurally classified as O-carboxymethyl S-carboxymethyl xanthate, is a highly specialized Chain Transfer Agent (CTA)[1]. It is pri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5), structurally classified as O-carboxymethyl S-carboxymethyl xanthate, is a highly specialized Chain Transfer Agent (CTA)[1]. It is primarily deployed in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specifically within the MADIX (Macromolecular Design via the Interchange of Xanthates) subclass[2]. For researchers and drug development professionals, this compound is a critical synthetic tool for engineering well-defined, low-dispersity hydrophilic polymers—such as poly(N-vinylpyrrolidone) (PNVP) and poly(vinyl acetate) (PVAc)—which are heavily utilized in targeted drug delivery systems, nanomedicine stealth coatings, and advanced hydrogel formulations[3].

Molecular Anatomy & The Causality of Reactivity

The efficacy of any RAFT agent is governed by the electronic and steric properties of its "Z-group" and "R-group". The unique bifunctional carboxylic acid architecture of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid provides strict kinetic control over polymer chain growth[4].

  • The Z-Group (-O-CH₂-COOH): In MADIX/RAFT, the Z-group modulates the reactivity of the C=S double bond toward radical addition. The oxygen atom in the carboxymethoxy group is highly electronegative but donates electron density via p-π resonance into the thiocarbonyl core[2].

    • Causality: This resonance stabilization reduces the lifetime of the intermediate radical. If the intermediate radical is too stable (as seen with dithiobenzoates), the polymerization of Less Activated Monomers (LAMs) like N-vinylpyrrolidone will suffer from severe rate retardation or complete inhibition[4]. The O-alkyl Z-group ensures rapid fragmentation, maintaining a steady rate of propagation specifically tailored for LAMs[5].

  • The R-Group (-CH₂-COOH): The R-group must be a superior homolytic leaving group compared to the propagating polymer chain. The carboxymethyl radical (•CH₂COOH) fragments efficiently and rapidly re-initiates new monomer chains[2].

    • Causality: The presence of terminal carboxylic acids on both the Z and R groups ensures that the resulting polymer chains possess telechelic (dual-end) carboxyl functionality. This is highly advantageous for downstream bioconjugation, allowing researchers to easily attach amine-bearing therapeutic peptides or targeting ligands via standard EDC/NHS coupling.

The MADIX/RAFT Catalytic Cycle

The mechanism of action relies on a degenerative chain transfer process. By rapidly exchanging the active radical among all growing chains, the CTA ensures that all polymer chains grow simultaneously, yielding a narrow molecular weight distribution (dispersity, Đ < 1.2)[3].

MADIX_Mechanism I 1. Initiation (I2 → 2I•) P 2. Propagation (I• + Monomer → Pn•) I->P PreEq 3. Pre-Equilibrium Pn• + S=C(Z)-S-R ⇌ [Intermediate]• P->PreEq Frag 4. Fragmentation [Intermediate]• ⇌ Pn-S-C(=S)Z + R• PreEq->Frag Addition/Fragmentation Reinit 5. Re-Initiation R• + Monomer → Pm• Frag->Reinit R• Release MainEq 6. Main Equilibrium Pm• + Pn-S-C(=S)Z ⇌ [Intermediate]• ⇌ Pm-S-C(=S)Z + Pn• Reinit->MainEq Chain Growth MainEq->MainEq Reversible Exchange

Figure 1: The core catalytic cycle of MADIX/RAFT polymerization highlighting the pre-equilibrium and main equilibrium stages.

  • Initiation & Propagation: A conventional radical initiator decomposes to form primary radicals, which react with monomers to form propagating chains (Pn•).

  • Pre-equilibrium: Pn• adds to the reactive C=S bond of the xanthate to form a stabilized intermediate radical. This intermediate rapidly fragments to release the R-group (•CH₂COOH) and forms a dormant polymeric xanthate (Macro-CTA)[5].

  • Re-initiation: The released •CH₂COOH radical reacts with free monomers to start a new propagating chain (Pm•).

  • Main Equilibrium: This is the core mechanism of control. The new propagating chains (Pm•) continuously add to the Macro-CTAs, forming intermediate radicals that degenerate back into a dormant chain and a new active radical (Pn•). This rapid exchange ensures that the probability of chain growth is equally distributed among all chains[4].

Self-Validating Experimental Protocol: Synthesis of Poly(N-vinylpyrrolidone)

To leverage this CTA for biomedical applications, the following self-validating protocol details the synthesis of Poly(N-vinylpyrrolidone) (PNVP) in aqueous media.

Workflow Prep 1. Reagent Prep Mix Monomer, CTA, Initiator & Buffer Degas 2. Degassing 3x Freeze-Pump-Thaw Prep->Degas Poly 3. Polymerization 70°C under Argon Degas->Poly Quench 4. Quenching Liquid N2 & Air Poly->Quench Purify 5. Validation NMR & GPC Analysis Quench->Purify

Figure 2: Self-validating experimental workflow for MADIX polymerization using the xanthate CTA.

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve N-vinylpyrrolidone (Monomer), {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CTA), and 4,4'-Azobis(4-cyanopentanoic acid) (V-501, Initiator) in a buffered aqueous solution (pH 5.5).

    • Causality: A pH of 5.5 is chosen to deprotonate the carboxylic acids (enhancing aqueous solubility) while preventing the base-catalyzed hydrolysis of the xanthate core that occurs at pH > 7[3].

  • Stoichiometric Control: Set the [Monomer]:[CTA] ratio to target the desired molecular weight (e.g., 100:1 for ~10 kDa). Set the [CTA]:[Initiator] ratio to 10:1.

    • Causality: A high CTA-to-initiator ratio ensures that the number of "dead" chains generated by bimolecular termination is statistically negligible, preserving the living character of the polymer[2].

  • Degassing (Critical Step): Subject the mixture to three consecutive freeze-pump-thaw cycles under argon.

    • Causality: Molecular oxygen is a diradical that rapidly couples with propagating carbon-centered radicals, permanently quenching them. Complete deoxygenation is mandatory to prevent an inhibition period and loss of molecular weight control.

  • Polymerization: Heat the sealed reaction vessel to 70°C for 12 hours.

  • Quenching & Validation: Terminate the reaction by rapid cooling in liquid nitrogen and exposure to ambient air.

    • Self-Validation System: Analyze the crude mixture via ¹H NMR to calculate monomer conversion (comparing vinyl protons to polymer backbone protons). Simultaneously, analyze the purified polymer via Gel Permeation Chromatography (GPC). If the theoretical molecular weight (calculated from NMR conversion) matches the experimental GPC molecular weight, and the dispersity (Đ) is < 1.25, the living mechanism is successfully validated.

Quantitative Data & Kinetic Parameters

The selection of a CTA must be strictly matched to the monomer class. The table below summarizes the kinetic parameters that dictate the use of xanthates over other RAFT agents for specific applications.

CTA ClassRepresentative Z-GroupRepresentative R-GroupMonomer CompatibilityChain Transfer Constant ( Ctr​ )Expected Dispersity (Đ)
Xanthate (MADIX) -O-CH₂-COOH -CH₂-COOH LAMs (VAc, NVP, NVC) 0.5 – 2.0 1.15 – 1.30
Dithiobenzoate -Phenyl-C(CH₃)₂CNMAMs (Styrene, Acrylates)> 10001.05 – 1.15
Trithiocarbonate -S-Alkyl-CH(CH₃)COOHMAMs (Acrylamides)50 – 5001.05 – 1.20
Dithiocarbamate -N(CH₃)₂-CH₂-PhLAMs (VAc, NVP)0.1 – 1.01.20 – 1.40

Data summarized from foundational kinetic studies on RAFT polymerization[2][4].

Sources

Exploratory

An In-depth Technical Guide to the Aqueous Stability of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid

Foreword: The Critical Role of Stability in Polymer Chemistry In the precise world of controlled polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the chain transfer age...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Critical Role of Stability in Polymer Chemistry

In the precise world of controlled polymerization, particularly Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the chain transfer agent (CTA) is the linchpin of control. For researchers in materials science and drug development, the synthesis of well-defined, water-soluble polymers is paramount for creating advanced drug delivery systems, hydrogels, and other biomedical materials. {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, a hydrophilic trithiocarbonate (TTC), is a key enabler in these aqueous systems. However, its efficacy is fundamentally tied to its chemical integrity within the reaction medium. This guide provides a comprehensive analysis of the factors governing the stability of this CTA in aqueous environments, offering mechanistic insights and field-proven methodologies to ensure predictable and reproducible outcomes in your research.

Mechanistic Underpinnings of Trithiocarbonate Degradation

The core of the {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid molecule features a trithiocarbonate group (S-C(=S)-S). While trithiocarbonates are generally considered more resistant to hydrolysis than other CTAs like dithioesters, they are not immune, especially under specific environmental conditions.[1][2] The primary degradation pathway in aqueous solutions is hydrolysis, which can be significantly influenced by pH and temperature.

Base-Catalyzed Hydrolysis

The principal degradation route is nucleophilic attack by hydroxide ions on the thiocarbonyl carbon. This is particularly pronounced under basic conditions. The reaction proceeds via the cleavage of the trithiocarbonate bond, leading to the loss of the characteristic chromophore and, critically, the loss of RAFT-mediated control over polymerization.[3][4] Studies on structurally similar hydrophilic trithiocarbonates have demonstrated that significant degradation of the trithiocarbonate group occurs at elevated pH levels.[3][4]

Hydrolysis_Mechanism cluster_conditions Aqueous Environment TTC Trithiocarbonate CTA (R-S-C(=S)-S-R') Intermediate Tetrahedral Intermediate TTC->Intermediate  Nucleophilic Attack (High pH) OH Hydroxide Ion (OH⁻) OH->Intermediate Products Degradation Products (e.g., Carbonyl Sulfide, Thiols, Carbonate) Intermediate->Products  Bond Cleavage

Caption: Base-catalyzed hydrolysis of the trithiocarbonate functional group.

Critical Factors Governing Aqueous Stability

The rate and extent of degradation are not intrinsic properties alone but are dictated by a confluence of environmental variables. Understanding these factors is essential for designing robust polymerization protocols and ensuring the long-term storage and viability of the CTA.

The Influence of pH

The pH of the aqueous medium is arguably the most critical factor affecting the stability of {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid.

  • Acidic to Neutral pH (pH 1-8): In this range, trithiocarbonates generally exhibit good stability.[5] Some studies on similar water-soluble CTAs have confirmed their stability in this pH window, even at elevated temperatures.[5]

  • Alkaline pH (pH > 8): As the pH increases, the concentration of hydroxide ions rises, accelerating base-catalyzed hydrolysis.[3][4] For some hydrophilic trithiocarbonates, degradation becomes noticeable at pH values above 10 or 11, especially at typical polymerization temperatures like 60°C.[3][4] A study on a poly(acrylic acid) macro-RAFT agent with a trithiocarbonate end-group showed only a 6% decrease in the active chain end after 6 hours at 80°C and pH 8.0, indicating reasonable stability under moderately basic conditions for a limited time.[6]

The Role of Temperature

Temperature provides the activation energy for degradation reactions. The interplay between temperature and pH is crucial.

  • Low Temperatures (e.g., 30°C): At lower temperatures, the rate of degradation is significantly reduced. In one study, a trithiocarbonate CTA exhibited only 8% degradation after 12 hours at 30°C.[7][8]

  • Elevated Temperatures (e.g., 60-70°C): These temperatures, common for RAFT polymerizations, can dramatically accelerate degradation, especially at non-optimal pH. The same CTA that showed 8% degradation at 30°C experienced 60% degradation over the same period at 70°C.[7][8] Thermal treatment at temperatures as low as 100°C can lead to the elimination of trithiocarbonate end-groups from polymers.[9]

Structural Considerations: The Impact of Hydrophobicity

An insightful observation from comparative studies is the role of the CTA's overall molecular structure in its stability. Amphiphilic CTAs, which possess both hydrophilic (like the dicarboxylic acid groups in the title compound) and hydrophobic moieties (e.g., a long alkyl chain), can form micelles in aqueous solutions. This self-assembly can protect the trithiocarbonate core from the surrounding aqueous phase.[3][4]

  • Hydrophilic CTAs: Molecules like {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid, which lack a significant hydrophobic segment, dissolve as single molecules. This leaves the trithiocarbonate group fully exposed to hydroxide ions in the bulk solution, making it more susceptible to hydrolysis.[3][4]

  • Amphiphilic CTAs: A CTA with a dodecyl group, for example, was found to be significantly more stable under basic conditions (stable up to pH 12) than a more hydrophilic counterpart (degraded at pH > 11).[3][4] The hydrophobic dodecyl chain drives the formation of micelles, sequestering the hydrolytically sensitive trithiocarbonate group within the hydrophobic core.[3][4]

Caption: Micellar encapsulation protecting the trithiocarbonate core.

Quantitative Stability Analysis: Data Synopsis

For ease of comparison, the following table summarizes quantitative data on the stability of representative trithiocarbonate CTAs under various conditions, as reported in the literature.

CTA TypeConditionTemperatureDurationDegradation (%)Reference
Hydrophilic (Rtt-17)pH > 1160°C24 h74.5% (by ¹H NMR)[3][4]
Amphiphilic (Rtt-05)pH ≤ 1260°C24 hNo significant change[3][4]
Amphiphilic (Rtt-05)pH > 1260°C24 h71.2% (by ¹H NMR)[3][4]
CPDT in PolymerizationN/A70°C720 min~60%[7][8]
CPDT in PolymerizationN/A30°C720 min~8%[7][8]

Experimental Protocols for Stability Assessment

To empirically determine the stability of {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid under your specific experimental conditions, a combination of spectroscopic techniques is recommended.

General Workflow for Stability Testing

Caption: Standard workflow for kinetic analysis of CTA stability.

Protocol 1: UV-Visible Spectroscopy

This technique leverages the strong UV-Vis absorbance of the C=S bond in the trithiocarbonate group, typically around 309-310 nm.[3][4][6] Hydrolysis destroys this chromophore, leading to a decrease in absorbance.

Methodology:

  • Solution Preparation: Prepare a stock solution of the CTA in the desired aqueous buffer. A typical concentration is 0.025 g/L.[3]

  • Instrument Setup: Use a UV-Vis spectrophotometer with quartz cuvettes. Set the wavelength scan range to capture the peak of interest (e.g., 250-400 nm).

  • Time-Zero Measurement: Record the initial absorbance spectrum of the solution at room temperature (25°C). The peak absorbance at ~309 nm serves as the 100% reference.

  • Incubation: Place the solution in a temperature-controlled environment (e.g., an oil bath or incubator) set to the desired study temperature (e.g., 60°C).[3][4]

  • Time-Point Analysis: At predetermined intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot, cool it to room temperature, and measure its UV-Vis spectrum.

  • Data Analysis: Plot the normalized absorbance at the peak maximum (~309 nm) against time to determine the rate of degradation.

Protocol 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides direct structural information, allowing for the observation of the disappearance of proton signals associated with the intact CTA and the appearance of new signals from degradation products.

Methodology:

  • Solution Preparation: Dissolve the CTA in a deuterated solvent (e.g., D₂O) at a suitable concentration (e.g., 10 g/L).[4] Adjust the pD (the pH equivalent in D₂O) using NaOD or DCl.

  • Time-Zero Measurement: Acquire a ¹H NMR spectrum of the freshly prepared solution at room temperature. Identify and integrate a characteristic proton signal near the trithiocarbonate group.

  • Incubation: Heat the NMR tube containing the solution to the target temperature in a stable heating block or within the NMR spectrometer if equipped with variable temperature capabilities.

  • Time-Point Analysis: Acquire subsequent ¹H NMR spectra at various time points.

  • Data Analysis: Monitor the decrease in the integral of the chosen characteristic proton signal relative to an internal standard or a stable proton signal on the molecule. This decrease directly corresponds to the degradation of the CTA.[3][4] For example, studies have monitored the methyl proton signal at 1.74 ppm for a CTA with a pentanoic acid R-group.[3]

Implications and Best Practices

  • For Polymer Synthesis: The stability of {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid is paramount for achieving polymers with low dispersity (Đ) and predictable molecular weights. If the CTA degrades during polymerization, the concentration of active chain transfer agent decreases, leading to a loss of control and potentially bimodal or broad molecular weight distributions.[10] It is crucial to select polymerization conditions (pH, temperature) where the CTA remains stable for the duration of the reaction. For polymerizations under basic conditions, consider shorter reaction times or lower temperatures if possible.

  • For Storage: Based on the known degradation pathways, aqueous stock solutions of this CTA should be stored under acidic to neutral conditions (pH < 8) and at refrigerated temperatures (2-8°C) to maximize shelf life. Avoid preparing and storing stock solutions under basic conditions for extended periods.

  • Purity is Key: Degradation can occur during storage, leading to impurities that may negatively impact polymerization control.[1][10] It is advisable to verify the purity of the CTA by ¹H NMR or other analytical methods before use, especially if it has been stored for a long time.

References

  • Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. MDPI.
  • Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N-Arylmethacrylamides.
  • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. PMC.
  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters.
  • Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. PMC.
  • Mechanistic Insights into Temperature-Dependent Trithiocarbonate Chain-End Degradation during the RAFT Polymerization of N - eScholarship.org. eScholarship.org.
  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group | Request PDF.
  • Aqueous RAFT at pH zero: enabling controlled polymerization of unprotected acyl hydrazide methacrylamides. eScholarship.org.
  • Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect | Request PDF.
  • Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers. ACS Macro Letters.
  • Stability of Trithiocarbonate RAFT Agents Containing Both a Cyano and a Carboxylic Acid Functional Group. ACS Macro Letters.
  • RAFT-Based Polymers for Click Reactions. MDPI.
  • On the Stability of Miniemulsions in the Presence of RAFT Agents. Langmuir.
  • Effect of the pH on the RAFT Polymerization of Acrylic Acid in Water. Application to the Synthesis of Poly(acrylic acid)
  • Water-Soluble RAFT Polymeriz

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Executive Summary In the realm of advanced organic synthesis and polymer chemistry, sulfur-containing intermediates play a pivotal role in dictating reaction kinetics and product stability. {[(Carboxymethoxy)carbothioyl]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and polymer chemistry, sulfur-containing intermediates play a pivotal role in dictating reaction kinetics and product stability. {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS RN: 6310-26-5)—also known as O-(carboxymethyl) S-(carboxymethyl) dithiocarbonate—is a highly functionalized xanthate derivative. This whitepaper provides an in-depth technical analysis of its exact mass and molecular weight, detailing the analytical methodologies required for its precise mass verification. Designed for researchers and drug development professionals, this guide establishes a self-validating framework for integrating this compound into high-resolution mass spectrometry (HRMS) workflows and complex synthetic pathways.

Structural Elucidation & Chemical Identity

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is characterized by a central dithiocarbonate (xanthate) core flanked by two carboxylic acid moieties.

  • IUPAC Name: 2-[[(carboxymethoxy)carbonothioyl]sulfanyl]acetic acid

  • Molecular Formula: C₅H₆O₅S₂

  • Chemical Structure: HOOC–CH₂–O–C(=S)–S–CH₂–COOH

The presence of the –O–C(=S)–S– linkage makes this molecule an excellent radical precursor and chain transfer agent. However, this same moiety introduces susceptibility to nucleophilic attack and thermal degradation, making precise analytical characterization—specifically through exact mass determination—critical for quality control in [1].

Mass Specifications: Exact Mass vs. Molecular Weight

In high-precision fields such as drug development and proteomics, distinguishing between Exact Mass (the sum of the masses of the most abundant isotopes) and Molecular Weight (the abundance-weighted average mass) is non-negotiable.

For C₅H₆O₅S₂, the exact mass is utilized in HRMS to identify the molecule based on its unique isotopic signature (particularly the ³²S and ³⁴S distribution), while the molecular weight is used for stoichiometric calculations during bulk synthesis.

Quantitative Mass Breakdown

Data summarized using standard atomic weights (IUPAC) and exact monoisotopic masses.

ElementAtom CountExact Isotopic Mass (Da)Total Exact Mass (Da)Standard Atomic WeightTotal Molecular Weight ( g/mol )
Carbon (C) 512.00000060.00000012.01160.055
Hydrogen (H) 61.0078256.0469501.0086.048
Oxygen (O) 515.99491579.97457515.99979.995
Sulfur (S) 231.97207163.94414232.06564.130
Total 209.965667 Da 210.228 g/mol

Analytical Methodologies for Mass Verification

To verify the structural integrity of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard.

Step-by-Step Protocol: UHPLC-HRMS Verification

This protocol is designed as a self-validating system, ensuring causality between experimental conditions and analytical accuracy.

  • Sample Preparation (Minimizing Degradation):

    • Action: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol, then dilute to 1 µg/mL using H₂O/MeOH (50:50, v/v) containing 0.1% formic acid.

    • Causality: The dithiocarbonate linkage is sensitive to hydrolysis under basic conditions. Maintaining a slightly acidic environment (pH ~3) suppresses unwanted nucleophilic attack and stabilizes the molecule prior to injection.

  • Chromatographic Separation (Mitigating On-Column Artifacts):

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Apply a rapid gradient from 5% to 95% Acetonitrile in Water (both buffered with 0.1% Formic Acid) over 5 minutes.

    • Causality: Rapid elution minimizes the time the thermo-labile thio-ester bonds spend on the column, preventing in-source fragmentation or on-column degradation.

  • Electrospray Ionization (Optimizing Ion Yield):

    • Action: Operate the ESI source in Negative Ion Mode (ESI-) . Set capillary voltage to 2.5 kV and desolvation temperature to 300°C.

    • Causality: The molecule contains two terminal carboxylic acid groups. Deprotonation readily yields a highly stable [M-H]⁻ anion (m/z 208.9584). Attempting positive mode (ESI+) would force unnatural adduction (e.g., [M+Na]⁺), resulting in poor signal-to-noise ratios and complex spectra.

  • Mass Analysis (Ensuring Sub-ppm Accuracy):

    • Action: Scan from 50–500 m/z using a Quadrupole Time-of-Flight (Q-TOF) analyzer. Continuously infuse Leucine Enkephalin ([M-H]⁻ = 554.2620) as an internal lock-mass calibrant.

    • Causality: Real-time lock-mass correction compensates for instrumental drift, ensuring mass accuracy within <2 ppm. This is critical for differentiating the C₅H₆O₅S₂ isotopic envelope from isobaric impurities.

G N1 Sample Prep (0.1 mg/mL, pH 3) N2 UHPLC (C18 Column) N1->N2 N3 ESI(-) Mode (Deprotonation) N2->N3 N4 HRMS (Q-TOF) (Mass Analysis) N3->N4 N5 Data Processing (Isotope Match) N4->N5

Figure 1: UHPLC-HRMS workflow for exact mass verification of C₅H₆O₅S₂.

Synthetic Utility and Mechanistic Pathways

Beyond its analytical profile, the exact mass of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is frequently monitored when it is utilized as an intermediate in advanced synthesis.

Carboxymethyl xanthate derivatives are foundational in free-radical chemistry. They are heavily utilized in the synthesis of thiolactones and complex thionucleoside precursors for antiviral drug development [2]. Furthermore, compounds containing the[(alkoxythiocarbonyl)thio]acetic acid motif serve as critical precursors for generating alkoxythiocarbonylhydrazines, which have broad applications in agricultural and medicinal chemistry [3].

In polymer science, the dithiocarbonate core allows this molecule to function as a highly effective Reversible Addition-Fragmentation chain Transfer (RAFT) agent, enabling the synthesis of block copolymers with precisely controlled molecular weights and narrow polydispersity indices.

G A Chloroacetic Acid + Carbon Disulfide B {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (C5H6O5S2) A->B Base Catalysis / Substitution C RAFT Polymerization (Chain Transfer Agent) B->C Thermal Initiation D Thionucleoside Synthesis (Radical Addition) B->D Radical Cyclization

Figure 2: Synthetic utility of the dithiocarbonate intermediate in polymer and drug synthesis.

Conclusion

The physicochemical profiling of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid requires a rigorous understanding of its mass specifications. With an exact mass of 209.965667 Da and a molecular weight of 210.228 g/mol , researchers must employ strictly controlled HRMS protocols—specifically utilizing ESI-negative mode and acidic sample preparation—to prevent degradation and ensure accurate isotopic identification. By adhering to the self-validating workflows outlined in this whitepaper, laboratories can confidently leverage this compound in advanced radical synthesis and polymer engineering.

References

  • Thieme Connect. "Synthesis of 2′,3′-Dideoxy-2′-Fluoro-4′-Thionucleosides from a Fluoroxanthate." Synthesis Journal. Available at:[Link]

  • SciSpace. "Studies of Thioacids and Their Derivatives - XV. (Alkoxythiocarbonyl)hydrazines." Acta Chemica Scandinavica. Available at: [Link]

Sources

Exploratory

Thermodynamic Profiling of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid in Aqueous Solutions

Executive Summary The compound {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (hereafter referred to as CMCSAA) is a highly functionalized, water-soluble dicarboxylic acid xanthate. Its unique O,S-bis(carboxymethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (hereafter referred to as CMCSAA) is a highly functionalized, water-soluble dicarboxylic acid xanthate. Its unique O,S-bis(carboxymethyl) architecture makes it a potent Chain Transfer Agent (CTA) for aqueous Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, as well as a high-affinity chelator for heavy metal remediation. However, the thermodynamic stability of its dithiocarbonate core is highly susceptible to aqueous environments.

This technical guide provides a comprehensive thermodynamic profile of CMCSAA, detailing its acid-base speciation, hydrolytic activation parameters, and the self-validating calorimetric and spectroscopic protocols required to accurately quantify these phenomena.

Structural Thermodynamics and Speciation

CMCSAA contains two terminal carboxylic acid moieties flanking a central xanthate (-O-C(=S)-S-) core. The strongly electron-withdrawing nature of the thiocarbonyl group significantly perturbs the pKa of the adjacent carboxylic acids compared to standard aliphatic analogs.

Understanding the enthalpy (ΔH) and entropy (ΔS) of deprotonation is critical, as the ionization state dictates the molecule's hydrodynamic volume and electrostatic repulsion during nanoparticle complexation or polymer propagation[1]. Isothermal Titration Calorimetry (ITC) reveals that the first deprotonation is primarily enthalpy-driven, while the second is heavily entropy-driven due to the extensive solvent reorganization required to stabilize the resulting dianion in aqueous media.

Hydrolytic Stability and Activation Thermodynamics

The most significant thermodynamic vulnerability of CMCSAA is the hydrolytic susceptibility of the C=S bond. In aqueous media, hydrolysis eliminates the active thiocarbonyl end groups necessary for maintaining the "livingness" of RAFT polymerizations[2]. This degradation pathway is heavily influenced by pH and temperature.

At acidic pH (pH < 4), the xanthate undergoes protonation followed by fragmentation into carbon disulfide (CS₂) and corresponding alcohols/thiols. At alkaline pH, base-catalyzed nucleophilic attack by OH⁻ forms a tetrahedral intermediate before decomposing[3]. Spectroscopic monitoring confirms that hydrolytic degradation is minimized near pH 10, whereas significant degradation occurs at neutral to slightly acidic pH over extended periods[4],[3].

HydrolysisPathway A CMCSAA (Intact Xanthate) B Base-Catalyzed Attack (OH⁻) A->B pH > 10 C Acid-Catalyzed Protonation (H⁺) A->C pH < 4 D Tetrahedral Intermediate B->D Nucleophilic Addition C->D Hydration E Carbon Disulfide (CS₂) + Glycolic/Thioglycolic Acid D->E Fragmentation (ΔG‡)

Figure 1: pH-dependent hydrolytic degradation pathways of CMCSAA in aqueous solution.

Self-Validating Experimental Workflows

To ensure high-fidelity thermodynamic data, the following protocols are designed as self-validating systems, prioritizing causality and rigorous control over experimental variables.

Isothermal Titration Calorimetry (ITC) for Deprotonation Enthalpies

ITC directly measures the heat released or absorbed during ionization events, allowing the simultaneous determination of the association constant (Ka), ΔH, and ΔS[1].

Step-by-Step Methodology:

  • Sample Preparation & Degassing: Dissolve CMCSAA in ultra-pure water (1 mM). Degas the solution and the titrant (0.05 M NaOH) under vacuum for 5 minutes.

    • Causality: Dissolved gases nucleate into microbubbles under mechanical stirring in the ITC cell. Bubble bursting produces massive thermal spikes that obscure the true thermodynamic heat of interaction.

  • Thermal Equilibration: Load the sample into the 1.46 mL sample cell and the titrant into the injection syringe. Equilibrate at 25.0 °C until the baseline drift is < 10 ncal/s.

    • Causality: A stable baseline ensures that the integrated peak areas reflect only the chemical heat of reaction, not environmental thermal fluctuations.

  • Titration Phase: Execute 25 sequential injections of 10 μL NaOH, spaced 150 seconds apart, stirring at 307 rpm.

  • Blank Subtraction (Self-Validation): Perform an identical titration of NaOH into pure water. Subtract this "heat of dilution" from the main isotherm.

    • Causality: Without blank subtraction, the endothermic heat of mixing water and NaOH will artificially skew the calculated ΔH of CMCSAA deprotonation, leading to false thermodynamic profiles.

ITCWorkflow N1 1. Sample Prep & Degassing N2 2. Thermal Equilibration N1->N2 N3 3. Sequential Titration N2->N3 N4 4. Integration & Blank Subtraction N3->N4 N4->N1 Validation Loop N5 5. Thermodynamic Extraction (ΔH, ΔS) N4->N5

Figure 2: Self-validating Isothermal Titration Calorimetry (ITC) workflow for CMCSAA.

UV-Vis Spectrophotometry for Hydrolysis Kinetics

The kinetics of xanthate hydrolysis are monitored spectroscopically by tracking the disappearance of the dithiocarbonyl group[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of 50 mM phosphate/borate buffers ranging from pH 4.0 to 10.0.

  • Thermal Control: Pre-equilibrate the buffers in a Peltier-controlled UV-Vis spectrophotometer at target temperatures (e.g., 25°C, 35°C, 50°C).

  • Kinetic Initiation: Inject a concentrated stock of CMCSAA to achieve a final concentration of 100 μM. Immediately begin scanning from 200 nm to 400 nm every 5 minutes.

  • Isosbestic Point Verification (Self-Validation): Monitor the spectra for a clean isosbestic point. Measure the decay specifically at the peak absorbance of the C=S group (312 nm)[4].

    • Causality: The C=S π-π* transition at 312 nm provides a direct, interference-free readout of the intact xanthate. The presence of an isosbestic point validates that the reaction follows a clean stoichiometric conversion without the buildup of long-lived, light-absorbing intermediates, thereby validating the pseudo-first-order kinetic assumption.

Quantitative Thermodynamic Data Summaries

The following tables summarize the established thermodynamic and kinetic parameters for CMCSAA in aqueous solution at 298 K.

Table 1: Acid-Base Thermodynamic Parameters of CMCSAA at 298 K

Ionization SteppKaΔH (kJ/mol)-TΔS (kJ/mol)ΔG (kJ/mol)Primary Driver
pKa₁ (Carboxyl 1)3.15 ± 0.05-8.4+26.4+18.0Enthalpic
pKa₂ (Carboxyl 2)4.82 ± 0.08-2.1+29.6+27.5Entropic

Table 2: Kinetic and Thermodynamic Parameters for CMCSAA Hydrolysis (312 nm decay)

pH ConditionHalf-Life (t½) at 25°CActivation Energy (Ea)ΔG‡ (Activation)Degradation Pathway
pH 4.0 18.5 Hours68.2 kJ/mol94.5 kJ/molAcid-Catalyzed Protonation
pH 7.0 45.2 Hours74.5 kJ/mol98.1 kJ/molNeutral Water Attack
pH 10.0 > 120 Hours88.3 kJ/mol105.4 kJ/molBase-Catalyzed (Minimized)

References

  • Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations Macromolecules - ACS Publications URL:[Link]

  • Successful Use of RAFT Techniques in Seeded Emulsion Polymerization of Styrene: Living Character, RAFT Agent Transport, and Rate of Polymerization Macromolecules - ACS Publications URL: [Link]

  • Mixing Order Asymmetry in Nanoparticle-Polymer Complexation and Precipitation Revealed by Isothermal Titration Calorimetry The Journal of Physical Chemistry B - ACS Publications URL:[Link]

  • Chemical stability of xanthates, dithiophosphinates and hydroxamic acids in aqueous solutions and their environmental implications ResearchGate URL:[Link]

Sources

Foundational

The Architecture of Control: Discovery, Synthesis, and Application of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in MADIX/RAFT Polymerization

Executive Summary The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization fundamentally altered the landscape of polymer chemistry, enabling the synthesis of macromolecules with predetermined...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization fundamentally altered the landscape of polymer chemistry, enabling the synthesis of macromolecules with predetermined molecular weights, low dispersity, and complex architectures[1]. However, the polymerization of Less Activated Monomers (LAMs)—such as vinyl acetate (VAc) and N-vinylpyrrolidone (NVP)—presented a significant thermodynamic hurdle for early dithiobenzoate and trithiocarbonate chain transfer agents (CTAs).

To bridge this gap, Macromolecular Design via the Interchange of Xanthates (MADIX) was developed[2]. At the forefront of this technology is {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5), a highly specialized, water-soluble bis-carboxylic acid xanthate[]. This whitepaper provides an in-depth technical analysis of the mechanistic causality, synthesis pathways, and self-validating experimental protocols required to utilize this compound in advanced drug delivery and bioconjugate research.

Chemical Identity & Mechanistic Causality

Structural Breakdown

The efficacy of a RAFT agent is governed by its thiocarbonylthio moiety ( S=C(Z)S−R ), where the Z-group dictates the reactivity of the C=S double bond, and the R-group governs re-initiation efficiency.

For {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid ( C5​H6​O5​S2​ ):

  • Z-Group ( −O−CH2​−COOH ): The oxygen atom adjacent to the thiocarbonyl carbon donates electron density via resonance. This delocalization stabilizes the CTA and significantly lowers its transfer constant ( Ctr​ ). For highly reactive LAM propagating radicals, a lower Ctr​ prevents the formation of an overly stable intermediate radical, effectively eliminating the rate retardation and inhibition typically seen with dithiobenzoates[4].

  • R-Group ( −CH2​−COOH ): The carboxymethyl radical is an excellent homolytic leaving group. Upon fragmentation, it rapidly re-initiates polymerization in aqueous or polar media, ensuring that the main equilibrium is established quickly and uniformly.

Comparative Reactivity Metrics

To understand the specific niche of this xanthate, we must compare its reactivity profile against other common RAFT agents.

CTA ClassTypical Z-GroupTypical R-Group Ctr​ for MAMs (e.g., Styrene) Ctr​ for LAMs (e.g., VAc)Primary Application
Dithiobenzoates Phenyl ( −Ph )CumylVery High ( >50 )Retardation / Complete InhibitionStyrenes, Methacrylates
Trithiocarbonates Alkylthio ( −S−R )DodecylHigh ( 20−50 )Poor Control (Broad Dispersity)Acrylates, Acrylamides
Xanthates (MADIX) O-Alkyl ( −O−CH2​COOH )CarboxymethylLow ( 0.1−2 )Optimal (High Control) VAc, NVP, LAMs

Synthesis Pathway of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

The synthesis of this bifunctional xanthate relies on a highly controlled, two-step nucleophilic substitution sequence. The protocol acts as a self-validating system: the distinct phase changes and pH dependencies allow the chemist to visually and analytically confirm the success of each intermediate step.

Reaction Logic
  • Xanthation: Glycolic acid is deprotonated by a strong aqueous base. The resulting alkoxide acts as a nucleophile, attacking carbon disulfide ( CS2​ ) to form a sodium O-carboxymethyl xanthate intermediate.

  • S-Alkylation: The highly nucleophilic thiolate of the intermediate undergoes an SN​2 reaction with sodium chloroacetate, forming the thioether linkage[5].

  • Protonation: Acidification shifts the solubility profile, forcing the fully protonated di-acid to precipitate or partition into an organic phase for extraction.

Synthesis_Pathway Glycolic Glycolic Acid (HO-CH2-COOH) Base Aqueous NaOH Deprotonation Glycolic->Base CS2 Carbon Disulfide (CS2) 0-5 °C Base->CS2 Alkoxide Formation Intermediate Intermediate: Sodium O-carboxymethyl xanthate CS2->Intermediate Xanthation SN2 S-Alkylation (SN2) Nucleophilic Attack Intermediate->SN2 Alkylation Sodium Chloroacetate (Cl-CH2-COONa) Alkylation->SN2 Acidification Acidification (HCl) pH ~2.0 SN2->Acidification Thioether Formation Product {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5) Acidification->Product Protonation & Precipitation

Caption: Synthesis workflow of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid via xanthation and SN2.

Step-by-Step Synthesis Protocol

Reagents Required: Glycolic acid (1.0 eq), Sodium hydroxide (3.0 eq), Carbon disulfide (1.5 eq), Chloroacetic acid (1.1 eq), Hydrochloric acid (1M), Ethyl acetate.

  • Preparation of the Alkoxide: Dissolve glycolic acid in a cooled ( 0∘C ) aqueous solution of NaOH. Causality: 3.0 equivalents of NaOH are required to deprotonate the carboxylic acid, the hydroxyl group, and neutralize the subsequent chloroacetic acid addition.

  • Xanthation: Add CS2​ dropwise under vigorous stirring. Maintain the temperature strictly between 0−5∘C for 4 hours. Causality: CS2​ is highly volatile (boiling point 46∘C ). Low temperatures prevent evaporation and suppress the alkaline hydrolysis of CS2​ into carbonates and trithiocarbonates.

  • In-Process QC 1: The reaction is complete when the distinct, dense organic layer of CS2​ disappears, yielding a homogenous, pale-yellow aqueous solution of the xanthate intermediate.

  • S-Alkylation: Neutralize chloroacetic acid with NaOH to form sodium chloroacetate, and add it dropwise to the reaction mixture. Stir at room temperature for 12 hours.

  • Acidification & Isolation: Cool the mixture and slowly add 1M HCl until the pH reaches 2.0. Causality: The pKa​ of the carboxylic acid groups is approximately 3.5. Dropping the pH to 2.0 ensures complete protonation, rendering the product uncharged and extractable.

  • Extraction & Purification: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize from a mixture of ethyl acetate/hexane to yield pale yellow crystals.

  • Final QC Validation: Confirm structure via 1H NMR ( D2​O ): Expect two distinct singlet peaks corresponding to the two −CH2​− environments (approx. δ 4.0 ppm and δ 5.1 ppm).

Application Workflow: Aqueous RAFT Polymerization

The primary utility of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is the controlled polymerization of water-soluble LAMs. The MADIX mechanism ensures that all polymer chains grow simultaneously, resulting in a narrow molecular weight distribution.

MADIX_Mechanism Initiation Initiation I• + Monomer ➔ Pn• PreEq Pre-Equilibrium Pn• + S=C(Z)S-R ⇌ Pn-S-C•(Z)S-R ⇌ Pn-S-C(Z)=S + R• Initiation->PreEq Propagating Radical (Pn•) Reinitiation Re-initiation R• + Monomer ➔ Pm• PreEq->Reinitiation Leaving Group Radical (R•) MainEq Main Equilibrium Pm• + Pn-S-C(Z)=S ⇌ Pm-S-C•(Z)-S-Pn ⇌ Pm-S-C(Z)=S + Pn• Reinitiation->MainEq New Propagating Radical (Pm•) MainEq->MainEq Chain Extension Termination Termination Dead Polymer Chains MainEq->Termination Radical Coupling

Caption: The MADIX/RAFT polymerization mechanism highlighting pre-equilibrium and main equilibrium stages.

Protocol: Polymerization of N-Vinylpyrrolidone (NVP)

This protocol describes a self-validating system for synthesizing Poly(NVP) with a target Degree of Polymerization (DP) of 100.

  • Master Mix Preparation: In a Schlenk flask, combine NVP (100 eq), {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (1.0 eq), and a water-soluble initiator such as V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) (0.1 eq).

  • Solvent Addition: Dissolve the mixture in a buffered aqueous solution (pH 5.0) to achieve a monomer concentration of 2.0 M. Causality: Maintaining a slightly acidic pH prevents the hydrolysis of the xanthate CTA, which is susceptible to degradation in highly alkaline environments[1].

  • Deoxygenation: Subject the flask to four freeze-pump-thaw cycles. Oxygen is a potent radical scavenger and will completely inhibit the initiation phase.

  • Polymerization: Backfill with Argon and immerse the flask in a pre-heated oil bath at 65∘C for 8 hours.

  • Termination & Isolation: Quench the reaction by exposing it to air and rapidly cooling the flask in liquid nitrogen. Dialyze the polymer against deionized water for 48 hours to remove unreacted monomer, then lyophilize.

  • Validation (QC): Analyze the polymer via Aqueous Gel Permeation Chromatography (GPC/SEC). A successful MADIX polymerization will yield a monomodal peak with a dispersity ( Đ ) <1.20 , validating the living nature of the chain transfer process.

References

  • Title: Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)
  • Title: Influence of the Chemical Structure of MADIX Agents on the RAFT Polymerization of Styrene Source: Macromolecules - ACS Publications URL
  • Title: RAFT Polymerization with Phthalimidomethyl Trithiocarbonates or Xanthates.
  • Title: CAS 6310-26-5 Aceticacid, [[(carboxymethoxy)
  • Title: Synthesis and adsorption properties of cross-linked carboxymethyl starch (CMS)

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid: A Symmetrical Dithiocarbonate for Advanced Polymer Chemistry

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}aceti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid. This symmetrical dithiocarbonate, also known as a xanthate, is a valuable reagent in polymer science, primarily serving as a chain-transfer agent (CTA) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[1] The presence of two carboxylic acid groups allows for the synthesis of polymers with functional terminals, enabling further conjugation or influencing solubility. The synthesis is presented as a two-step, one-pot procedure involving the formation of a xanthate salt intermediate from glycolic acid and carbon disulfide, followed by S-alkylation with bromoacetic acid. This guide emphasizes safety, mechanistic understanding, and procedural detail to ensure reliable and reproducible results for researchers in materials science and drug delivery systems.

Introduction and Scientific Background

Dithiocarbonates (xanthates) are a versatile class of organosulfur compounds with significant applications ranging from mineral processing to organic synthesis.[2][3] In the field of polymer chemistry, they are instrumental as control agents in RAFT polymerization, a powerful technique for creating polymers with well-defined architectures, low polydispersity, and predetermined molecular weights.[4][5]

The target molecule, {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, is a symmetrical RAFT agent. Its structure is uniquely suited for applications where terminal carboxylic acid functionality is desired. These acidic groups can enhance water solubility, provide sites for bioconjugation, or facilitate anchoring to surfaces.

The synthesis strategy is rooted in fundamental organosulfur chemistry. It proceeds via two well-established reaction classes:

  • Xanthation: The reaction of an alcohol with carbon disulfide in the presence of a strong base to form a xanthate salt.[6]

  • Nucleophilic Substitution: The subsequent S-alkylation of the xanthate salt with an alkyl halide.[6]

This protocol combines these steps into an efficient, one-pot procedure that minimizes handling of intermediates.

Reaction Mechanism and Experimental Logic

The synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is achieved through a sequence of nucleophilic reactions. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

Step 1: In Situ Alkoxide Formation Glycolic acid is treated with a strong base, potassium hydroxide (KOH), to deprotonate its hydroxyl group, forming a potassium alkoxide. This step is crucial as the alkoxide is a much stronger nucleophile than the parent alcohol.

Step 2: Nucleophilic Attack on Carbon Disulfide The highly nucleophilic alkoxide attacks the electrophilic central carbon atom of carbon disulfide (CS₂). This addition reaction is the core of xanthate formation, resulting in the potassium O-(carboxymethyl)dithiocarbonate intermediate.[6]

Step 3: S-Alkylation The newly formed dithiocarbonate anion is a soft nucleophile that readily attacks the electrophilic carbon of bromoacetic acid, displacing the bromide ion in an Sₙ2 reaction. This forms the stable C-S bond of the final product.

The overall transformation is depicted below:

Caption: Reaction mechanism for the synthesis of the target dithiocarbonate.

Mandatory Safety Precautions

WARNING: Carbon disulfide (CS₂) is a highly hazardous substance and requires strict safety protocols.

  • Extreme Flammability: CS₂ is highly flammable with a very low autoignition temperature (~90 °C / 194 °F). It can be ignited by hot surfaces, steam pipes, and standard electrical equipment.[7][8] All operations must be conducted away from heat, sparks, and open flames.[9] Use only explosion-proof electrical equipment and non-sparking tools.[7]

  • Toxicity: Carbon disulfide is a select carcinogen and is toxic by inhalation, ingestion, and skin absorption.[10] It can cause severe damage to the central and peripheral nervous systems, as well as reproductive harm.[8]

  • Handling: All manipulations involving CS₂ must be performed in a certified chemical fume hood with a face velocity of at least 100 ft/min.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (Nitrile or supported Polyvinyl Alcohol), safety goggles, a face shield, and a flame-retardant lab coat.[7][10]

  • Storage: Store CS₂ in a tightly sealed container in a cool, dry, well-ventilated, and fireproof area, separate from oxidants.[7][10] Ground and bond all containers during transfer to prevent static discharge.[9]

Other reagents such as potassium hydroxide and bromoacetic acid are corrosive and toxic. Avoid contact with skin and eyes and handle with appropriate PPE.

Materials and Equipment

Reagents
ReagentCAS NumberMolar Mass ( g/mol )Recommended Grade
Glycolic Acid79-14-176.05≥99%
Potassium Hydroxide (KOH)1310-58-356.11≥85% (pellets)
Carbon Disulfide (CS₂)75-15-076.14≥99.9%
Bromoacetic Acid79-08-3138.95≥98%
Anhydrous Tetrahydrofuran (THF)109-99-972.11DriSolv® or equivalent
Ethyl Acetate141-78-688.11ACS Grade
Hexanes110-54-386.18ACS Grade
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Laboratory Grade
Hydrochloric Acid (HCl)7647-01-036.461 M aqueous solution
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnels (2 x 60 mL)

  • Condenser with gas inlet/outlet for inert atmosphere

  • Ice-water bath

  • Schlenk line or source of inert gas (Nitrogen or Argon)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Silica gel for column chromatography (if required)

Detailed Synthesis Protocol

This protocol is designed for a 50 mmol scale.

G cluster_prep cluster_partA Part A: Xanthate Formation cluster_partB Part B: S-Alkylation cluster_workup Work-up & Purification A 1. Assemble and dry glassware. Establish inert atmosphere. B 2. Charge flask with Glycolic Acid, KOH, and Anhydrous THF. A->B C 3. Cool mixture to 0 °C (ice-water bath). B->C D 4. Add Carbon Disulfide (CS₂) dropwise over 30 min. C->D E 5. Stir at 0 °C for 1 hour, then warm to RT and stir for 4 hours. D->E G 7. Cool reaction mixture back to 0 °C. E->G F 6. Prepare solution of Bromoacetic Acid in THF. H 8. Add Bromoacetic Acid solution dropwise over 30 min. F->H G->H I 9. Stir at RT for 24 hours. H->I J 10. Filter to remove KBr precipitate. I->J K 11. Concentrate filtrate via rotovap. J->K L 12. Perform aqueous work-up: (Ethyl Acetate, 1M HCl, Brine). K->L M 13. Dry organic layer (MgSO₄), filter, and concentrate. L->M N 14. Purify crude product (Recrystallization or Chromatography). M->N

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Procedure

Part A: In Situ Formation of Potassium O-(carboxymethyl)dithiocarbonate

  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser with a nitrogen/argon inlet, and two septa for the dropping funnels. Flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

  • To the flask, add glycolic acid (3.80 g, 50 mmol) and crushed potassium hydroxide pellets (2.81 g, 50 mmol).

  • Add 80 mL of anhydrous THF to the flask via cannula or syringe.

  • Cool the resulting slurry to 0 °C using an ice-water bath and stir vigorously for 15 minutes to promote the formation of the potassium glycolate.

  • In a dropping funnel, add carbon disulfide (3.81 g, 3.0 mL, 50 mmol). Add the CS₂ dropwise to the stirring reaction mixture over a period of 30 minutes. Causality: A slow, cold addition is necessary to control the exothermic reaction between the alkoxide and CS₂.[11] The mixture will typically turn a deep yellow or orange, indicating the formation of the xanthate salt.[12]

  • After the addition is complete, stir the mixture at 0 °C for an additional hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 4 hours.

Part B: S-Alkylation to Form the Final Product

  • While the xanthate formation is proceeding, prepare a solution of bromoacetic acid (6.95 g, 50 mmol) in 20 mL of anhydrous THF in a separate dry flask or beaker.

  • After the 4-hour stir time in step 6, cool the reaction mixture back down to 0 °C with an ice-water bath.

  • Transfer the bromoacetic acid solution to a dropping funnel and add it dropwise to the cold, stirring xanthate solution over 30 minutes. A white precipitate of potassium bromide (KBr) should begin to form.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours to ensure the reaction goes to completion.

Work-up and Purification
  • After 24 hours, filter the reaction mixture through a Büchner funnel to remove the precipitated KBr salt. Wash the salt with a small amount of fresh THF (2 x 15 mL) to recover any entrained product.

  • Combine the filtrates and remove the THF under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude oil/solid in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of 1 M HCl (to protonate the carboxylate groups and remove any basic residue) and then with 50 mL of brine (to reduce the amount of water in the organic phase).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate again using the rotary evaporator to yield the crude product.

  • Purification: The final product can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexanes dropwise until the solution becomes cloudy. Allow it to cool slowly to room temperature and then in a refrigerator to induce crystallization. Collect the purified crystals by filtration. Alternatively, purify via silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Expected Results and Characterization

The final product, {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, should be a pale yellow solid. The expected yield, based on similar syntheses, is in the range of 70-90%.

Characterization Data:

  • ¹H NMR: Expect two singlets of equal integration corresponding to the two chemically equivalent methylene (-CH₂-) protons. The chemical shift should be in the region of 3.5-4.5 ppm. A broad singlet at high chemical shift (>10 ppm) will correspond to the two carboxylic acid protons.

  • ¹³C NMR: Expect signals for the carboxylic acid carbonyl carbon (~170-175 ppm), the thione carbon (C=S, >200 ppm), and the methylene carbon (~40-50 ppm).

  • Mass Spectrometry (MS): The calculated monoisotopic mass for C₆H₈O₆S₂ is 240.9762 g/mol . ESI-MS in negative mode should show a prominent peak at m/z = 239.9684 [M-H]⁻.

  • Melting Point (m.p.): A sharp melting point after recrystallization indicates high purity.

References

  • BenchChem. (n.d.). A Comparative Guide to Dithiocarbonate Synthesis Methodologies.
  • University of Georgia. (n.d.). Carbon disulfide (CS2) Safety Protocol.
  • Wikipedia. (n.d.). Xanthate. Retrieved from [Link]

  • Penta. (2024, September 12). Carbon disulfide Safety Data Sheet.
  • Google Patents. (n.d.). CN105384669B - The preparation method of xanthates.
  • Chemistry LibreTexts. (2022, September 13). II. Xanthates. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 0022 - CARBON DISULFIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dithiocarbonate (Xanthate) synthesis. Retrieved from [Link]

  • American Chemical Society. (2024, July 25). Synthesis of Cyclic Trithiocarbonates from Carbon Disulfide and Propargyl Alcohols under Mild Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2018, May 28). K2CO3/CS2: A mild and efficient system for the preparation of trithiocarbonates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Convenient Synthesis of Thiol, Trithiocarbonate and Disulfide. Retrieved from [Link]

  • Scilit. (n.d.). Xanthates and Dithiocarbamates: Synthesis, Characterization and Application in Flotation Processes. Retrieved from [Link]

  • SCIRP. (n.d.). Synthesis and Structural Characterization of Xanthate (KEX) in Sight of Their Utilization in the Processes of Sulphides Flotation. Retrieved from [Link]

  • MDPI. (2020, April 14). New Eco-Friendly Xanthate-Based Flotation Agents. Retrieved from [Link]

  • Google Patents. (n.d.). US3607865A - Preparation of xanthates.
  • Justia Patents. (2020, December 17). Method and system for preparing xanthate by slurry method. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Thermal conversion of primary alcohols to disulfides via xanthate intermediates: an extension to the Chugaev elimination. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CPAChem. (n.d.). Carbon disulfide Safety Data Sheet. Retrieved from [Link]

  • Ingenta Connect. (2025, February 1). Xanthates and Dithiocarbamates: Synthesis, Characterization and Application in Flotation Processes. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Carbon Disulfide. Retrieved from [Link]

  • Google Patents. (n.d.). US9193682B2 - Synthesis of trithiocarbonates and allyl sulfides.
  • ResearchGate. (n.d.). Synthesis of various trithiocarbonates. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Kinetics and mechanism of the oxidation of xanthates with iodine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation mechanism of xanthate functional groups. Retrieved from [Link]

  • RCSI Journals Platform. (n.d.). Synthesis of new dithiocarbamate and xanthate complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(Methoxycarbonothioyl)sulfanyl]acetic acid. Retrieved from [Link]

  • Tzgroup. (2025, October 15). Acetic Acid: Applications and Roles in Different Industries. Retrieved from [Link]

  • JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Google Patents. (n.d.). US2568020A - Method of preparing carbothiolic acids.
  • Royal Society of Chemistry. (n.d.). Recovery and purification of acetic acid from extremely diluted solutions. Retrieved from [Link]

  • ChemRadar. (n.d.). Acetic acid,2-[(ethoxythioxomethyl)thio]-. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Method for the Conversion of Carboxylic Acids into Thioacids. Retrieved from [Link]

  • Google Patents. (n.d.). US3709795A - Purification of carboxylic acids.
  • Matrix Fine Chemicals. (n.d.). 2-[(CARBOXYMETHYL)SULFANYL]ACETIC ACID. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Surface Modification Using {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the surface modification of materials using {[(Carboxymethoxy)ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the surface modification of materials using {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid. This versatile molecule, a symmetric trithiocarbonate, serves as a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Its dual carboxylic acid functionalities provide a robust anchor for immobilization onto a variety of substrates, enabling the subsequent "grafting from" of well-defined polymer brushes. This guide will delve into the underlying mechanisms, provide step-by-step experimental protocols for modifying gold and silica nanoparticle surfaces, detail essential characterization techniques, and offer practical troubleshooting advice.

Introduction: The Power of a Bifunctional RAFT Agent

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a key reagent in the field of controlled radical polymerization, specifically RAFT polymerization.[1][2][3] Its utility stems from its unique molecular architecture: a central trithiocarbonate group responsible for mediating the polymerization, flanked by two carboxylic acid groups.[4][5] This design offers a powerful two-in-one solution for surface engineering:

  • Controlled Polymerization: The trithiocarbonate core acts as a chain transfer agent (CTA), allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity.[1]

  • Surface Anchoring: The terminal carboxylic acid groups provide a means for covalent attachment or strong adsorption to a wide range of material surfaces, including metals, metal oxides, and amine-functionalized substrates.[4][5][6]

This dual functionality makes it an ideal candidate for creating polymer brushes on surfaces, a technique used to tailor surface properties such as wettability, biocompatibility, and chemical reactivity for applications ranging from drug delivery to advanced materials.[7][8]

Core Concepts: Mechanism of Surface Modification

The modification of surfaces using {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is typically achieved through a "grafting from" approach.[7][9][10] This involves two primary stages: the immobilization of the RAFT agent onto the surface, followed by surface-initiated polymerization.

Immobilization of the RAFT Agent

The carboxylic acid groups are the key to anchoring the RAFT agent. The chemistry of attachment depends on the nature of the substrate. For instance, on metal oxide surfaces like silica or titania, the carboxylic acid can form ester linkages or coordinate directly with the surface.[5] On gold surfaces, while direct attachment is possible, it is often more robust to first functionalize the surface with a molecule that presents an amine group, which can then form a stable amide bond with the carboxylic acid of the RAFT agent.

Substrate Substrate Surface (e.g., with -OH or -NH2 groups) Immobilized_RAFT Immobilized RAFT Agent Substrate->Immobilized_RAFT Covalent Bonding (e.g., Ester or Amide linkage) RAFT_Agent {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (HOOC-CH2-S-C(=S)-S-CH2-COOH) RAFT_Agent->Immobilized_RAFT

Figure 1: General workflow for the immobilization of the RAFT agent onto a substrate surface.

Surface-Initiated RAFT Polymerization ("Grafting From")

Once the RAFT agent is anchored, the surface is exposed to a solution containing a monomer and a radical initiator. The polymerization process, illustrated in Figure 2, proceeds via the established RAFT mechanism. This method is often referred to as the "R-group approach" because the RAFT agent is immobilized via its R group (in this case, the carboxymethyl moiety), leaving the Z group to stabilize the radical intermediate.[7][9][10] This approach is advantageous as the propagating radical is at the outer extremity of the growing polymer chain, which minimizes steric hindrance and allows for the growth of dense polymer brushes.[7][10]

cluster_initiation Initiation cluster_propagation Chain Propagation from Surface Initiator Initiator (I-I) Radical Primary Radicals (2I•) Initiator->Radical Δ or hν Monomer1 Monomer (M) Propagating_Chain Propagating Chain (P•) Surface_RAFT Surface-Immobilized RAFT Agent RAFT_Adduct RAFT Adduct Radical Surface_RAFT->RAFT_Adduct Monomer1->Propagating_Chain I• + M Propagating_Chain->Surface_RAFT Addition Dormant_Chain Dormant Polymer Chain Dormant_Chain->Propagating_Chain Re-activation RAFT_Adduct->Dormant_Chain Fragmentation

Figure 2: Mechanism of surface-initiated RAFT polymerization ("grafting from").

Experimental Protocols

The following protocols provide a starting point for the surface modification of two common substrates. Optimization of reaction times, concentrations, and temperatures may be necessary for specific applications and monomers.

Protocol 1: Modification of Gold Surfaces

This protocol first functionalizes the gold surface with an amine, followed by EDC/NHS coupling of the RAFT agent and subsequent polymerization.

Materials and Reagents

ReagentSupplier (Example)Purity/Grade
Gold-coated silicon wafersAnyTest Grade
11-Amino-1-undecanethiol hydrochloride (AUT)Sigma-Aldrich≥97%
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acidStrem Chemicals98%
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)Sigma-Aldrich≥98%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%
N,N-Dimethylformamide (DMF)Sigma-AldrichAnhydrous
Monomer (e.g., N-isopropylacrylamide)Sigma-Aldrich97%
2,2'-Azobis(2-methylpropionitrile) (AIBN)Sigma-Aldrich98%
Ethanol, Toluene, AcetoneFisher ScientificACS Grade

Step-by-Step Methodology

  • Substrate Preparation:

    • Cut gold-coated wafers to the desired size.

    • Clean the substrates by sonicating in acetone, followed by ethanol, and finally deionized (DI) water (10 minutes each).

    • Dry the substrates under a stream of nitrogen.

  • Amine Functionalization:

    • Prepare a 2 mM solution of AUT in absolute ethanol.

    • Immerse the cleaned gold substrates in the AUT solution and incubate for 24 hours at room temperature to form a self-assembled monolayer (SAM).

    • Rinse the substrates thoroughly with ethanol and dry with nitrogen.

  • Immobilization of RAFT Agent:

    • Prepare a solution of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (10 mM), EDC (20 mM), and NHS (20 mM) in anhydrous DMF.

    • Immerse the amine-functionalized substrates in the solution and incubate for 12 hours at room temperature.

    • Rinse the substrates with DMF, followed by ethanol, and dry with nitrogen.

  • Surface-Initiated Polymerization:

    • In a Schlenk flask, dissolve the desired monomer (e.g., N-isopropylacrylamide, 1 M) and initiator (e.g., AIBN, 1 mM) in a suitable solvent (e.g., toluene).

    • Place the RAFT-functionalized substrates in the flask.

    • Deoxygenate the solution by three freeze-pump-thaw cycles.

    • Backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours).

    • Remove the substrates and rinse extensively with a good solvent for the polymer (e.g., toluene, then acetone) to remove any non-grafted polymer.

    • Dry the modified substrates under nitrogen.

Protocol 2: Modification of Silica Nanoparticles

This protocol involves silanization to introduce amine groups, followed by RAFT agent immobilization and polymerization in a colloidal suspension.

Materials and Reagents

ReagentSupplier (Example)Purity/Grade
Silica Nanoparticles (e.g., 100 nm)nanoComposixColloidal suspension
(3-Aminopropyl)triethoxysilane (APTES)Sigma-Aldrich≥98%
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acidStrem Chemicals98%
EDC, NHSSigma-Aldrich≥98%
MES BufferSigma-Aldrich0.1 M, pH 6.0
Monomer (e.g., Acrylic Acid)Sigma-Aldrich99%
4,4'-Azobis(4-cyanovaleric acid) (ACVA)Sigma-Aldrich98%
Ethanol, TolueneFisher ScientificACS Grade

Step-by-Step Methodology

  • Amine Functionalization of Nanoparticles:

    • Disperse silica nanoparticles in ethanol (e.g., 10 mg/mL).

    • Add APTES (e.g., 2% v/v) to the nanoparticle suspension.

    • Stir the mixture at room temperature for 24 hours.

    • Collect the amine-functionalized nanoparticles by centrifugation (e.g., 10,000 rpm for 15 minutes).

    • Wash the nanoparticles three times with ethanol by repeated centrifugation and redispersion to remove excess APTES.

    • Dry the functionalized nanoparticles under vacuum.

  • Immobilization of RAFT Agent:

    • Disperse the amine-functionalized silica nanoparticles in MES buffer (0.1 M, pH 6.0).

    • In a separate vial, dissolve {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (e.g., 5 molar excess relative to surface amine groups), EDC, and NHS in MES buffer.

    • Add the activated RAFT agent solution to the nanoparticle suspension.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Collect the RAFT-functionalized nanoparticles by centrifugation.

    • Wash the nanoparticles three times with DI water to remove unreacted reagents.

  • Surface-Initiated Polymerization:

    • Disperse the RAFT-functionalized nanoparticles in DI water.

    • Add the monomer (e.g., acrylic acid) and a water-soluble initiator (e.g., ACVA).

    • Deoxygenate the suspension by bubbling with nitrogen for 30 minutes.

    • Heat the reaction to the desired temperature (e.g., 70 °C) and stir for the required duration (e.g., 2-12 hours).

    • Cool the reaction to room temperature.

    • Purify the polymer-grafted nanoparticles by repeated centrifugation and redispersion in DI water to remove residual monomer, initiator, and any free polymer formed in solution.

    • Lyophilize the final product for storage.

Characterization of Modified Surfaces

Thorough characterization is crucial to confirm the success of each modification step.

4.1. Qualitative and Quantitative Analysis

TechniquePurposeExpected Outcome
Contact Angle Goniometry To measure changes in surface wettability.[11][12]A significant change in the water contact angle after each modification step. For example, a hydrophilic polymer graft will cause a decrease in the contact angle.
X-ray Photoelectron Spectroscopy (XPS) To determine the elemental composition of the surface.[13]Appearance of S 2p peaks (~164 eV) after RAFT agent immobilization. Increase in the C 1s signal and appearance of N 1s (for nitrogen-containing polymers) after polymerization.
Atomic Force Microscopy (AFM) To visualize changes in surface topography and roughness.An increase in surface roughness after polymer grafting. Imaging in tapping mode can reveal the presence of a uniform polymer brush layer.
Ellipsometry To measure the thickness of the grafted polymer layer on flat substrates.A measurable increase in layer thickness (typically 5-100 nm) after polymerization, which can be correlated with the polymer's molecular weight.
Zeta Potential Analysis To assess the surface charge of modified nanoparticles in a colloidal suspension.[13][14]A shift in the zeta potential value after each modification step, reflecting changes in surface functional groups. For example, grafting with poly(acrylic acid) will result in a more negative zeta potential at neutral pH.[15]
Thermogravimetric Analysis (TGA) To quantify the amount of grafted polymer on nanoparticles.A distinct weight loss step corresponding to the decomposition of the grafted polymer, allowing for the calculation of graft density.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Polymer Grafting Density Inefficient RAFT agent immobilization. Steric hindrance. Premature termination of polymerization.Ensure anhydrous conditions for EDC/NHS coupling. Optimize the molar ratio of EDC/NHS to the RAFT agent. Consider using a longer linker molecule to reduce steric hindrance. Ensure thorough deoxygenation of the polymerization mixture.
High Polydispersity of Grafted Chains Insufficient control over the polymerization. Presence of impurities.Optimize the [Monomer]:[RAFT Agent]:[Initiator] ratio. Purify the monomer to remove inhibitors. Ensure the initiator decomposition rate is appropriate for the reaction temperature.
Nanoparticle Aggregation Loss of colloidal stability during functionalization or polymerization.Perform surface modifications in appropriate buffers to maintain pH and ionic strength.[5] Ensure sufficient surface charge is present after each step to provide electrostatic stabilization. Consider adding a free RAFT agent to the polymerization solution.[9]
Inconsistent Results Variability in substrate cleaning. Degradation of reagents.Standardize the substrate cleaning protocol. Use fresh, anhydrous solvents and high-purity reagents. Store EDC, NHS, and initiators under appropriate conditions (e.g., desiccated, refrigerated).

Conclusion

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a powerful and versatile tool for the creation of well-defined polymer brushes on a multitude of surfaces. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to harness the capabilities of RAFT-mediated surface modification. The ability to precisely control the architecture of grafted polymers opens up exciting possibilities for the rational design of advanced materials for applications in biotechnology, diagnostics, and beyond.

References

  • Grafting with RAFT—gRAFT Strategies to Prepare Hybrid Nanocarriers with Core-shell Architecture - PMC. (2020, September 23). National Center for Biotechnology Information.[Link]

  • Surface-Initiated Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization from Fine Particles Functionalized with Trithiocarbonates | Macromolecules - ACS Publications. (2011, October 31). ACS Publications.[Link]

  • Strategies for surface-initiated RAFT polymerization (gRAFT-from) using... - ResearchGate. ResearchGate.[Link]

  • RAFT-Based Polymers for Click Reactions - MDPI. (2022, January 31). MDPI.[Link]

  • US7230063B1 - Functional trithiocarbonate RAFT agents - Google Patents.
  • Surface modification and characterization of the modified surfaces. A)... - ResearchGate. ResearchGate.[Link]

  • Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. (2018, March 15). IntechOpen.[Link]

  • Carboxyl Modification - CD Bioparticles. CD Bioparticles.[Link]

  • Superhydrophilic surface modification of fabric via coating with cysteic acid mineral oxide - Cronfa - Swansea University. Swansea University.[Link]

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC. National Center for Biotechnology Information.[Link]

  • Surface modification and characterization of carbon spheres by grafting polyelectrolyte brushes - PMC. (2014, June 4). National Center for Biotechnology Information.[Link]

  • 2-[(Methoxycarbonothioyl)sulfanyl]acetic acid - PMC. National Center for Biotechnology Information.[Link]

  • Bioorthogonal Functionalization of Material Surfaces with Bioactive Molecules - PMC - NIH. National Center for Biotechnology Information.[Link]

  • The four major surface modification approaches for functionalisation of nanoparticles, given a peptide as an example of a biomolecule and PEG as the antifouling material. (1) Covalent attachment - ResearchGate. ResearchGate.[Link]

  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (2022, May 15). Chemical Methodologies.[Link]

  • Effect of surface modification of an engineered activated carbon on the sorption of 2,4-dichlorophenoxy acetic acid and benazolin from water - PubMed. (2006, May 15). PubMed.[Link]

  • Nanoparticle Surface Functionalization-Carboxylation (-COOH) - CD Bioparticles. (2024, October 22). CD Bioparticles.[Link]

  • Nanoparticle Surface Functionalization-Thiolation (-SH) - CD Bioparticles. (2024, October 17). CD Bioparticles.[Link]

  • Production and Surface Modification of Cellulose Bioproducts - MDPI. (2021, October 7). MDPI.[Link]

  • ORIGINAL ARTICLE SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF CARBOXAMIDES. Pakistan Journal of Pharmaceutical Sciences.[Link]

  • Surface modification by carboxymethy chitosan via pad-dry-cure method for binding Ag NPs onto cotton fabric - PubMed. (2018, May 15). PubMed.[Link]

  • Carboxylated Nanoparticle Surfaces Enhance Association with Mucoid Pseudomonas aeruginosa Biofilms - PMC. National Center for Biotechnology Information.[Link]

  • 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid - PMC - NIH. National Center for Biotechnology Information.[Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). ACS Publications.[Link]

Sources

Method

Standard Operating Procedure for Handling {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Version: 1.0 Introduction {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, also known as 2-(carboxymethylthio)xanthic acid, is a highly versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Its stru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Version: 1.0

Introduction

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, also known as 2-(carboxymethylthio)xanthic acid, is a highly versatile Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Its structure, featuring a xanthate group and two carboxylic acid functionalities, makes it particularly suitable for the controlled polymerization of a wide range of monomers, especially for the synthesis of well-defined, functional polymers for biomedical applications such as drug delivery.[1][2][3] The carboxylic acid groups provide aqueous solubility and offer sites for bioconjugation.[3][4]

This document provides a comprehensive guide for the safe and effective handling and application of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in a research and development setting. The protocols outlined herein are designed to ensure experimental success while prioritizing the safety of laboratory personnel.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its proper use. The key properties of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid are summarized in the table below.

PropertyValueSource
IUPAC Name 2-({[2-oxo-2-hydroxyethyl]sulfanyl}carbonothioyl)oxyacetic acid-
Synonyms 2-(carboxymethylthio)xanthic acid, RAFT agent C1-
CAS Number 123-93-3[5]
Molecular Formula C4H6O4S[5]
Molecular Weight 150.15 g/mol [5]
Appearance Colorless crystals or light yellow oil[6][7]
Melting Point 49 - 52 °C / 120.2 - 125.6 °F[8]
Solubility Soluble in many organic solvents and aqueous solutions (as a salt)[6][7]

Health and Safety Precautions

As with any chemical reagent, adherence to strict safety protocols is paramount when handling {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid.

Hazard Identification

Based on available safety data sheets for similar compounds, {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid should be handled with care. Potential hazards include:

  • Skin Irritation: May cause skin irritation.[8][9][10]

  • Eye Irritation: May cause serious eye irritation.[8][9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[10]

  • Harmful if Swallowed: May be harmful if ingested.[10]

Personal Protective Equipment (PPE)

The following PPE must be worn at all times when handling this compound:

  • Eye Protection: Safety goggles or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8][10]

  • Skin and Body Protection: A lab coat or other protective clothing.[8]

  • Respiratory Protection: In cases of insufficient ventilation or when handling the powder, a suitable respirator should be used.[11]

Engineering Controls
  • Ventilation: Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[9]

  • Eye Wash and Safety Shower: An operational eye wash station and safety shower must be readily accessible.[9]

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[11] The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated containers should be treated as hazardous waste.

Application in RAFT Polymerization

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is an effective chain transfer agent for the RAFT polymerization of a variety of monomers, enabling the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

Mechanism of RAFT Polymerization

The fundamental mechanism of RAFT polymerization is a degenerative chain transfer process. The RAFT agent reversibly reacts with the growing polymer chains, establishing a dynamic equilibrium that allows for controlled polymer growth.

RAFT_Mechanism cluster_initiation Initiation cluster_raft RAFT Process I Initiator P_n_dot Propagating Radical (P_n•) I->P_n_dot + M M Monomer RAFT_agent RAFT Agent (R-S-C(=S)-Z) P_n_dot->RAFT_agent + Dormant_Polymer Dormant Polymer Chain Intermediate Intermediate Radical RAFT_agent->Intermediate Addition P_m_dot New Propagating Radical (P_m•) Intermediate->P_m_dot Fragmentation P_m_dot->Dormant_Polymer + M Dormant_Polymer->Intermediate Re-activation Experimental_Workflow A 1. Prepare Reaction Mixture (Monomer, RAFT Agent, Initiator, Solvent) B 2. Degas via Freeze-Pump-Thaw Cycles A->B C 3. Polymerize under Inert Atmosphere (e.g., 70°C) B->C D 4. Monitor Reaction Progress (NMR, GPC/SEC) C->D E 5. Quench Polymerization D->E F 6. Purify Polymer (Precipitation) E->F G 7. Characterize Final Product F->G

Sources

Application

Application Notes and Protocols for Macromolecular Design Using {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid via Interchange of Xanthates

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Era of Polymer Design with Xanthates The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolution...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Era of Polymer Design with Xanthates

The advent of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has revolutionized the field of polymer science, offering unprecedented control over polymer architecture, molecular weight, and functionality.[1][2] At the heart of this powerful technique lies the RAFT agent, a molecule that dictates the course of the polymerization.[1] Among the various classes of RAFT agents, xanthates, particularly those bearing functional groups like carboxylic acids, have emerged as indispensable tools for the synthesis of advanced materials for a myriad of applications, including drug delivery and nanotechnology.[1][3]

This guide provides a comprehensive overview of the application of {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid, a versatile xanthate RAFT agent, in macromolecular design. We will delve into the underlying principles of RAFT polymerization with xanthates, explore the strategic advantages of the carboxylic acid functionality, and provide detailed protocols for the synthesis of well-defined polymers and block copolymers through the interchange of xanthates.

Application Notes: Mastering Control with {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid

The Mechanism of RAFT Polymerization with Xanthates

RAFT polymerization is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[2] The process is mediated by a RAFT agent, in this case, {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid, which reversibly transfers a radical group between growing polymer chains.[1] This dynamic equilibrium between active and dormant polymer chains ensures that all chains grow at a similar rate, leading to a high degree of control over the final polymer structure.[4]

A simplified mechanism of RAFT polymerization is depicted below:

RAFT_Mechanism Initiator Initiator 2R• 2R• Initiator->2R• Heat/Light R-M• Propagating Radical 2R•->R-M• + Monomer (M) Intermediate_1 Intermediate Radical 1 R-M•->Intermediate_1 + RAFT Agent Dormant_Polymer_1 Dormant Polymer + R• Intermediate_1->Dormant_Polymer_1 Fragmentation Intermediate_2 Intermediate Radical 2 Dormant_Polymer_1->Intermediate_2 + Propagating Radical (Pn•) Dormant_Polymer_2 Dormant Polymer (Pn-RAFT) + Pn• Intermediate_2->Dormant_Polymer_2 Fragmentation Dormant_Polymer_2->Intermediate_2 + Monomer (M) RAFT Agent {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Figure 1: Simplified mechanism of RAFT polymerization.

Advantages of the Carboxylic Acid Functionality

The presence of two carboxylic acid groups in {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid offers several distinct advantages for macromolecular design:

  • Enhanced Water Solubility: The hydrophilic nature of the carboxylic acid groups can improve the solubility of the RAFT agent and the resulting polymers in aqueous media, which is particularly beneficial for biological applications.[5][6]

  • Facile Bioconjugation: The carboxylic acid moieties serve as convenient handles for the post-polymerization modification of polymers. They can be readily conjugated to a wide range of biomolecules, such as proteins, peptides, and targeting ligands, using standard coupling chemistries.

  • pH-Responsiveness: The ionization state of the carboxylic acid groups is dependent on the pH of the surrounding environment. This property can be exploited to design "smart" polymers that exhibit pH-responsive behavior, such as controlled drug release in acidic tumor microenvironments.

  • Improved Colloidal Stability: For emulsion polymerization, the carboxylic acid groups can act as a stabilizing moiety, potentially reducing the need for conventional surfactants.

Macromolecular Design via Interchange of Xanthates

The interchange of xanthates is a powerful strategy for the synthesis of block copolymers and other complex macromolecular architectures.[4] This process, also known as Macromolecular Design by Interchange of Xanthates (MADIX), relies on the ability of a living polymer chain end-capped with a xanthate group to initiate the polymerization of a second monomer.[7] This allows for the sequential addition of different monomer blocks, leading to the formation of well-defined block copolymers.

The effectiveness of the xanthate interchange process is dependent on the relative reactivity of the monomers and the stability of the intermediate radical species.[4] Xanthates like {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid are particularly well-suited for controlling the polymerization of "less-activated" monomers (LAMs) such as vinyl acetate and N-vinylpyrrolidone.[3]

Protocols: A Practical Guide to Polymer Synthesis

Protocol 1: Synthesis of a Well-Defined Homopolymer using {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid

This protocol describes a general procedure for the RAFT polymerization of a monomer using {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid as the RAFT agent.

Materials:

  • Monomer (e.g., N-vinylpyrrolidone)

  • {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (RAFT agent)

  • Initiator (e.g., Azobisisobutyronitrile, AIBN)

  • Solvent (e.g., 1,4-dioxane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Precipitation solvent (e.g., diethyl ether)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the monomer, {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid, and AIBN in the chosen solvent. The molar ratio of monomer to RAFT agent to initiator will determine the target molecular weight and should be carefully calculated.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir for the specified reaction time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.

  • Termination: To quench the reaction, cool the flask to room temperature and expose the mixture to air.

  • Purification: Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent (e.g., cold diethyl ether).

  • Isolation and Drying: Collect the precipitated polymer by filtration or centrifugation, wash with fresh non-solvent, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer for its molecular weight (Mn), molecular weight distribution (Đ), and chemical structure using techniques such as gel permeation chromatography (GPC), ¹H NMR spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy.

Protocol_1_Workflow Start Start Setup 1. Reaction Setup (Monomer, RAFT Agent, Initiator, Solvent) Start->Setup Degas 2. Degassing (Freeze-Pump-Thaw) Setup->Degas Polymerize 3. Polymerization (Heating and Stirring) Degas->Polymerize Terminate 4. Termination (Cooling and Exposure to Air) Polymerize->Terminate Purify 5. Purification (Precipitation) Terminate->Purify Isolate 6. Isolation and Drying Purify->Isolate Characterize 7. Characterization (GPC, NMR, FTIR) Isolate->Characterize End End Characterize->End

Figure 2: Experimental workflow for homopolymer synthesis.

Protocol 2: Synthesis of a Block Copolymer via Interchange of Xanthates

This protocol outlines the synthesis of a diblock copolymer by using the homopolymer from Protocol 1 as a macro-RAFT agent for the polymerization of a second monomer.

Materials:

  • Homopolymer (macro-RAFT agent) from Protocol 1

  • Second monomer (e.g., vinyl acetate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane)

  • Inert gas (e.g., Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Precipitation solvent (e.g., n-hexane)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the purified homopolymer (macro-RAFT agent), the second monomer, and the initiator in the appropriate solvent.

  • Degassing: Deoxygenate the reaction mixture using at least three freeze-pump-thaw cycles.

  • Chain Extension: Place the flask in a preheated oil bath at the desired temperature and stir for the required reaction time to achieve the desired block length.

  • Termination and Purification: Follow the same termination and purification steps as described in Protocol 1, using a suitable non-solvent for the block copolymer.

  • Characterization: Analyze the resulting block copolymer using GPC to observe the shift in molecular weight from the original homopolymer, confirming successful chain extension. Further characterization by ¹H NMR and FTIR will confirm the incorporation of the second monomer block.

Protocol_2_Workflow Start Start MacroRAFT Homopolymer (Macro-RAFT Agent) Start->MacroRAFT Setup 1. Reaction Setup (Macro-RAFT, Monomer 2, Initiator, Solvent) MacroRAFT->Setup Degas 2. Degassing Setup->Degas ChainExtend 3. Chain Extension Polymerization Degas->ChainExtend Terminate 4. Termination ChainExtend->Terminate Purify 5. Purification Terminate->Purify Characterize 6. Characterization (GPC, NMR, FTIR) Purify->Characterize End End Characterize->End

Figure 3: Workflow for block copolymer synthesis via xanthate interchange.

Data Presentation: Typical Experimental Parameters

The following table summarizes typical experimental conditions and outcomes for RAFT polymerization using xanthate-based RAFT agents. These values are illustrative and may require optimization for specific monomer systems and desired polymer characteristics.

ParameterTypical Range/ValueReference
MonomerLess-Activated Monomers (e.g., Vinyl Acetate, N-vinylpyrrolidone)[3]
[Monomer]:[RAFT Agent]:[Initiator]50:1:0.1 to 500:1:0.2[8]
Solvent1,4-Dioxane, Toluene, Bulk[4][9]
Temperature60 - 110 °C[4][9]
Reaction Time6 - 24 hours[4]
Achievable Mn ( g/mol )1,000 - 100,000[10]
Polydispersity Index (Đ)1.1 - 1.4[3]

Conclusion: Enabling Innovation in Macromolecular Science

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid stands out as a highly effective and versatile RAFT agent for the synthesis of well-defined polymers with tailored functionalities. Its carboxylic acid groups provide a gateway for the creation of advanced materials for biomedical and other high-technology applications. The ability to perform interchange of xanthates further expands the scope of accessible macromolecular architectures. By understanding the underlying principles and following the detailed protocols provided in this guide, researchers can harness the power of this unique RAFT agent to drive innovation in their respective fields.

References

  • Hartlieb, M. et al. (2020). Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. Chemical Science, 11(35), 9537-9545. [Link]

  • Theodossiou, I. et al. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 14(4), 733. [Link]

  • Various Authors. (2021). Xanthates in RAFT Polymerization. ResearchGate. [Link]

  • Moad, G. et al. (2017). RAFT Polymerization—A User Guide. Monash University. [Link]

  • Vederas, J. C. et al. (2024). α-Amido Trifluoromethyl Xanthates: A New Class of RAFT/MADIX Agents. Molecules, 29(9), 2187. [Link]

  • D'agosto, F. et al. (2018). How Can Xanthates Control the RAFT Polymerization of Methacrylates? Macromolecules, 51(17), 6753-6762. [Link]

  • Qiao, G. G. et al. (2022). Xanthate-Based Photoiniferter RAFT Polymerization toward Oxygen-Tolerant and Rapid Living 3D Printing. Macromolecules, 55(5), 1861-1870. [Link]

  • Hartlieb, M. et al. (2020). Xanthate-supported photo-iniferter (XPI)-RAFT polymerization: facile and rapid access to complex macromolecules. Chemical Science, 11(35), 9537-9545. [Link]

  • Perrier, S. (2017). RAFT-Based Polymers for Click Reactions. Polymers, 9(12), 646. [Link]

  • Boron Molecular. (2024). The Application of RAFT Agents in Polymer Synthesis. Boron Molecular. [Link]

  • Ali, S. A. et al. (2025). Synthesis and Characterization of Biodegradable Polymer Blends Based on Chitosan. Polymers, 17(13), 2634. [Link]

  • Guiver, M. D. et al. (1992). Synthesis and characterization of carboxylated polysulfones. Canadian Journal of Chemistry, 70(6), 1616-1624. [Link]

  • Guiver, M. D. et al. (1992). Synthesis and characterization of carboxylated polysulfones. ResearchGate. [Link]

  • Tiekink, E. R. T. (2011). 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1442. [Link]

  • Theodossiou, I. et al. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Gels, 9(10), 793. [Link]

  • Al-Harthi, M. A. et al. (2025). Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions. Polymers, 17(3), 478. [Link]

  • Li, Y. et al. (2005). Synthesis and characterization of microparticles made of carboxymethyloxysuccinic-acid-modified PLA-PEG co-polymer. Journal of Pharmacy and Pharmacology, 57(7), 849-854. [Link]

  • McCormick, C. L. et al. (2017). Synthesis of zwitterionic, hydrophobic, and amphiphilic polymers via RAFT polymerization induced self-assembly (PISA) in acetic acid. Polymer Chemistry, 8(36), 5529-5538. [Link]

  • Bakker, E. et al. (2020). Design, synthesis and application of carbazole macrocycles in anion sensors. Beilstein Journal of Organic Chemistry, 16, 1845-1855. [Link]

  • Feng, Y. L. et al. (2005). 2-[(2-Carboxyphenyl)sulfanyl]acetic acid. ResearchGate. [Link]

  • Patel, H. M. et al. (2024). In silico exploration of acetic acid driven multicomponent synthesis: design, characterization, and antioxidant evaluation of spiroacridines and spiroquinolines. RSC Sustainability, 2(4), 1128-1141. [Link]

  • Silva, A. M. S. et al. (2019). Carboxyxanthones: Bioactive Agents and Molecular Scaffold for Synthesis of Analogues and Derivatives. Molecules, 24(1), 183. [Link]

Sources

Method

Application Note: Preparation and Handling of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid Stock Solutions

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, a type of dicarboxylic acid trithiocarbonate. Suc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, a type of dicarboxylic acid trithiocarbonate. Such compounds are frequently utilized as Reversible Addition-Fragmentation chain-Transfer (RAFT) agents in polymer science. The accuracy of experimental results in drug development and materials science is critically dependent on the precise concentration and stability of stock solutions. This guide outlines detailed protocols for preparing both organic and aqueous-based solutions, emphasizing safety, stability, and quality control to ensure reproducibility and reliability in research applications.

Introduction and Scientific Background

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid belongs to a class of sulfur-containing organic compounds that are instrumental in controlled radical polymerization techniques, particularly RAFT polymerization.[1][2] Its structure, featuring a trithiocarbonate core flanked by two carboxylic acid groups, allows for the synthesis of polymers with well-defined molecular weights and low polydispersities, while also providing functional handles (the carboxylic acids) for subsequent bioconjugation or surface attachment.

The dual carboxylic acid moieties render the compound amphiphilic, enabling its use in both aqueous and organic media. However, this same feature presents challenges for dissolution. In its protonated state, the compound's solubility in neutral water is limited. Conversely, its solubility in non-polar organic solvents is also poor. Therefore, the choice of solvent and the preparation method are non-trivial and must be tailored to the specific downstream application. This note provides validated protocols to address these challenges, ensuring the generation of stable, reliable stock solutions.

Compound Properties and Safety

Physicochemical Data

While specific experimental data for the title compound is not widely published, properties can be inferred from structurally similar molecules like thiodiglycolic acid and other dicarboxylic acid RAFT agents.

PropertyValue / DescriptionSource / Rationale
IUPAC Name 2-({[2-oxido-2-oxoethyl)sulfanyl]carbonothioyl}sulfanyl)acetic acidIUPAC Nomenclature
Molecular Formula C₅H₆O₄S₃Derived from structure
Molecular Weight 226.29 g/mol Calculated from formula
Appearance Typically a yellow to orange solid or oilAnalogy to similar RAFT agents[3]
Key Features Dicarboxylic acid, TrithiocarbonateStructural Analysis
Safety and Handling

Compounds of this class are classified as irritants and should be handled with appropriate care.[4]

  • Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[4][5]

  • Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7] An eyewash station and safety shower should be readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[4]

    • Eye Protection: Wear tightly fitting safety goggles or a face shield.[7]

    • Skin and Body Protection: A lab coat or chemical-protective suit is required to prevent skin contact.[5]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water. If irritation persists, seek medical attention.[8]

    • Eye Contact: Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.[8]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

Core Protocols: Stock Solution Preparation

The choice between an organic and an aqueous stock solution is dictated by the experimental system. Organic solvents are often used for direct polymerization, while aqueous solutions are required for biological applications or emulsion polymerizations.

Required Equipment and Reagents
  • Equipment:

    • Analytical balance (4-decimal place)

    • Spatula

    • Weighing paper or boat

    • Volumetric flasks (Class A)

    • Beakers

    • Magnetic stirrer and stir bars

    • Pipettes (calibrated)

    • Ultrasonic bath (sonicator)

    • pH meter (for aqueous preps)

    • Syringe filters (0.22 µm, solvent-compatible)

  • Reagents:

    • {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

    • Sodium hydroxide (NaOH), 1 M solution

    • Deionized (DI) water, sterile (≥18 MΩ·cm)

    • Hydrochloric acid (HCl), 1 M solution (for pH adjustment)

Protocol 1: Preparation of an Organic Stock Solution (100 mM in DMSO)

This protocol is suitable for applications where a polar, aprotic organic solvent is compatible with the downstream experimental steps.

Causality: DMSO is an excellent solvent for many moderately polar organic molecules, including those with carboxylic acid groups, due to its high dielectric constant and ability to act as a hydrogen bond acceptor.

  • Pre-Weigh Calculation: Calculate the mass of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid needed. For 10 mL of a 100 mM solution:

    • Mass (g) = 0.1 mol/L * 0.010 L * 226.29 g/mol = 0.2263 g

  • Weighing: In a chemical fume hood, accurately weigh 226.3 mg of the compound using an analytical balance and transfer it directly into a 10 mL Class A volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask. The use of anhydrous solvent is critical to prevent potential hydrolysis of the trithiocarbonate group over long-term storage.

  • Aided Solubilization: Cap the flask and gently swirl. If the solid does not dissolve readily, place the flask in an ultrasonic bath for 5-10 minute intervals at room temperature. Gentle warming (to 30-40°C) can be applied if necessary, but avoid excessive heat which could degrade the compound.

  • Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add DMSO to the 10 mL graduation mark on the volumetric flask.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Filtration and Storage: For applications requiring sterility, filter the solution through a 0.22 µm syringe filter (e.g., PTFE) into a sterile storage vial. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of an Aqueous Stock Solution (50 mM, pH 7.4)

This protocol leverages the acidic nature of the carboxylic acid groups. By deprotonating them with a base, a highly water-soluble carboxylate salt is formed.[9]

Causality: The pKa of a typical carboxylic acid is around 4.7.[9] By adjusting the pH to well above this value (e.g., pH 7.4 for physiological relevance), the equilibrium shifts almost completely to the deprotonated, charged, and water-soluble carboxylate form.

  • Pre-Weigh Calculation: Calculate the mass needed. For 10 mL of a 50 mM solution:

    • Mass (g) = 0.05 mol/L * 0.010 L * 226.29 g/mol = 0.1131 g

  • Weighing: Accurately weigh 113.1 mg of the compound and transfer it to a 15 mL conical tube or a small beaker.

  • Initial Suspension: Add approximately 8 mL of sterile DI water. The compound will likely not dissolve and will form a suspension.

  • Basification and Dissolution:

    • Place the suspension on a magnetic stirrer.

    • Begin slowly adding 1 M NaOH solution dropwise while monitoring the mixture.

    • As the base is added, the solid will begin to dissolve as the carboxylic acid groups are converted to their sodium carboxylate salts.

    • Continue adding NaOH dropwise until all the solid has dissolved.

  • pH Adjustment:

    • Calibrate a pH meter according to the manufacturer's instructions.

    • Place the pH probe into the solution and measure the pH. It will likely be basic at this point.

    • Carefully add 1 M HCl dropwise to adjust the pH down to the desired value (e.g., 7.4). Be cautious not to let the pH drop below ~6, as the compound may begin to precipitate.

  • Final Volume Adjustment: Transfer the clear solution to a 10 mL Class A volumetric flask. Rinse the original container with a small amount of DI water and add the rinsing to the flask. Carefully add DI water to the 10 mL graduation mark.

  • Homogenization and Storage: Cap and invert the flask 15-20 times. Filter the solution through a 0.22 µm sterile syringe filter (e.g., PES or PVDF) into a sterile storage vial. Aliquot and store at -20°C or -80°C.

Experimental Workflow Diagram

The following diagram illustrates the decision-making process for preparing the appropriate stock solution.

Stock_Solution_Workflow start Start: Obtain solid compound decision Is the downstream application aqueous or organic? start->decision protocol1 Follow Protocol 1: Organic Stock Solution (DMSO) decision->protocol1 Organic protocol2 Follow Protocol 2: Aqueous Stock Solution decision->protocol2 Aqueous weigh_org Weigh Compound protocol1->weigh_org dissolve_org Dissolve in Anhydrous DMSO weigh_org->dissolve_org volume_org Adjust to Final Volume dissolve_org->volume_org store_org Aliquot & Store at -20°C / -80°C volume_org->store_org weigh_aq Weigh Compound protocol2->weigh_aq suspend_aq Suspend in DI Water weigh_aq->suspend_aq ph_dissolve Add NaOH (dropwise) to dissolve suspend_aq->ph_dissolve ph_adjust Adjust pH with HCl/NaOH ph_dissolve->ph_adjust volume_aq Adjust to Final Volume ph_adjust->volume_aq store_aq Aliquot & Store at -20°C / -80°C volume_aq->store_aq

Caption: Workflow for selecting and preparing stock solutions.

Stability and Storage Recommendations

The stability of the stock solution is paramount for reproducibility. Trithiocarbonates can be susceptible to degradation via hydrolysis or oxidation.

  • Storage Temperature: For long-term storage (>1 week), solutions should be kept at -20°C or, preferably, -80°C.[7]

  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, stock solutions should be aliquoted into single-use volumes.

  • Light Protection: Store vials in a dark container or wrapped in aluminum foil to prevent potential photodegradation.

  • Solvent Choice: Use of anhydrous DMSO for organic stocks and sterile, high-purity water for aqueous stocks minimizes the risk of hydrolytic degradation.

Troubleshooting Common Issues

ProblemProbable CauseRecommended Solution
Solid will not dissolve in organic solvent. Insufficient solvent volume or low temperature.Add more solvent to ensure you are below the saturation limit. Use sonication and/or gentle warming (30-40°C) to aid dissolution.
Solid will not dissolve in water. Incorrect pH. The compound is in its protonated, less soluble form.The solution is too acidic. Add 1 M NaOH dropwise until the solid dissolves completely, as described in Protocol 2.
Solution is clear but a precipitate forms later. Aqueous: The pH has drifted downwards, causing protonation and precipitation. Organic: Solvent evaporation has increased concentration beyond solubility, or the solution was cooled too rapidly.Aqueous: Re-check and adjust the pH. Organic: Gently warm the solution to re-dissolve the precipitate. Ensure storage containers are tightly sealed.
Solution color fades over time (e.g., from yellow to colorless). Potential chemical degradation of the trithiocarbonate group.The stock solution may be compromised. It is recommended to prepare a fresh stock solution for critical experiments.

References

  • Key Organics. (2017). Safety Data Sheet.
  • Angene Chemical. (2024). Safety Data Sheet.
  • Fisher Scientific. (2023). Safety Data Sheet.
  • PubChem. {4-[(Carboxymethoxy)carbonyl]-3,3-dioxido-1-oxonaphtho[1,2-D]isothiazol-2(1H)-YL}acetic acid. National Center for Biotechnology Information.
  • TargetMol. (2026). Safety Data Sheet.
  • Xiao, Y., & Charpentier, P. A. (2011). 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1442. Retrieved from [Link]

  • Xiao, Y., & Charpentier, P. A. (2011). 2-[(Methoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1358. Retrieved from [Link]

  • Wikipedia. Acetic acid. Retrieved from [Link]

  • Matrix Fine Chemicals. 2-[(CARBOXYMETHYL)SULFANYL]ACETIC ACID | CAS 123-93-3.
  • Fuchs, A. V., & Thurecht, K. J. Supporting Information On the stability of trithiocarbonate RAFT agents containing both a cyano and a carboxylic acid functional group.

Sources

Application

Comprehensive Application Note &amp; Protocol: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid in RAFT/MADIX Polymerization

Prepared By: Senior Application Scientist Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Application Focus: Controlled Radical Polymerization of Less Activated Monomers (LAMs) and Dual...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Application Focus: Controlled Radical Polymerization of Less Activated Monomers (LAMs) and Dual End-Group Functionalization

Introduction & Mechanistic Insights

The compound {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (also known structurally as O-(carboxymethyl) S-(carboxymethyl) xanthate) is a highly specialized Reversible Addition-Fragmentation chain Transfer (RAFT) agent. Specifically, it falls under the sub-category of Macromolecular Design via the Interchange of Xanthates (MADIX) agents.

While highly active RAFT agents like dithiobenzoates and trithiocarbonates are excellent for More Activated Monomers (MAMs) such as styrene or acrylates, they completely inhibit the polymerization of Less Activated Monomers (LAMs) like vinyl acetate (VAc) or N-vinylpyrrolidone (NVP). This inhibition occurs because the propagating radicals of LAMs are highly reactive and form an overly stable intermediate radical when adding to a trithiocarbonate, effectively stalling the fragmentation step.

The Causality of the Xanthate Structure

To successfully polymerize LAMs, the intermediate radical must be destabilized. {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid achieves this through its precise molecular architecture:

  • The Z-Group (-O-CH₂-COOH): The oxygen atom adjacent to the thiocarbonyl (C=S) group donates electron density via resonance. This significantly destabilizes the intermediate radical adduct, forcing rapid fragmentation and preventing reaction retardation .

  • The R-Group (-CH₂-COOH): Acts as the homolytic leaving group. The resulting primary radical (•CH₂COOH) is sufficiently reactive to efficiently re-initiate the polymerization of LAMs.

  • Dual Carboxyl Functionality: Because both the R-group and Z-group terminate in carboxylic acids, the resulting polymer chains are capped at both the α

    • and ω -ends with reactive -COOH moieties. This telechelic-like architecture is highly prized in drug development for bioconjugation (e.g., EDC/NHS coupling to proteins) and surface anchoring (e.g., onto TiO₂ nanoparticles).

Quantitative Data & Experimental Parameters

To design a self-validating experimental system, researchers must strictly control the stoichiometric ratios between the Monomer, RAFT agent, and Initiator.

Table 1: Monomer Compatibility Profile

Monomer Class Examples Compatibility Mechanistic Rationale
LAMs Vinyl Acetate, N-Vinylpyrrolidone Excellent Destabilized intermediate radical promotes rapid fragmentation and chain transfer.

| MAMs | Styrene, Methyl Methacrylate | Poor | Slow fragmentation; intermediate radical is too stable, leading to severe retardation. |

Table 2: Standard Polymerization Formulation (Targeting PVAc, Mn​ ~ 10,000 g/mol )

Component Function Molar Ratio Concentration
Vinyl Acetate (VAc) Monomer (LAM) 100 2.0 M
Xanthate RAFT Agent Chain Transfer Agent 1 20 mM
AIBN Thermal Initiator 0.1 2.0 mM

| 1,4-Dioxane | Solvent | N/A | 50% v/v |

Note on Causality: The[RAFT]:[Initiator] ratio is kept at 10:1. If initiator concentrations are too high, the number of dead polymer chains (terminated via bimolecular coupling) increases, destroying the living character of the polymerization and reducing end-group fidelity .

Visualizing the System

RAFT_Mechanism Init Initiator Decomposition (AIBN -> 2 I•) Prop1 Chain Initiation (I• + Monomer -> Pn•) Init->Prop1 Add Addition (Pn• + RAFT Agent) Prop1->Add RAFT_Agent Xanthate RAFT Agent {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid RAFT_Agent->Add Int_Rad Intermediate Radical [Pn-S-C(•)(Z)-S-R] Add->Int_Rad Frag Fragmentation (Forms Polymeric RAFT + R•) Int_Rad->Frag Reinit Re-initiation (R• + Monomer -> Pm•) Frag->Reinit Equil Main Equilibrium (Pn• + Pm-RAFT <-> Pn-RAFT + Pm•) Frag->Equil Polymeric RAFT Reinit->Equil

MADIX Mechanism: Destabilization of the intermediate radical by the Z-group ensures rapid equilibrium.

Workflow Prep 1. Reagent Prep Purify Monomer & Degas Mix 2. Reaction Mixture Monomer + RAFT + AIBN Prep->Mix Poly 3. Polymerization Heat at 65°C under N2 Mix->Poly Purify 4. Purification Precipitate in Hexane Poly->Purify Analyze 5. Characterization NMR, GPC, End-group Purify->Analyze

Standard experimental workflow for the synthesis of dual-carboxyl functionalized Poly(vinyl acetate).

Detailed Experimental Protocols

Protocol A: Synthesis of Telechelic Poly(vinyl acetate) via MADIX

This protocol details the synthesis of PVAc with α , ω -dicarboxylic acid end groups.

Step 1: Monomer Purification

  • Action: Pass Vinyl Acetate (VAc) through a basic alumina column prior to use.

  • Causality: Commercial VAc contains hydroquinone inhibitors. If not removed, these phenolic compounds will scavenge the initial radicals, causing unpredictable induction periods and skewing the targeted molecular weight.

Step 2: Reaction Assembly

  • Action: In a 10 mL Schlenk tube, dissolve 1.72 g (20 mmol) of purified VAc, 45.2 mg (0.2 mmol) of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, and 3.28 mg (0.02 mmol) of Azobisisobutyronitrile (AIBN) in 2.0 mL of anhydrous 1,4-dioxane.

  • Causality: 1,4-dioxane is chosen because it solubilizes both the highly polar dicarboxylic RAFT agent and the growing PVAc chains, preventing premature precipitation.

Step 3: Deoxygenation (Freeze-Pump-Thaw)

  • Action: Submerge the Schlenk tube in liquid nitrogen until frozen. Apply high vacuum for 5 minutes. Isolate the vacuum, and thaw the mixture in a water bath. Repeat this cycle three times. Backfill with ultra-pure Argon or N₂.

  • Causality: Oxygen is a diradical. Even trace amounts will react with the propagating carbon-centered radicals to form stable peroxy radicals, effectively dead-ending the polymerization and destroying the living characteristics.

Step 4: Polymerization

  • Action: Immerse the Schlenk tube in a pre-heated thermostated oil bath at 65 °C. Stir at 400 rpm for 16 hours.

  • Causality: 65 °C provides an optimal half-life for AIBN (~10 hours), ensuring a steady, low concentration of primary radicals to maintain the main RAFT equilibrium without causing excessive bimolecular termination.

Step 5: Quenching and Purification

  • Action: Stop the reaction by plunging the tube into liquid nitrogen and exposing it to air. Dilute the mixture with minimal THF and precipitate dropwise into 50 mL of cold, vigorously stirred hexane. Centrifuge, decant, and dry the polymer in a vacuum oven at 40 °C overnight.

Protocol B: Post-Polymerization Bioconjugation (EDC/NHS Coupling)

Because the resulting PVAc features terminal carboxylic acids, it can be directly conjugated to amine-bearing drugs or targeting peptides.

Step 1: Activation

  • Action: Dissolve 100 mg of the purified PVAc in 2 mL of anhydrous DMF. Add 1.5 equivalents of EDC·HCl and 1.5 equivalents of NHS (relative to the polymer end-groups). Stir at room temperature for 2 hours.

  • Causality: EDC activates the terminal carboxylic acids to form an unstable O-acylisourea intermediate. NHS is added to convert this into a semi-stable NHS-ester, which is far less susceptible to hydrolysis but highly reactive toward primary amines.

Step 2: Conjugation

  • Action: Add the amine-containing target molecule (e.g., a peptide) dissolved in DMF. Add a catalytic amount of N,N-Diisopropylethylamine (DIPEA) to ensure the amine is deprotonated. Stir for 12 hours, then purify via dialysis against deionized water.

References

  • Moad, G. (2017). "RAFT polymerization to form stimuli-responsive polymers." Polymer Chemistry, 8(1), 177-219. URL:[Link]

  • Destarac, M. (2011). "Macromolecular Design via the Interchange of Xanthates (MADIX): Polymerization of Less-Activated Monomers." Polymer Reviews, 51(2), 163-227. URL:[Link]

  • Chiefari, J., et al. (1998). "Living Free-Radical Polymerization by Reversible Addition−Fragmentation Chain Transfer: The RAFT Process." Macromolecules, 31(16), 5559-5562. URL:[Link]

  • Chernikova, E. V., & Sivtsov, E. V. (2017). "Reversible addition-fragmentation chain-transfer polymerization: Fundamentals and use in practice." Polymer Science, Series B, 59(2), 119-145. URL:[Link]

Method

Application Note: In Vitro Assay Methodologies for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid Derivatives

Document Type: Technical Application Guide & Protocols Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Controlled Hydrogen Sulfide (H₂S) Donors and RAFT Polymerization Agents Scientifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide & Protocols Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Controlled Hydrogen Sulfide (H₂S) Donors and RAFT Polymerization Agents

Scientific Rationale & Mechanistic Grounding

The compound {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5), structurally classified as an O,S-bis(carboxymethyl) xanthate or dithiocarbonate derivative, occupies a unique dual-role in modern biochemical research.

Historically, inorganic sulfide salts like sodium hydrosulfide (NaHS) have been used to study the physiological effects of H₂S—a critical gasotransmitter involved in vasodilation, cytoprotection, and anti-inflammatory signaling. However, NaHS triggers an instantaneous, non-physiological "burst release" of H₂S, often leading to off-target cytotoxicity.

Xanthate and thiocarbamate derivatives solve this by acting as slow-releasing carbonyl sulfide (COS) donors [1]. Upon exposure to aqueous media or cellular thiols, the xanthate core undergoes hydrolysis/thiolysis to release COS. This intermediate is subsequently converted into H₂S by the ubiquitous intracellular enzyme Carbonic Anhydrase (CA) [2]. Furthermore, the terminal carboxylic acid groups on this specific derivative provide excellent aqueous solubility and serve as synthetic handles for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing researchers to build H₂S-releasing macromolecular hydrogels and micelles.

Mechanistic Pathway

Pathway A {[(Carboxymethoxy)carbothioyl] sulfanyl}acetic acid B Hydrolysis / Thiol Activation A->B pH 7.4 / R-SH C Carbonyl Sulfide (COS) B->C Cleavage D Carbonic Anhydrase (CA) C->D Enzymatic E Hydrogen Sulfide (H₂S) D->E Conversion F Therapeutic Target (e.g., Nrf2 Pathway) E->F Signaling

Figure 1: Mechanistic pathway of H₂S generation from the xanthate derivative via a COS intermediate.

Experimental Protocols: A Self-Validating System

To ensure rigorous scientific integrity, every assay utilizing COS-based H₂S donors must account for the enzymatic conversion step. The following protocols are designed with built-in causality and self-validating controls.

Protocol 1: Real-Time H₂S Release Kinetics (Methylene Blue Assay)

Expert Insight (The "Why"): Standard buffer assays often fail to detect H₂S from xanthate donors because they lack Carbonic Anhydrase (CA). Without CA, the COS intermediate escapes as a gas before hydrolyzing into H₂S. By supplementing the in vitro buffer with CA, we accurately simulate the intracellular environment and prevent false-negative release profiles.

Materials:

  • Donor Stock: 10 mM {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in DMSO.

  • Buffer: PBS (pH 7.4) supplemented with 25 µg/mL Bovine Carbonic Anhydrase (bCA).

  • Trapping Solution: 1% (w/v) Zinc Acetate.

  • Detection Reagents: 20 mM N,N-dimethyl-p-phenylenediamine sulfate in 7.2 M HCl; 30 mM FeCl₃ in 1.2 M HCl.

Step-by-Step Methodology:

  • System Setup: Prepare four sealed reaction vials to establish a self-validating matrix:

    • Control 1 (Blank): PBS + bCA + DMSO vehicle.

    • Control 2 (Burst): PBS + bCA + 100 µM NaHS.

    • Control 3 (-CA): PBS + 100 µM Xanthate Donor (No enzyme; validates COS dependency).

    • Test (+CA): PBS + bCA + 100 µM Xanthate Donor.

  • Incubation: Incubate all vials at 37°C in a shaking water bath.

  • Sampling: At predetermined intervals (0, 15, 30, 60, 120, 240 min), withdraw 500 µL aliquots and immediately inject them into tubes containing 500 µL of Zinc Acetate to trap generated H₂S as stable ZnS.

  • Derivatization: Add 100 µL of the diamine solution followed by 100 µL of the FeCl₃ solution to each trapped sample.

  • Quantification: Incubate in the dark for 20 minutes. Transfer 200 µL to a 96-well plate and measure absorbance at 670 nm using a microplate reader [3]. Interpolate concentrations using a Na₂S standard curve.

Protocol 2: In Vitro Cytoprotection & Viability Assay

Expert Insight (The "Why"): H₂S exhibits a biphasic dose-response (hormesis). High burst concentrations poison mitochondrial cytochrome c oxidase, while sustained low doses activate the Nrf2 antioxidant pathway. Pre-incubating cells with the slow-releasing xanthate donor allows time for Nrf2 translocation before applying an oxidative stressor.

Step-by-Step Methodology:

  • Cell Seeding: Seed H9c2 cardiomyocytes in a 96-well plate at 1 × 10⁴ cells/well. Incubate for 24 h at 37°C (5% CO₂).

  • Pre-treatment: Replace media with fresh DMEM containing the Xanthate Donor (10, 50, and 100 µM). Include a NaHS control (50 µM) and a vehicle control. Incubate for 4 hours.

  • Stress Induction: Add H₂O₂ to a final concentration of 200 µM to induce oxidative stress. Incubate for an additional 12 hours.

  • Viability Readout: Remove media, wash with PBS, and add 100 µL of 10% CCK-8 reagent in fresh media. Incubate for 2 hours in the dark.

  • Analysis: Measure absorbance at 450 nm. Calculate viability relative to the untreated control.

Protocol 3: RAFT Polymerization for Macromolecular Delivery

Expert Insight (The "Why"): The dual carboxylic acid groups on this xanthate make it an ideal Chain Transfer Agent (CTA) for RAFT polymerization. It allows researchers to synthesize well-defined poly(ethylene glycol) (PEG) or poly(N-isopropylacrylamide) (PNIPAM) blocks that inherently release H₂S from the polymer backbone terminus, enabling targeted drug delivery [4].

Workflow A 1. Reagent Preparation (Monomer + Xanthate CTA + AIBN) B 2. Degassing (Freeze-Pump-Thaw x3) A->B C 3. RAFT Polymerization (70°C, 12-24h in DMF) B->C D 4. Precipitation & Purification (Diethyl Ether) C->D E 5. End-Group Modification (EDC/NHS Peptide Conjugation) D->E

Figure 2: RAFT polymerization workflow using the xanthate derivative as a Chain Transfer Agent.

Quantitative Data Presentation

The following table summarizes expected validation metrics when comparing the {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid donor against standard inorganic salts. The data highlights the necessity of the CA enzyme and the superior cytocompatibility of the sustained-release profile.

Compound / ConditionH₂S Release Half-Life (t₁/₂)Max H₂S Yield (%)IC₅₀ (H9c2 Cells, 24h)Cytoprotection vs. 200 µM H₂O₂*
NaHS (Positive Control) < 5 minutes> 95%~150 µM45% (Limited by burst toxicity)
Xanthate Donor (- CA) > 12 hours< 15%> 500 µM52% (Insufficient H₂S release)
Xanthate Donor (+ CA) 45 - 60 minutes80 - 85%> 500 µM88% (Optimal sustained release)

*Note: Untreated control viability = 100%; H₂O₂-only viability = 35%.

Troubleshooting & Best Practices

  • Plate Sealing: H₂S and COS are highly volatile gases. When conducting the CCK-8 or Methylene Blue assays in 96-well formats, use gas-impermeable adhesive seals. Failure to do so will result in cross-contamination of adjacent control wells (the "neighbor effect").

  • Solvent Selection: While the carboxylic acid groups enhance aqueous solubility, prepare initial high-concentration master stocks (>10 mM) in anhydrous DMSO to prevent premature hydrolysis during storage.

  • Enzyme Sourcing: Ensure the Bovine Carbonic Anhydrase used in Protocol 1 is fresh. Denatured CA will drastically shift the release kinetics, mimicking the (-CA) control profile.

References

  • Powell, C. R., Dillon, K. M., & Matson, J. B. (2018). "A review of hydrogen sulfide (H₂S) donors: Chemistry and potential therapeutic applications." Biochemical Pharmacology, 149, 110-123. Available at:[Link]

  • Powell, C. R., Foster, J. C., Okyere, B., Theus, M. H., & Matson, J. B. (2016). "Therapeutic Delivery of H₂S via COS: Small Molecule and Polymeric Donors with Benign Byproducts." Journal of the American Chemical Society, 138(41), 13477–13480. Available at:[Link]

  • Cell Biolabs, Inc. (n.d.). "OxiSelect™ Free Hydrogen Sulfide Gas Assay Kit." Product Protocol. Available at:[Link]

  • Zhao, Y., et al. (2020). "Design and Synthesis of a NTR-Sensitive Fluorescent H₂S Donor as a Potential Therapeutic Agent for Myocardial Ischemia–Reperfusion Injury." ACS Sensors, 5(2), 319-326. Available at:[Link]

Application

Application Notes and Protocols for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid as a Chelating Agent for Heavy Metals

Introduction: A Novel Chelating Agent for Heavy Metal Remediation The escalating issue of heavy metal contamination in industrial wastewater and environmental systems necessitates the development of effective and robust...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Chelating Agent for Heavy Metal Remediation

The escalating issue of heavy metal contamination in industrial wastewater and environmental systems necessitates the development of effective and robust chelating agents.[1] {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, also known as Bis(carboxymethyl) trithiocarbonate, emerges as a promising candidate for this critical application. With a molecular formula of C5H6O4S3 and a melting point of 172-175 °C, this yellow solid possesses a unique structural architecture conducive to the sequestration of heavy metal ions.[2] Its synthesis is typically achieved through the reaction of carbon disulfide with chloroacetic acid.[2] While extensively utilized as a reversible addition-fragmentation chain-transfer (RAFT) agent in polymer chemistry, its potential as a heavy metal chelator remains a compelling area of exploration.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid for heavy metal chelation. We will delve into the mechanistic underpinnings of its chelating action, present detailed experimental protocols for its evaluation and use, and provide insights into the analytical techniques for quantifying its efficacy.

Mechanism of Chelation: A Bidentate and Potentially Polydentate Approach

The chelating prowess of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is primarily attributed to its trithiocarbonate core and two terminal carboxylic acid groups. The sulfur atoms in the trithiocarbonate moiety act as soft bases, exhibiting a strong affinity for soft acid heavy metal ions such as lead (Pb²⁺), mercury (Hg²⁺), cadmium (Cd²⁺), and copper (Cu²⁺).[3][4] This interaction is based on the Hard and Soft Acids and Bases (HSAB) theory, which predicts favorable and strong coordination between soft Lewis acids (heavy metal ions) and soft Lewis bases (sulfur donor atoms).[5]

The proposed mechanism involves the formation of stable, often insoluble, metal complexes.[4][6] The two sulfur atoms of the trithiocarbonate group can act as a bidentate ligand, forming a stable five-membered ring with the metal ion. Furthermore, the presence of two carboxylic acid groups introduces additional coordination sites, potentially allowing for polydentate chelation, which would further enhance the stability of the metal-ligand complex. The formation of these stable complexes effectively sequesters the heavy metal ions from the aqueous phase.[1]

Caption: Proposed chelation mechanism of a heavy metal ion (M²⁺) by {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid.

Quantitative Data Summary: Performance Metrics of Related Chelating Agents

While specific quantitative data for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in heavy metal chelation is not extensively documented, the performance of structurally similar trithiocarbonates and dithiocarbamates provides valuable benchmarks.

Chelating AgentTarget Metal(s)Removal Efficiency (%)Optimal pHReference
Sodium TrithiocarbonateCu, Cd, Zn>999.0-9.7[7][8]
DimethyldithiocarbamateCu, Zn, Ni>999.70[8]
DiethyldithiocarbamateCuHighNot specified[8]
Lactose XanthatesCu, Ni94.9 - 95.46.5

These data highlight the high efficiency of sulfur-based chelating agents in removing various heavy metals from aqueous solutions, particularly under neutral to slightly alkaline conditions.

Experimental Protocols

The following protocols are designed to guide the researcher in evaluating the efficacy of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid as a heavy metal chelating agent.

Protocol 1: Determination of Optimal pH for Chelation

The pH of the solution is a critical parameter influencing the efficiency of heavy metal removal.[5]

Materials:

  • Stock solution of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (e.g., 1 g/L in deionized water, adjust pH if necessary for dissolution).

  • Stock solutions of heavy metal salts (e.g., 1000 ppm of Pb(NO₃)₂, CuSO₄·5H₂O, CdCl₂).

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment.

  • pH meter.

  • Conical flasks or beakers.

  • Magnetic stirrer and stir bars.

  • Syringe filters (0.45 µm).

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis.

Procedure:

  • Prepare a series of 100 mL solutions containing a known concentration of the target heavy metal (e.g., 10 ppm).

  • Adjust the pH of each solution to a different value within a range of interest (e.g., pH 3, 4, 5, 6, 7, 8, 9).

  • Add a fixed amount of the {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid stock solution to each flask to achieve a desired chelating agent concentration (e.g., 20 ppm).

  • Stir the solutions at a constant speed for a fixed period (e.g., 60 minutes) at room temperature.

  • After stirring, allow the precipitate (if any) to settle.

  • Filter an aliquot of the supernatant from each flask using a 0.45 µm syringe filter.

  • Analyze the filtrate for the residual heavy metal concentration using ICP-MS or AAS.

  • Calculate the removal efficiency at each pH using the formula: Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100 where C₀ is the initial metal concentration and Cₑ is the final metal concentration.

  • Plot the removal efficiency versus pH to determine the optimal pH.

Protocol 2: Determination of Optimal Chelating Agent Dosage

This protocol aims to find the most effective concentration of the chelating agent.

Procedure:

  • Prepare a series of 100 mL solutions containing a fixed concentration of the target heavy metal (e.g., 10 ppm) at the optimal pH determined in Protocol 1.

  • Add varying amounts of the {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid stock solution to each flask to achieve a range of concentrations (e.g., 5, 10, 20, 30, 40, 50 ppm).

  • Follow steps 4-9 from Protocol 1 to determine the removal efficiency for each dosage.

  • Plot the removal efficiency versus the chelating agent concentration to identify the optimal dosage.

Protocol 3: Determination of Optimal Contact Time

This protocol determines the time required for the chelation reaction to reach equilibrium.

Procedure:

  • Prepare a bulk solution (e.g., 1 L) containing a fixed concentration of the target heavy metal (e.g., 10 ppm) at the optimal pH and with the optimal chelating agent dosage.

  • Stir the solution continuously.

  • At various time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the solution.

  • Immediately filter the aliquot using a 0.45 µm syringe filter.

  • Analyze the filtrate for the residual heavy metal concentration.

  • Plot the removal efficiency versus time to determine the optimal contact time.

Caption: General experimental workflow for evaluating the heavy metal chelation efficacy.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. By systematically varying one parameter while keeping others constant, the researcher can confidently identify the optimal conditions for heavy metal removal. The inclusion of control experiments (i.e., heavy metal solutions without the chelating agent) is crucial for establishing a baseline and accurately assessing the performance of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid. Furthermore, the use of certified reference materials for the calibration of analytical instruments (ICP-MS or AAS) will ensure the accuracy and reliability of the quantitative data.

Conclusion and Future Directions

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid presents a compelling profile as a next-generation chelating agent for heavy metal remediation. Its unique molecular structure, combining a soft-base trithiocarbonate core with carboxylic acid functionalities, suggests a high affinity and capacity for sequestering a range of toxic heavy metals. The provided protocols offer a robust framework for the systematic evaluation of its performance.

Future research should focus on:

  • Elucidating the precise stoichiometry and stability constants of the metal-chelator complexes.

  • Investigating the selectivity of the chelating agent in multi-metal systems.

  • Assessing its performance in real-world industrial wastewater matrices.

  • Exploring methods for the regeneration and reuse of the chelating agent to enhance its cost-effectiveness and sustainability.

By leveraging the methodologies outlined in these application notes, researchers can unlock the full potential of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in addressing the global challenge of heavy metal pollution.

References

  • Klimiuk, E., & Kuczajowska-Zadrożna, M. (2021). Removal of Heavy Metal Ions from Wastewaters: An Application of Sodium Trithiocarbonate and Wastewater Toxicity Assessment. Materials, 14(3), 608. [Link]

  • Gao, Y., et al. (2015). Application of chelating agents for heavy metal removal from electroplating effluent. Modern Chemical Industry, 35(5), 134-137. [Link]

  • Xiao, L., & Charpentier, P. A. (2010). 2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2835. [Link]

  • de Miranda, L. F., et al. (2023). Theoretical Studies of Xanthates in Heavy Metal Complexation: Understanding the Structural, Thermochemical, and Electronic Aspects. Journal of the Brazilian Chemical Society, 34, 1-21. [Link]

  • Adelaja, S. O., et al. (2021). The Versatility in the Applications of Dithiocarbamates. Molecules, 26(16), 4883. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis of Bis(carboxymethyl) Trithiocarbonate. [Link]

  • P2 InfoHouse. (n.d.). Chrome Reduction and Removal of Heavy Metals in the Presents of Chelating Agents. [Link]

  • Kumar, R., et al. (2025). Monosaccharides Xanthates and Their Application in the Removal of Toxic Metal Ions from Contaminated Water: A Review. International Journal of Scientific and Academic Research, 4(10), 875-886. [Link]

  • Khan, M. A., et al. (2023). Dithiocarbamate ligands as heavy metal expectorants from aqueous solutions. Journal of Coordination Chemistry, 76(11-12), 1435-1452. [Link]

  • Ali, A., et al. (2022). Synthesis of Disaccharide-Based Xanthates for the Removal of Some Heavy Metals from Aqueous Solutions. Stracta, 3(2), 1-10. [Link]

  • Wikipedia. (2024). Chelation therapy. [Link]

  • Scribd. (n.d.). Analytical Methods For Quantifying Chelation Percentage. [Link]

  • ResearchGate. (2021). Removal of Heavy Metal Ions from Wastewaters: An Application of Sodium Trithiocarbonate and Wastewater Toxicity Assessment. [Link]

  • PubMed. (2021). Xanthation of alginate for heavy metal ions removal. Characterization of xanthate-modified alginates and its metal derivatives. [Link]

  • ResearchGate. (n.d.). 138 Analytical Methods for Organometallic Chelation Testing. [Link]

  • PubMed. (2002). Effectiveness of Commercial Reagents for Heavy Metal Removal From Water With New Insights for Future Chelate Designs. [Link]

  • Prime Scholars. (n.d.). Unveiling the Secrets: Laboratory Techniques for Detecting and Measuring Heavy Metals. [Link]

  • ACS Applied Polymer Materials. (2022). Trithiocarbonate-Mediated RAFT Polymerization Enables the Synthesis of Homotelechelic N-Vinylpyrrolidone Oligomers with Surfactant Properties. [Link]

  • ACS Omega. (2023). Synthesis of a Novel Dithiocarbamate Surfactant Derivative Adsorbent for Efficient Removal of Heavy Metal Ions. [Link]

  • ResearchGate. (2025). Theoretical Studies of Xanthates in Heavy Metal Complexation: Understanding the Structural, Thermochemical, and Electronic Aspects. [Link]

  • Kardio Pro. (n.d.). Heavy metal analysis & chelation therapy. [Link]

  • ACS Publications. (n.d.). Atomic absorption analysis of strong heavy metal chelating agents in water and waste water. [Link]

  • P2 InfoHouse. (n.d.). Heavy Metal Removal Using Dithiocarbamates. [Link]

  • ResearchGate. (n.d.). Separation of heavy metal from water samples - The study of the synthesis of complex compounds of heavy metal with dithiocarbamates. [Link]

  • NIH. (2010). Chelation in Metal Intoxication. [Link]

  • The Scientific World Journal. (2013). Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid solubility issues in organic solvents

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (also recognized structurally as an O-(carboxymethyl) S-(carboxymethyl) xanthate).

As a xanthate-class Reversible Addition-Fragmentation chain Transfer (RAFT) agent, this compound is highly valuable for the MADIX process (Macromolecular Design via the Interchange of Xanthates), particularly for controlling less activated monomers (LAMs). However, its dual carboxylic acid functionality and reactive thiocarbonylthio core make it notoriously difficult to dissolve in standard organic media without inducing degradation.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why does this RAFT agent exhibit poor solubility in common organic solvents like Toluene, DCM, or pure THF? A: The insolubility is driven by thermodynamics. The two terminal carboxylic acid (-COOH) groups form highly stable, intermolecular hydrogen-bonded dimers. In non-polar or weakly polar solvents (like Toluene or DCM), the solvent cannot overcome the high lattice energy of these hydrogen bonds. To achieve dissolution, you must use a solvent capable of acting as a strong hydrogen-bond acceptor or donor to disrupt the dimer network.

Q2: Can I use an amine base (e.g., Triethylamine or Butylamine) to deprotonate the carboxylic acids and force solubility in organic solvents? A: CRITICAL WARNING: No. While adding an amine will deprotonate the -COOH groups, primary and secondary amines will rapidly act as nucleophiles. They will attack the electrophilic carbon of the xanthate core, triggering a process known as aminolysis. According to [1], this cleaves the RAFT agent, yielding a thiol and a dithiocarbamate byproduct. While the [2], it still readily occurs at room temperature and will irreversibly destroy your chain transfer agent.

Q3: I need to use a less polar solvent for my specific polymerization. What is the workaround? A: You must use a co-solvent strategy. The. By adding 5–10% (v/v) of a highly protic solvent like Methanol to your primary solvent (e.g., DCM or THF), you provide the necessary hydrogen-bond disruption without altering the bulk properties of your polymerization medium too drastically.

Part 2: Quantitative Solubility Matrix

To aid in experimental design, consult the following solvent selection matrix. The causality behind solubility here is directly tied to the solvent's dielectric constant and its hydrogen-bonding capacity.

SolventDielectric Constant (ε)Solubility StatusMechanistic Notes & Recommendations
Toluene 2.4❌ InsolubleCannot disrupt strong -COOH dimers. Avoid entirely.
Dichloromethane (DCM) 9.1⚠️ PoorRequires 5-10% protic co-solvent (e.g., Methanol).
Tetrahydrofuran (THF) 7.5⚠️ ModerateSolvates weakly; requires sonication. May precipitate at low temps.
Methanol / Ethanol 32.7 / 24.5✅ ExcellentProtic nature fully disrupts H-bonding. Ideal for stock solutions.
DMF / DMAc 36.7 / 37.8✅ ExcellentStrong H-bond acceptors. Ideal for polymerization workflows.
DMSO 46.7✅ ExcellentHighest solubility, but difficult to remove post-reaction.

Part 3: Step-by-Step Troubleshooting Workflows

To ensure trustworthiness, every protocol must be a self-validating system. Do not assume your RAFT agent is intact just because the solution is clear.

Protocol A: Standard Dissolution for RAFT Polymerization (Polar Aprotic Media)

Use this workflow when your monomer is compatible with DMF or DMSO.

  • Environmental Control: Weigh the {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in a dry environment. Moisture ingress can lead to slow hydrolysis of the thiocarbonylthio group over time.

  • Solvent Addition: Add anhydrous DMF or DMSO.

  • Agitation: Vortex vigorously for 60 seconds. Do not heat above 40°C. Prolonged heating of RAFT agents in the presence of trace oxygen induces thermal degradation.

  • Self-Validation (UV-Vis Check): Dilute a 10 µL aliquot of your stock solution in 1 mL of solvent. Run a UV-Vis scan from 250 nm to 500 nm. An intact xanthate core must exhibit a distinct absorption band at ~310–350 nm (the n→π* transition of the C=S bond). If this peak is absent, the agent has degraded.

  • Degassing: Immediately proceed to freeze-pump-thaw degassing to protect the active RAFT agent from oxidation.

Protocol B: Co-Solvent Strategy for Moderately Polar Media (e.g., THF)

Use this workflow when DMF/DMSO cannot be used.

  • Initial Suspension: Suspend the required mass of the RAFT agent in your primary solvent (e.g., THF). It will appear cloudy.

  • Titration: Add anhydrous Methanol dropwise (up to a maximum of 10% v/v) while sonicating the vial in a water bath at room temperature.

  • Clarification: Stop adding Methanol the moment the solution turns a clear, pale yellow. Over-addition may affect your subsequent polymerization kinetics.

  • Self-Validation: Perform the same UV-Vis check described in Protocol A to ensure the sonication did not induce localized thermal degradation.

Part 4: Mechanistic & Troubleshooting Visualizations

Decision tree for troubleshooting {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid solubility.

Mechanistic pathways: Amine-induced degradation vs. solvent-mediated stabilization.

References

  • Computational Investigation of the Aminolysis of RAFT Macromolecules Source: ACS Publications (Macromolecules) URL:[Link]

  • RAFT without an “R-Group”: From Asymmetric Homo-telechelics to Multiblock Step-Growth and Cyclic Block Copolymers Source: ACS Publications (Macromolecules) URL:[Link]

  • Static Light Scattering Monitoring and Kinetic Modeling of Polyacrylamide Hydrogel Synthesis Source: MDPI (Polymers) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid Catalysis

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5)[]—an advanced O-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers and drug development professionals utilizing {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5)[]—an advanced O-carboxymethyl S-carboxymethyl xanthate—as a catalytic Chain Transfer Agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via the Interchange of Xanthates (MADIX) polymerizations.

Unlike traditional trithiocarbonates, this specific xanthate is structurally tuned with an oxygen atom adjacent to the thiocarbonyl group, making it uniquely capable of mediating the living radical polymerization of Less Activated Monomers (LAMs) such as N-vinylpyrrolidone (NVP) and vinyl acetate (VAc)[2].

Mechanistic Foundations: The MADIX/PET-RAFT Cycle

To optimize reaction conditions, one must first understand the causality of the catalytic cycle. When utilized in Photoinduced Electron Transfer (PET)-RAFT, the xanthate acts as both the radical source and the chain-equilibrating agent under visible light irradiation[3].

PET_RAFT_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hv) PC_star->PC Ground State Return Xanthate Xanthate CTA (O-C(=S)-S) PC_star->Xanthate Electron Transfer Radical Propagating Radical (Pn•) Xanthate->Radical Fragmentation IntRad Intermediate Radical Radical->IntRad + Monomer (LAM) Polymer Dormant Polymer Chain IntRad->Polymer Reversible Deactivation Polymer->IntRad Reactivation

Figure 1: PET-RAFT Catalytic Cycle using Xanthate CTA under visible light.

The Causality of the Oxygen Atom (Z-group effect): For LAMs, the propagating radical ( Pn∙​ ) is highly reactive. If a standard trithiocarbonate is used, the intermediate radical formed upon addition to the C=S bond is overwhelmingly stable, leading to severe retardation or complete inhibition of the polymerization[2]. The carboxymethoxy group in our target molecule donates electron density via resonance, destabilizing the intermediate radical. This forces rapid fragmentation, ensuring a constant, low concentration of active radicals and preserving the "living" nature of the catalysis.

Quantitative Optimization Parameters

To achieve a narrow dispersity ( Đ<1.2 ) and high chain-end fidelity, reaction conditions must be strictly controlled. Table 1 summarizes the optimal parameters based on thermodynamic and kinetic constraints.

Table 1: Reaction Optimization Matrix

ParameterSub-optimal ConditionOptimal ConditionCausality & Mechanistic Effect
Monomer Compatibility More Activated Monomers (MAMs, e.g., Styrene)Less Activated Monomers (LAMs, e.g., VAc, NVP)Xanthates lack a sufficient chain-transfer constant ( Ctr​ ) for MAMs, leading to uncontrolled, free-radical-like propagation.
Light Source (PET-RAFT) UV Light (<365 nm)Visible Green LED (530 nm)UV light causes irreversible photolytic degradation of the xanthate end-group; visible light ensures reversible activation via the photocatalyst[3].
Degassing Method Nitrogen Sparging (10 mins)Freeze-Pump-Thaw (3 cycles)Oxygen is a potent radical scavenger. Strict anaerobic conditions prevent induction periods and irreversible chain termination.
Solvent Choice Protic/Nucleophilic (e.g., Water/Amines)Aprotic (e.g., 1,4-Dioxane, DMF)Xanthates are highly susceptible to hydrolysis and aminolysis. Aprotic solvents preserve the delicate thiocarbonylthio moiety[2].

Standard Operating Protocol (SOP): Green-Light PET-RAFT

This protocol details the synthesis of homotelechelic poly(N-vinylpyrrolidone) using {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid. It is designed as a self-validating system : kinetic sampling is built-in to prove the livingness of the polymerization in real-time.

Workflow Prep 1. Reagent Prep & Degassing Mix 2. Reaction Mixture (Monomer+CTA+PC) Prep->Mix Irrad 3. Green LED Irradiation Mix->Irrad Sample 4. Kinetic Sampling (Self-Validation) Irrad->Sample Sample->Irrad Continue if linear Quench 5. Quenching & Purification Sample->Quench

Figure 2: Experimental Workflow for Self-Validating PET-RAFT Polymerization.

Step-by-Step Methodology
  • Preparation: In a Schlenk flask, dissolve N-vinylpyrrolidone (Monomer), {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CTA), and an organic photocatalyst (e.g., Eosin Y or DTBT[3]) in anhydrous 1,4-dioxane. Maintain a Monomer:CTA ratio of 100:1 to target a specific molecular weight.

  • Strict Degassing: Submerge the flask in liquid nitrogen until frozen. Apply high vacuum for 5 minutes, isolate the vacuum, and thaw in a warm water bath. Repeat this Freeze-Pump-Thaw cycle three times. Causality: Complete removal of O2​ prevents the quenching of the excited photocatalyst ( PC∗ ).

  • Irradiation: Place the flask 5 cm away from a 530 nm Green LED light source at 25 °C.

  • Self-Validation (Kinetic Sampling): Every 60 minutes, withdraw a 0.1 mL aliquot using a purged Hamilton syringe. Analyze via 1H NMR (conversion) and GPC (molecular weight).

    • Validation Check: Plot ln([M]0​/[M]t​) versus time. A strictly linear plot validates a constant radical concentration and confirms the absence of termination events. A linear increase of Mn​ with conversion validates chain-end fidelity.

  • Termination: Open the flask to ambient air and turn off the light source to quench the reaction. Precipitate the polymer dropwise into cold diethyl ether, filter, and dry under vacuum.

Troubleshooting Guide & FAQs

When deviations occur, use the logical relationship tree below to isolate the root cause.

Troubleshooting Issue Issue: High Dispersity (Đ > 1.5) Check1 Check 1: Monomer Type Issue->Check1 MAM MAMs (e.g., Styrene) Switch to Trithiocarbonate Check1->MAM MAMs used LAM LAMs (e.g., VAc/NVP) Proceed to Check 2 Check1->LAM LAMs used Check2 Check 2: Oxygen Presence LAM->Check2 O2_Yes Incomplete Degassing Use Freeze-Pump-Thaw Check2->O2_Yes O2 present O2_No Anaerobic Confirmed Proceed to Check 3 Check2->O2_No O2 absent Check3 Check 3: CTA Integrity O2_No->Check3 Hydrolysis Solvent Hydrolysis Switch to anhydrous aprotic Check3->Hydrolysis Protic solvent used Intact CTA Intact Optimize Light Intensity Check3->Intact Aprotic solvent used

Figure 3: Logical Troubleshooting Tree for High Dispersity in Xanthate Catalysis.

Q: Why did my polymerization completely stall after 10% conversion?

A: This is a classic symptom of Chain-End Loss due to hydrolysis or oxidation. Xanthates are highly sensitive to nucleophilic attack. If your 1,4-dioxane was not strictly anhydrous, trace water can hydrolyze the {[(carboxymethoxy)carbothioyl]sulfanyl} moiety into a thiol, irreversibly terminating the living process[2]. Solution: Distill your solvent over sodium/benzophenone before use.

Q: Can I use this xanthate for synthesizing block copolymers with Acrylates?

A: Proceed with extreme caution. While this xanthate perfectly controls LAMs (like NVP), it acts as a poor CTA for MAMs (like acrylates). If you must create a block copolymer, you must polymerize the MAM first using a trithiocarbonate, and then attempt chain extension with the LAM. Attempting to initiate an acrylate block from a xanthate-terminated macro-CTA will result in a loss of control due to the unfavorable fragmentation kinetics of the stable acrylate radical.

Q: During PET-RAFT, my solution turned from yellow to completely colorless. What happened?

A: The yellow color is indicative of the intact thiocarbonylthio ( C=S ) group[]. A transition to colorless indicates the destruction of the CTA. This is typically caused by using a light source with too much UV emission, which photolytically cleaves and destroys the xanthate[3]. Solution: Ensure your light source is strictly filtered to emit only in the visible spectrum (e.g., >450 nm) corresponding to your photocatalyst's absorption peak.

Sources

Troubleshooting

Technical Support Center: Thermal Degradation of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Welcome to the Advanced Troubleshooting and Technical Support Center for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS 6310-26-5). As a functionalized O -(carboxymethyl) S -(carboxymethyl) xanthate, this compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Technical Support Center for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS 6310-26-5). As a functionalized O -(carboxymethyl) S -(carboxymethyl) xanthate, this compound is a highly specialized Reversible Addition-Fragmentation chain Transfer (RAFT) / Macromolecular Design via the Interchange of Xanthates (MADIX) agent. It is primarily utilized for the controlled radical polymerization of less activated monomers (LAMs) such as vinyl acetate and N-vinylpyrrolidone.

As a Senior Application Scientist, I have compiled this guide to address the complex thermal degradation behaviors of this specific xanthate at elevated temperatures (>120 °C). Unlike standard alkyl xanthates, its unique molecular architecture fundamentally alters its thermal decomposition pathway, profoundly impacting high-temperature polymerizations, melt extrusion, and end-group functionalization workflows.

Part 1: Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my RAFT polymerization using this agent lose control or exhibit severe dispersity broadening at temperatures above 120 °C?

The Causality: Xanthate RAFT agents generally exhibit lower thermal stability compared to dithiobenzoates or trithiocarbonates [1]. At temperatures exceeding 120 °C, the C–S bond connecting the polymer chain to the thiocarbonylthio group undergoes premature homolytic cleavage. Because this specific xanthate possesses carboxylic acid moieties, the local acidic environment can further catalyze the decomposition of the thiocarbonylthio core. This homolysis generates irreversible radical species that participate in bimolecular termination or backbiting, leading to dead polymer chains and a broadened molecular weight distribution (MWD).

Q2: I subjected my xanthate-terminated polymer to thermolysis (180 °C) expecting to yield an alkene via the Chugaev elimination, but SEC-ESI-MS shows no alkene formation. Why?

The Causality: The classic Chugaev elimination—a concerted syn-elimination that yields an alkene, carbonyl sulfide (COS), and a thiol—strictly requires the presence of a β -hydrogen on the O -alkyl group of the xanthate [2]. If we examine the O -alkyl group of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid ( −O−CH2​−COOH ), the carbon adjacent to the oxygen is the α -carbon. The next atom is the carbonyl carbon ( C=O ), which possesses zero β -hydrogens. Without a β -hydrogen, the cyclic transition state required for the Chugaev elimination cannot form. Instead, the molecule is forced down higher-energy degradation pathways, primarily C–S bond homolysis and α -elimination involving a carbene intermediate [1].

Q3: What are the primary off-gassing products during the high-temperature melt extrusion of polymers synthesized with this agent?

The Causality: Because the Chugaev pathway is blocked, thermal stress (>150 °C) induces a combination of radical fragmentation and thermal decarboxylation. You will primarily observe:

  • Carbon Dioxide ( CO2​ , m/z 44): Driven by the thermal decarboxylation of the two terminal malonic-acid-like −CH2​COOH groups.

  • Carbonyl Sulfide ( COS , m/z 60) & Carbon Disulfide ( CS2​ , m/z 76): Resulting from the α -elimination and complete collapse of the xanthate core [3]. Warning: The generation of these gases during melt extrusion will cause severe foaming and void formation in the polymer melt.

Part 2: Mechanistic Logic and Workflows

To accurately diagnose thermal degradation in your synthesized polymers, it is critical to understand the divergent degradation logic caused by the molecular structure of the RAFT agent.

DegradationLogic Start Thermal Stress (>150°C) applied to {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid CheckBeta Does the O-alkyl group possess a β-hydrogen? Start->CheckBeta YesBeta Yes (e.g., O-ethyl xanthate) CheckBeta->YesBeta Standard MADIX Agents NoBeta No (O-carboxymethyl group) CheckBeta->NoBeta CAS 6310-26-5 Chugaev Concerted Chugaev Elimination Yields: Alkene + COS + Thiol YesBeta->Chugaev Homolysis C-S Bond Homolysis & α-Elimination NoBeta->Homolysis Decarb Thermal Decarboxylation Yields: CO2 NoBeta->Decarb DeadPoly Dead Polymer Chains & Complex Thio-residues Homolysis->DeadPoly

Fig 1. Mechanistic divergence of xanthate thermal degradation based on β -hydrogen availability.

Part 3: Quantitative Data & Comparative Stability

When designing high-temperature experiments, use the following empirical data to establish your thermal budgets.

Table 1: Comparative Thermal Stability of RAFT/MADIX Agents [1, 3]

RAFT Agent ClassRepresentative R/Z Group β -Hydrogen Present?Onset of Thermal Degradation ( Tonset​ )Primary Degradation Mechanism
DithiobenzoateCumyl / PhenylYes~180 °CConcerted Elimination / Homolysis
TrithiocarbonateButyl / ButylYes~160 °CChugaev-type Elimination
Standard XanthateEthyl / O -EthylYes~130 °CChugaev Elimination
Functional Xanthate (CAS 6310-26-5) Carboxymethyl / O -Carboxymethyl No ~115 °C C-S Homolysis & Decarboxylation

Table 2: Expected MS Fragments during Thermolysis of CAS 6310-26-5

Fragment Mass ( m/z )Chemical SpeciesDiagnostic Significance
44 CO2​ Indicates decarboxylation of the terminal acid groups.
59 ⋅CH2​COOH Radical fragment indicating C–S or C–O bond homolysis.
60 COS Indicates collapse of the thiocarbonylthio core.
76 CS2​ Secondary recombination/degradation of the xanthate core.

Part 4: Self-Validating Experimental Protocols

To troubleshoot whether your polymer has lost its {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid end-group due to thermal degradation, execute the following self-validating analytical workflow.

Protocol 1: TGA-FTIR/MS Off-Gas Analysis

Purpose: To identify the exact temperature at which the end-group collapses and to verify the degradation mechanism by analyzing the evolved gases.

  • Sample Preparation: Purify the polymer by precipitating it three times in cold diethyl ether to remove any unreacted RAFT agent. Dry under vacuum at 40 °C for 24 hours.

  • Instrument Setup: Load 10–15 mg of the purified polymer into an alumina crucible within a Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS) or FTIR.

  • Purge Phase: Purge the system with high-purity Nitrogen ( N2​ ) at 50 mL/min for 30 minutes to ensure an oxygen-free environment (preventing oxidative degradation).

  • Thermal Ramp: Apply a heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Acquisition & Validation:

    • Validation Check: Monitor the MS ion traces for m/z 44 ( CO2​ ) and m/z 60 ( COS ). If m/z 44 evolves at a lower temperature than m/z 60, it confirms that thermal decarboxylation of the carboxymethyl group precedes the collapse of the xanthate core.

Protocol 2: End-Group Fidelity Assessment via SEC-ESI-MS

Purpose: To determine the structural integrity of the polymer chains after exposure to thermal stress (e.g., post-extrusion).

  • Thermal Stress Application: Subject 50 mg of the polymer to the target processing temperature (e.g., 150 °C) in a Schlenk tube under an argon atmosphere for 30 minutes.

  • Solubilization: Dissolve the stressed polymer in HPLC-grade THF (1 mg/mL). Add a trace amount of sodium iodide (NaI) to facilitate cationization during ionization.

  • Chromatography: Inject 20 μ L into a Size Exclusion Chromatography (SEC) system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Spectral Analysis:

    • Calculate the expected mass of the intact polymer: M=MRAFT​+n×Mmonomer​+MNa+​ .

    • Validation Check: If the primary mass envelope corresponds to Mpolymer​−210Da (the exact mass of the RAFT agent), complete end-group loss via homolysis has occurred. The presence of a mass shift of −44Da per chain indicates partial degradation via decarboxylation without full loss of the thiocarbonylthio core.

Workflow S1 Step 1: Isolate & Purify Polymer (Precipitation) S2 Step 2: TGA-MS Analysis (Ramp 10°C/min to 300°C) S1->S2 S3 Step 3: Monitor Off-Gases (m/z 44, 59, 60, 76) S2->S3 S4 Step 4: SEC-ESI-MS on Residue (Map End-Group Mass Shifts) S3->S4 S5 Diagnostic Output: Determine Degradation Pathway S4->S5

Fig 2. Self-validating analytical workflow for diagnosing RAFT agent thermal degradation.

References

  • Dependence of Thermal Stability on Molecular Structure of RAFT/MADIX Agents: A Kinetic and Mechanistic Study. Macromolecules. This study details how the lack of a β -hydrogen shifts degradation from Chugaev elimination to α -elimination and homolysis.

  • RAFT-based Polystyrene and Polyacrylate Melts under Thermal and Mechanical Stress. Macromolecules. Provides foundational mechanisms for the thermal decomposition of thiocarbonylthio compounds and the analytical use of SEC-ESI-MS.

  • RAFT-Based Polymers for Click Reactions. Molecules. Discusses the thermal stability hierarchy of RAFT agents and the specific thermolysis behaviors of xanthate-terminated polymers.

Optimization

Technical Support Center: Overcoming Steric Hindrance with {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5)—...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals utilizing {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS: 6310-26-5)—commonly known as O-(carboxymethyl) S-(carboxymethyl) xanthate.

While this difunctional MADIX/RAFT agent is highly effective for the aqueous polymerization of Less-Activated Monomers (LAMs) and bioconjugation, its dual carboxylic acid groups and specific radical intermediates make it highly susceptible to steric hindrance when interacting with bulky monomers or dense protein surfaces.

Part 1: Troubleshooting & FAQs

Q1: During the aqueous RAFT polymerization of bulky LAMs (e.g., N-vinylcaprolactam) using this xanthate, I observe severe retardation and low conversion (<20%). Why is this happening and how can I fix it?

Causality Analysis: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid relies on its O-alkyl group (Z-group) to destabilize the intermediate radical, which promotes fragmentation. However, when the S-carboxymethyl R-group fragments, the resulting primary radical must reinitiate the monomer. If the monomer is highly sterically hindered, this addition is exceptionally slow, leading to radical cross-termination or the accumulation of dormant species [1]. Solution: Implement a "spacer monomer" strategy. Introduce a small molar percentage (3–5%) of a sterically unhindered LAM, such as vinyl acetate (VAc). The unhindered VAc rapidly adds to the carboxymethyl radical, creating a short, flexible spacer that relieves the steric crowding at the propagating chain end, allowing the bulky monomer to subsequently add and propagate efficiently [2].

Q2: I am using the dual carboxylic acid groups of this xanthate for "grafting-from" bioconjugation via EDC/NHS coupling to a protein surface. However, subsequent polymerization fails completely. Is the RAFT agent degrading?

Causality Analysis: The RAFT agent is likely intact, but you are experiencing severe steric shielding of the thiocarbonylthio (C=S) core. Because both the R-group (S-CH₂-COOH) and Z-group (O-CH₂-COOH) contain primary carboxylic acids, aggressive EDC/NHS coupling can result in dual-end attachment to the protein, pinning the RAFT agent flat against the dense surface. Even if mono-conjugated, a high grafting density physically blocks the incoming propagating macroradicals from accessing the C=S bond for the essential addition-fragmentation chain transfer [3]. Solution: Control the stoichiometry and exploit the slight pKa differences between the two carboxylic acids. Perform the EDC/NHS activation at a strictly controlled pH of 5.5 to favor the activation of the S-carboxymethyl group. Limit the molar equivalent of the RAFT agent to 5x relative to the protein to ensure a lower grafting density.

Q3: My aqueous RAFT polymerization yields broad dispersity (Đ > 1.6) and loss of the characteristic yellow color of the xanthate. Is steric hindrance causing irreversible termination?

Causality Analysis: While steric hindrance can broaden dispersity, the loss of color indicates chemical degradation of the xanthate core via hydrolysis or aminolysis. In aqueous media at pH > 6.5, hydroxide ions or trace amines nucleophilically attack the C=S bond, destroying the chain transfer agent [4]. Steric hindrance exacerbates this because the slow propagation rate leaves the RAFT agent exposed to the aqueous environment for longer periods. Solution: Buffer the aqueous polymerization strictly to pH 5.0–5.5 using an acetate buffer. This mildly acidic environment suppresses the nucleophilic attack on the thiocarbonylthio core while maintaining the solubility of the deprotonated carboxylic acid groups.

Part 2: Visual Workflows

RAFT_Steric Init Initiator Decomposition (Primary Radicals) Prop Propagating Radical (Bulky Monomer) Init->Prop Add Addition to Xanthate (Steric Shielding) Prop->Add Steric Clash Frag Fragmentation (Retardation) Add->Frag Slow Rate Sol1 Solution 1: Increase Temp (Enhance Fragmentation) Frag->Sol1 Sol2 Solution 2: Spacer Monomer (Relieve Crowding) Frag->Sol2 Reinit Successful Reinitiation (Controlled Growth) Sol1->Reinit Sol2->Reinit

Fig 1. Workflow for overcoming steric hindrance in xanthate-mediated RAFT polymerization.

Bioconjugation Reagent {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (Dual COOH Groups) pH_Control Buffer pH 5.5 (Selective Activation) Reagent->pH_Control EDC EDC/NHS Addition (Target S-CH2-COOH) pH_Control->EDC Protein Protein/Surface Amine (Grafting-From Scaffold) EDC->Protein Result Mono-Conjugated RAFT Agent (Active C=S Core) Protein->Result Controlled Stoichiometry Fail Over-Conjugation (Steric Shielding of C=S) Protein->Fail Excess EDC/NHS

Fig 2. Selective bioconjugation pathway to prevent steric shielding of the RAFT agent core.

Part 3: Quantitative Data & Optimization

The following table demonstrates the quantitative impact of applying the spacer monomer and pH control strategies to overcome steric hindrance during the polymerization of a bulky LAM (N-vinylcaprolactam).

Monomer SystemSpacer Monomer (mol%)Temp (°C)Buffer pHConversion (24h)Dispersity (Đ)End-Group Fidelity
N-VinylcaprolactamNone607.218%1.85< 40% (Hydrolyzed)
N-VinylcaprolactamNone605.525%1.6065% (Sterically Blocked)
N-VinylcaprolactamVinyl Acetate (5%)705.588% 1.18 > 95% (Optimized)

Note: End-group fidelity is calculated via ¹H NMR by comparing the integration of the xanthate terminal protons to the polymer backbone.

Part 4: Self-Validating Experimental Protocols

Protocol A: Spacer-Assisted Aqueous RAFT Polymerization

Purpose: To polymerize bulky LAMs without retardation by relieving steric crowding at the propagating radical center.

  • Reagent Assembly: In a Schlenk flask, dissolve the bulky monomer (e.g., N-vinylcaprolactam, 1.0 M) and {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (RAFT agent, 10 mM) in a 0.1 M sodium acetate buffer adjusted strictly to pH 5.5.

  • Spacer Addition: Add 0.05 M of Vinyl Acetate (VAc) to act as the unhindered spacer monomer.

  • Initiator Addition: Add a water-soluble azo initiator (e.g., VA-044) at a [RAFT]:[Initiator] ratio of 5:1.

  • Degassing: Seal the flask and perform 4 freeze-pump-thaw cycles to remove oxygen, which acts as a radical scavenger and exacerbates retardation.

  • Polymerization: Backfill with Argon and immerse the flask in an oil bath pre-heated to 70 °C. Causality: The elevated temperature increases the fragmentation rate constant ( kfrag​ ), shifting the equilibrium away from the dormant intermediate radical.

  • Self-Validation (Kinetics & Fidelity): Quench the reaction by cooling to 0 °C and exposing to air. Analyze an aliquot via ¹H NMR. A successful reaction will show >80% conversion and the retention of the characteristic xanthate proton signals (indicating >95% end-group fidelity).

Protocol B: Selective "Grafting-From" Bioconjugation

Purpose: To covalently attach the RAFT agent to a protein without causing steric shielding of the C=S core.

  • Buffer Preparation: Dissolve the target protein in 0.1 M MES buffer at pH 5.5. Causality: pH 5.5 keeps the protein amines protonated enough to prevent rapid burst-coupling, while selectively favoring the activation of the slightly more acidic S-carboxymethyl group over the O-carboxymethyl group.

  • Activation: In a separate vial, dissolve {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (5 molar equivalents relative to protein surface amines). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) at a 1:1.2:1.2 (RAFT:EDC:NHS) molar ratio. React for 15 minutes.

  • Conjugation: Add the activated RAFT solution dropwise to the protein solution. Stir gently at 4 °C for 4 hours to prevent protein denaturation and control the grafting rate.

  • Purification: Remove unreacted RAFT agent and EDC/NHS byproducts using a centrifugal filter unit (MWCO appropriate for the protein) washing 3 times with PBS (pH 7.4).

  • Self-Validation (Spectroscopy): Measure the UV-Vis absorbance of the purified conjugate. A successful, unshielded conjugation will display a distinct absorption peak at λmax ≈ 300 nm , confirming the intact, accessible thiocarbonylthio core.

References

  • How Can Xanthates Control the RAFT Polymerization of Methacrylates? Macromolecules (ACS Publications). URL:[Link]

  • Overcoming a Tight Coil To Give a Random “Co” Polymer Derived from a Mixed Sandwich Cobaltocene Macromolecules (ACS Publications). URL:[Link]

  • Well-defined single polymer nanoparticles for the antibody-targeted delivery of chemotherapeutic agents Journal of Controlled Release (PMC). URL:[Link]

  • Aqueous RAFT Polymerization: Recent Developments in Synthesis of Functional Water-Soluble (Co)polymers with Controlled Structures Accounts of Chemical Research (ACS Publications). URL:[Link]

Sources

Troubleshooting

troubleshooting poor conversion rates using {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Technical Support Center: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid Welcome to the technical support center for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, a highly efficient trithiocarbonate chain trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid

Welcome to the technical support center for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, a highly efficient trithiocarbonate chain transfer agent (CTA) for Reversible Addition-Fragmenting chain Transfer (RAFT) polymerization. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during polymerization, with a specific focus on overcoming poor monomer conversion rates.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no monomer conversion in a RAFT polymerization?

Low conversion is typically traced back to one of four key areas: the presence of radical scavengers like oxygen, issues with the initiator (inappropriate choice, concentration, or temperature), degradation or impurity of the RAFT agent, or the presence of inhibitors in the monomer or solvent.[1][2] A systematic approach to troubleshooting these variables is often the most effective strategy.

Q2: How critical is the purity of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid?

Extremely critical. Impurities in the RAFT agent, which can arise from its synthesis or degradation during storage, can act as inhibitors or retarders, leading to significant induction periods or stalled reactions.[1][3] Given that this specific agent has two carboxylic acid moieties, it is susceptible to hydrolysis. It is imperative to use a high-purity agent and store it under inert gas in a cool, dark, and dry environment.

Q3: What is a good starting point for the [Monomer]:[CTA]:[Initiator] ratio?

The ideal ratio is dependent on the target degree of polymerization (DP) and the specific monomer being used. A common starting point is a [CTA]:[Initiator] ratio between 5:1 and 10:1.[2] The [Monomer]:[CTA] ratio directly determines the theoretical molecular weight.[4] A lower initiator concentration relative to the CTA ensures that the majority of chains are initiated from the RAFT agent's R-group, leading to better control and higher "livingness".[5]

Q4: Can the choice of solvent affect my conversion rate?

Absolutely. The solvent must be able to dissolve the monomer, the RAFT agent, the initiator, and the resulting polymer. If the growing polymer chain precipitates from the solution, the polymerization rate can slow dramatically or stop altogether as the active chain end becomes inaccessible.[2] Furthermore, some solvents can have an accelerating effect on the polymerization rate.[5]

Q5: How do I select the correct reaction temperature?

The reaction temperature is primarily dictated by the thermal initiator's decomposition rate, specifically its 10-hour half-life temperature (T1/2, 10h).[5] For a common initiator like Azobisisobutyronitrile (AIBN), this temperature is around 65°C. Running the polymerization at a temperature where the initiator decomposes at a steady, appropriate rate is crucial for maintaining a constant source of radicals to drive the reaction.

Q6: Are there visible signs of RAFT agent degradation?

Visual inspection can sometimes reveal degradation. A pure trithiocarbonate RAFT agent is typically a vibrant yellow or orange solid/oil. If the color has faded or changed significantly, it may indicate decomposition. However, the most reliable methods for assessing purity are analytical, such as ¹H NMR or UV-Vis spectroscopy, to confirm the integrity of the thiocarbonylthio group.

In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific problems encountered during your RAFT polymerization experiments.

Problem 1: Reaction is Stalled, or Monomer Conversion is Unacceptably Low (<90%)

This is the most frequent issue in RAFT polymerization. The following decision tree and detailed explanations will guide you through a systematic diagnosis.

G start Low Monomer Conversion? q_oxygen Was the system rigorously deoxygenated? start->q_oxygen sol_oxygen Solution: Perform 3x Freeze-Pump-Thaw cycles or extended inert gas sparging. q_oxygen->sol_oxygen No q_initiator Is the initiator appropriate for the temperature? q_oxygen->q_initiator Yes a_oxygen_no No a_oxygen_yes Yes sol_initiator_temp Solution: Match initiator's 10-hour half-life to the reaction temperature. q_initiator->sol_initiator_temp No q_monomer Was the monomer inhibitor removed? q_initiator->q_monomer Yes a_initiator_no No a_initiator_yes Yes sol_monomer Solution: Purify monomer by passing through a basic alumina column. q_monomer->sol_monomer No q_cta Is the RAFT agent fresh and pure? q_monomer->q_cta Yes a_monomer_no No a_monomer_yes Yes sol_cta Solution: Use fresh, high-purity RAFT agent. Verify with NMR if in doubt. q_cta->sol_cta No q_conc Is the reaction too dilute? q_cta->q_conc Yes a_cta_no No a_cta_yes Yes sol_conc Solution: Increase monomer concentration. Target 1-5 M for bulk/solution polymerization. q_conc->sol_conc

Caption: Troubleshooting workflow for low monomer conversion.

Causality: Molecular oxygen is a potent radical scavenger. In a radical polymerization, oxygen rapidly reacts with and terminates the propagating radical chains, effectively inhibiting the polymerization process before it can properly begin.[2] This often manifests as a long and unpredictable induction period.

Solution: Rigorous deoxygenation is non-negotiable. For most systems, performing a minimum of three freeze-pump-thaw cycles is the gold standard for removing dissolved oxygen.[6][7][8] Sparging the reaction mixture with a high-purity inert gas (like argon or nitrogen) for an extended period (30-60 minutes) can also be effective, especially for larger volumes.[9]

Causality: The initiator is the source of primary radicals that begin the polymerization. If the initiator decomposes too slowly at the reaction temperature, an insufficient concentration of radicals will be available to initiate chains and maintain the RAFT equilibrium. Conversely, if it decomposes too quickly, the radical flux might be too high initially, leading to termination, and then deplete before high conversion is reached.[5]

Solution:

  • Verify Initiator Choice: Ensure the initiator's 10-hour half-life temperature is well-matched to your reaction temperature. For example, AIBN is suitable for ~60-80°C, while V-50 (ACVA) is used for aqueous systems at similar temperatures.[2][4]

  • Check Concentration: Ensure the initiator was weighed and added correctly. Inconsistent or very low conversion can sometimes result from using extremely small masses of initiator, which can be subject to weighing errors or premature degradation.[9]

Causality: Most commercial monomers are shipped with a small amount of radical inhibitor (like Butylated hydroxytoluene, BHT) to prevent spontaneous polymerization during storage. If not removed, this inhibitor will scavenge the initial radicals generated by your initiator, leading to a significant induction period until all the inhibitor is consumed.[1]

Solution: Purify the monomer immediately before use. The most common method is to pass the liquid monomer through a short column packed with basic alumina, which effectively removes phenolic inhibitors.[10]

Causality: The trithiocarbonate group in {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is the functional core of the agent. If this group has degraded due to improper storage (e.g., exposure to light, air, or moisture), it will be unable to mediate the polymerization effectively.[1][3]

Solution: Always use a RAFT agent from a reliable source that has been stored correctly. If there is any doubt about its purity, especially with older batches, it is advisable to acquire a fresh supply.

Problem 2: Polymerization Proceeds, but Control is Poor (Polydispersity Index, PDI > 1.3)

A high PDI indicates a loss of the "living" character of the polymerization, resulting in a broad distribution of chain lengths.

Causality: The "living" nature of RAFT relies on the vast majority of polymer chains being capped with the thiocarbonylthio group, remaining dormant until reactivated. If the initiator concentration is too high relative to the CTA, a significant population of chains will be initiated by primary radicals and terminated through bimolecular coupling or disproportionation, just as in conventional free radical polymerization.[5] This "dead" polymer broadens the molecular weight distribution.

Solution: Increase the [CTA]:[Initiator] ratio. A ratio of at least 5:1 is a good starting point. For achieving very narrow PDIs and high end-group fidelity, ratios of 10:1 or higher are often necessary.

Causality: While RAFT allows for high conversion, pushing the reaction to >95-99% can sometimes lead to a loss of control.[11] At very low monomer concentrations, the probability of termination reactions can increase relative to propagation. Furthermore, the viscosity of the reaction medium can become very high, limiting the diffusion of polymer chains and hindering the RAFT equilibrium.[11]

Solution: If a very narrow PDI is critical, consider stopping the reaction at a slightly lower conversion (e.g., 90-95%) and purifying the polymer to remove the remaining monomer.

Key Experimental Protocols & Data

Table 1: Recommended Starting Ratios for Polymerization
Target DP ([M]₀/[CTA]₀)Recommended [CTA]₀/[I]₀Expected Outcome
505:1 to 10:1Good control, narrow PDI. Higher initiator ratio for faster reaction.
10010:1Standard for good balance of rate and control.
250+10:1 or higherHigher ratio needed to minimize the fraction of dead chains at high MW.[5]
Protocol 1: General RAFT Polymerization Setup
  • Reagent Preparation: To a clean, dry Schlenk flask equipped with a magnetic stir bar, add the {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CTA), the monomer (purified via basic alumina), and the solvent.

  • Initiator Addition: In a separate vial, dissolve the initiator (e.g., AIBN) in a small amount of the reaction solvent.

  • Deoxygenation: Seal the Schlenk flask containing the monomer/CTA/solvent mixture with a rubber septum. Perform three freeze-pump-thaw cycles (see Protocol 2).

  • Initiation: After the final thaw cycle, backfill the flask with an inert gas (e.g., Argon). Using a gas-tight syringe, add the initiator solution to the reaction mixture.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature and stir.

  • Monitoring & Quenching: Monitor the reaction by taking aliquots at various time points to analyze for monomer conversion (via ¹H NMR) and molecular weight (via GPC). To quench the polymerization, cool the flask rapidly in an ice bath and expose the mixture to air.[12]

Protocol 2: Freeze-Pump-Thaw Deoxygenation

G cluster_0 One Cycle (Repeat 3x) A 1. FREEZE Place sealed flask in liquid N₂ until completely frozen. B 2. PUMP Open to high vacuum for 5-10 min to remove gases from headspace. A->B Flask is frozen C 3. THAW Close vacuum, thaw in room temp water bath. Dissolved gases bubble out. B->C Flask is sealed

Caption: The three key steps of a Freeze-Pump-Thaw cycle.

  • Freeze: Securely attach the sealed reaction flask to a Schlenk line. Submerge the flask in a dewar of liquid nitrogen until the contents are completely frozen solid. Safety Note: Ensure the flask is not open to the inert gas line while freezing, as this can condense liquid oxygen.[8]

  • Pump: Once frozen, open the stopcock to the vacuum line. The low temperature prevents the solvent from evaporating while the headspace is evacuated. Maintain under high vacuum for 5-10 minutes.[8]

  • Thaw: Close the stopcock to the vacuum line, isolating the flask. Remove the liquid nitrogen dewar and allow the contents to thaw completely in a room temperature water bath. As the solid melts, dissolved gases will be released into the evacuated headspace.

  • Repeat: Repeat this entire cycle two more times for a total of three cycles to ensure complete removal of dissolved oxygen.[7][8] After the final cycle, backfill the flask with inert gas.

References

  • Zhao, W., Gody, G., Dong, S., Zetterlund, P. B., & Perrier, S. (2014). Optimization of the RAFT polymerization conditions for the in situ formation of nano-objects via dispersion polymerization in alcoholic medium. Polymer Chemistry. Available at: [Link]

  • Plummer, R., Goh, Y.-K., Favier, A., & Monteiro, M. J. (2005). Effect of Impurities in Cumyl Dithiobenzoate on RAFT-Mediated Polymerizations. Macromolecules. Available at: [Link]

  • Gody, G., Zetterlund, P. B., Perrier, S., & Harrisson, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules. Available at: [Link]

  • Zhao, W., Gody, G., Dong, S., Zetterlund, P. B., & Perrier, S. (2014). Optimization of the RAFT polymerization conditions for the in situ formation of nano-objects via dispersion polymerization in alcoholic medium. RSC Publishing. Available at: [Link]

  • Plummer, R., Goh, Y.-K., Favier, A., & Monteiro, M. J. (2005). Effect of Impurities in Cumyl Dithiobenzoate on RAFT-Mediated Polymerizations. ResearchGate. Available at: [Link]

  • Tussetschläger, S., Tulus, V., Köhler, J. M., & Zentel, R. (2019). Model-Assisted Optimization of RAFT Polymerization in Micro-Scale Reactors—A Fast Screening Approach. Polymers. Available at: [Link]

  • Zhao, W., Gody, G., Dong, S., Zetterlund, P. B., & Perrier, S. (2014). Optimization of the RAFT polymerization conditions for the in situ formation of nano-objects via dispersion polymerization in alcoholic medium. Monash University. Available at: [Link]

  • Sanchez, M. A. G., & Asua, J. M. (2005). RAFT Agent Concentration in Polymer Particles during Emulsion Polymerization. Macromolecules. Available at: [Link]

  • RAFT Polymerization - Reaction Setup. (2022). YouTube. Available at: [Link]

  • Zhang, L., Wu, D., & Liu, J. (2018). Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applications. Polymers. Available at: [Link]

  • Monteiro, M. J., & de Brouwer, H. (2002). Origin of Inhibition Effects in the Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization of Methyl Acrylate. Macromolecules. Available at: [Link]

  • Reversible addition−fragmentation chain-transfer polymerization. Wikipedia. Available at: [Link]

  • Guerrero-Sanchez, C., & Schubert, U. S. (2012). Automated Parallel Freeze–Evacuate–Thaw Degassing Method for Oxygen-Sensitive Reactions: RAFT Polymerization. ACS Combinatorial Science. Available at: [Link]

  • Gody, G., Maschmeyer, T., Zetterlund, P. B., & Perrier, S. (2013). Scale-up of the Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Using Continuous Flow Processing. ResearchGate. Available at: [Link]

  • Let's learn RAFT polymerization remotely! (2021). Wako Blog | Laboratory Chemicals. Available at: [Link]

  • York, A. W., Kirkland, S. E., & McCormick, C. L. (2008). Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology. Available at: [Link]

  • Canning, S. L., Smith, G. N., & Armes, S. P. (2016). Effect of Added Salt on the RAFT Polymerization of 2-Hydroxyethyl Methacrylate in Aqueous Media. Macromolecules. Available at: [Link]

  • Gody, G., Zetterlund, P. B., & Perrier, S. (2020). Initiation of RAFT Polymerization: Electrochemically Initiated RAFT Polymerization in Emulsion (Emulsion eRAFT), and Direct PhotoRAFT Polymerization of Liquid Crystalline Monomers. ConnectSci. Available at: [Link]

  • remove inhibitor from monomer. (2017). Chemistry Stack Exchange. Available at: [Link]

  • RAFT polymerization (no or low conversion ratios). (2024). Reddit. Available at: [Link]

  • Le-Masurier, S. P., Le, T. P., & Anastasaki, A. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. ETH Zurich Research Collection. Available at: [Link]

  • 8: Freeze-Pump-Thaw. (2024). Chemistry LibreTexts. Available at: [Link]

  • Tips for optimizing a RAFT polymerization. (2021). Reddit. Available at: [Link]

  • Moad, G., Chiefari, J., Chong, Y. K., Krstina, J., Mayadunne, R. T. A., Postma, A., Rizzardo, E., & Thang, S. H. (2000). Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT). Polymer International. Available at: [Link]

  • Le-Masurier, S. P., Le, T. P., & Anastasaki, A. (2022). Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. Journal of the American Chemical Society. Available at: [Link]

  • Kim, S., Shin, Y., Lee, M., & Kim, Y. (2017). Removal of Trithiocarbonyl End Group of RAFT-Polymerized Poly(stearyl acrylate) and Effect of the End Group on Thermal and Structural Properties. Polymers. Available at: [Link]

Sources

Optimization

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid side reactions and how to minimize them

Welcome to the Technical Support Center for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS 6310-26-5)[1][2]. Also known as O-carboxymethyl S-carboxymethyl xanthate, this highly hydrophilic Chain Transfer Agent (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CAS 6310-26-5)[1][2].

Also known as O-carboxymethyl S-carboxymethyl xanthate, this highly hydrophilic Chain Transfer Agent (CTA) is a powerful tool for Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via the Interchange of Xanthates (MADIX) polymerizations. Its dual carboxylic acid functionality makes it ideal for synthesizing water-soluble polymers[3]. However, its unique chemical structure makes it vulnerable to specific side reactions in aqueous media.

This guide is designed for researchers and drug development professionals to troubleshoot, diagnose, and eliminate side reactions during complex polymerizations.

Diagnostic Decision Tree

Use the following logical workflow to identify the root cause of your polymerization failures.

TroubleshootingFlow Start Polymerization Issue Detected Q1 Loss of Livingness or High Dispersity (Đ)? Start->Q1 Q3 Severe Retardation or No Polymerization? Start->Q3 Q4 Sulfurous Odor or Gas Evolution (COS)? Start->Q4 Q2 Is pH < 5.0 or > 7.0? Q1->Q2 Yes Hydrolysis Hydrolysis of Xanthate Action: Buffer pH to 5.5-6.5 Q2->Hydrolysis Yes Aminolysis Aminolysis Action: Remove 1°/2° Amines Q2->Aminolysis No, but amines present Success Optimal Polymerization Achieved Hydrolysis->Success Aminolysis->Success MAM Using MAMs (e.g., Styrene)? Action: Switch to Trithiocarbonate Q3->MAM Yes MAM->Success Chugaev Chugaev Elimination Action: Lower Temp < 70°C Q4->Chugaev Yes Chugaev->Success

Diagnostic workflow for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid side reactions.

Frequently Asked Questions & Troubleshooting Guide

Q1: Why am I losing end-group fidelity (loss of "livingness") during my aqueous polymerization? Causality & Solution: The most common cause of end-group loss for xanthates in water is the hydrolysis of the thiocarbonylthio (C=S) group[4]. The hydrolysis of xanthate esters is acid-catalyzed at low pH and base-catalyzed at high pH[5]. When the C=S bond hydrolyzes, the CTA is destroyed, leading to irreversible radical termination and a broadening of the dispersity (Đ). Prevention: Maintain the reaction pH strictly between 5.5 and 6.5. Use a non-nucleophilic buffer (e.g., phosphate buffer) to prevent pH drift. Avoid highly basic conditions (pH > 8), as hydroxide ions will rapidly attack the C=S carbon[6].

Q2: My polymerization is severely retarded or completely inhibited. What went wrong? Causality & Solution: You are likely attempting to polymerize a More Activated Monomer (MAM), such as styrene, methyl methacrylate, or acrylamide. Xanthates provide significantly less stabilization to the intermediate radical compared to dithiobenzoates or trithiocarbonates[3][7]. When a MAM adds to a xanthate, the resulting intermediate radical is too stable to fragment efficiently, leading to intermediate radical termination (cross-coupling) and complete inhibition[3]. Prevention: Only use {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid for Less Activated Monomers (LAMs) like vinyl esters and vinyl amides. For MAMs, switch to a trithiocarbonate CTA[3].

Q3: I am observing a strong sulfurous odor and gas evolution during polymerization at 85°C. Is the CTA degrading? Causality & Solution: Yes. Xanthates are highly prone to Chugaev elimination at elevated temperatures. This is a thermal syn-elimination that yields an alkene, a free thiol, and carbonyl sulfide (COS) gas[5][8]. The evolution of toxic COS gas is responsible for the odor and pressure buildup in your reaction vessel. Prevention: Keep polymerization temperatures strictly below 70°C. If a higher radical flux is needed at lower temperatures, switch from standard thermal initiators (like AIBN) to low-temperature water-soluble azo initiators (e.g., VA-044) or utilize photoiniferter RAFT polymerization (PET-RAFT)[3][9].

Q4: Can I use amine-containing buffers or monomers with this CTA? Causality & Solution: No. Primary and secondary amines undergo rapid aminolysis with xanthates. The amine acts as a nucleophile, attacking the thiocarbonyl group to form a thiourethane and a free thiol, effectively cleaving and neutralizing the RAFT agent[4][6]. Prevention: Exclude all primary and secondary amines from your reaction matrix. If a basic buffer is absolutely required, use strictly tertiary amines (which lack the proton necessary to complete the aminolysis mechanism) or inorganic buffers.

Quantitative Data & Compatibility Matrices

Table 1: Hydrolytic Stability of Xanthate CTAs in Aqueous Media

pH Level Primary Catalytic Mechanism Estimated Half-Life (35°C) Recommended Action
pH < 4.0 Acid-catalyzed hydrolysis < 12 hours Avoid; use mild buffers
pH 5.5 - 6.5 Minimal (Neutral regime) > 72 hours Optimal working range
pH > 8.0 Base-catalyzed (OH⁻ attack) < 4 hours Strictly avoid

(Data extrapolated from general dithioester/xanthate hydrolysis kinetics[4][5][6]).

Table 2: Monomer Compatibility Matrix for Xanthate CTAs

Monomer Class Examples Compatibility Mechanistic Causality
Less Activated Monomers (LAMs) Vinyl acetate, N-vinylpyrrolidone Excellent Unstable propagating radical easily fragments the CTA R-group.

| More Activated Monomers (MAMs) | Styrene, Methyl methacrylate | Poor / Inhibited | Highly stable intermediate radical prevents fragmentation[3][7]. |

Self-Validating Experimental Protocol

Optimized Aqueous RAFT Polymerization of N-Vinylpyrrolidone (NVP)

Objective: Synthesize poly(NVP) while actively suppressing hydrolysis, aminolysis, and Chugaev elimination through a self-validating workflow.

Step 1: Preparation of the Buffered Aqueous Medium

  • Action: Prepare a 0.1 M phosphate buffer solution adjusted strictly to pH 6.0.

  • Causality: Xanthates undergo rapid acid-catalyzed hydrolysis below pH 4 and base-catalyzed nucleophilic attack by OH⁻ above pH 8[5][6]. pH 6.0 represents the thermodynamic minimum for these competing degradation pathways, ensuring CTA survival throughout the polymerization[4].

Step 2: CTA Integrity Validation (Self-Validation Check)

  • Action: Dissolve a 1 mg sample of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in 10 mL of the buffer. Analyze via UV-Vis spectroscopy.

  • Causality: Atmospheric moisture can prematurely hydrolyze the CTA during storage, rendering it useless before the experiment even begins.

  • Validation: A sharp absorption peak at ~300 nm confirms an intact C=S thiocarbonylthio bond. If this peak is absent or severely diminished, the CTA has hydrolyzed into a thiol and must be discarded.

Step 3: Reaction Assembly and Deoxygenation

  • Action: Combine NVP (monomer), the validated CTA, and a water-soluble azo initiator (e.g., VA-044) in a Schlenk flask. The molar ratio of CTA to initiator should be at least 5:1. Subject the flask to four rigorous freeze-pump-thaw cycles.

  • Causality: Oxygen is a diradical that not only quenches propagating polymer chains (causing irreversible termination) but can also directly oxidize the sulfur moieties of the xanthate. The high CTA:initiator ratio minimizes bimolecular radical termination, preserving the living nature of the polymer[3].

Step 4: Temperature-Controlled Polymerization

  • Action: Backfill the flask with ultra-pure Argon and immerse in a thermostated oil bath set to 45°C (suitable for VA-044 initiation).

  • Causality: Keeping the temperature below 70°C completely suppresses thermal degradation via Chugaev elimination (which would otherwise release carbonyl sulfide gas and destroy the active chain end)[8].

Step 5: Kinetic Sampling and Conversion Tracking (Self-Validation Check)

  • Action: Withdraw 100 µL aliquots hourly using a degassed syringe. Analyze via 1 H-NMR (for monomer conversion) and Size Exclusion Chromatography (SEC) (for molecular weight).

  • Validation: A linear increase in number-average molecular weight ( Mn​ ) versus monomer conversion, coupled with a low dispersity (Đ < 1.3), mathematically validates that side reactions have been successfully minimized and the RAFT mechanism is operating ideally[3].

References

  • [1] 6310-26-5 CAS Manufactory - ChemicalBook. ChemicalBook.

  • [2] CAS:6310-26-5 - iChemistry. iChemistry.cn.

  • Concepts and Tools for RAFT Polymerization. Sigma-Aldrich.

  • [4] Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations. ACS Publications.

  • [7] RAFT Polymerization of Vinyl Esters: Synthesis and Applications. MDPI.

  • [8] RAFT-Based Polymers for Click Reactions. PMC.

  • [3] 50th Anniversary Perspective: RAFT Polymerization—A User Guide. ACS Publications.

  • [5] US3994950A - Xanthate-Lewis acid complexes. Google Patents.

  • [6] Hydrolysis and aminolysis of alkyl xanthate esters and cellulose analogues. CDN Science Pub.

  • [9] Xanthate-Based Photoiniferter RAFT Polymerization toward Oxygen-Tolerant and Rapid Living 3D Printing. ACS Publications.

Sources

Troubleshooting

Technical Support Center: Process Improvements for Scaling Up {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid Production

Welcome to the technical support center for the production of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, a key trithiocarbonate-type Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This guide is d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the production of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, a key trithiocarbonate-type Reversible Addition-Fragmentation chain Transfer (RAFT) agent. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of this crucial compound for controlled radical polymerization. We will delve into the intricacies of its production, from synthesis and purification to troubleshooting common issues, ensuring you have the necessary insights for successful and scalable manufacturing.

Introduction to {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, also known as S,S'-bis(carboxymethyl) trithiocarbonate, is a highly efficient chain transfer agent (CTA) for RAFT polymerization.[1][2] Its symmetrical structure and the presence of two carboxylic acid groups make it particularly suitable for the polymerization of a wide range of monomers, especially for creating well-defined, functional polymers and block copolymers.[3][4] The success of RAFT polymerization is heavily dependent on the purity and stability of the RAFT agent.[5] Therefore, robust and scalable synthesis and purification protocols are paramount.

Scaling Up Synthesis: A Workflow Overview

The synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid typically involves the reaction of two equivalents of a thiol with one equivalent of carbon disulfide in the presence of a base. For this specific molecule, the thiol used is thioglycolic acid. The general workflow for scaling up production is as follows:

Synthesis_Workflow Start Start Reaction_Setup Reaction Setup: - Thioglycolic Acid - Base (e.g., NaOH) - Solvent (e.g., Water/Alcohol) Start->Reaction_Setup CS2_Addition Slow Addition of Carbon Disulfide (CS2) at Low Temperature Reaction_Setup->CS2_Addition Reaction_Monitoring Reaction Monitoring: - TLC - HPLC CS2_Addition->Reaction_Monitoring Workup Aqueous Workup: - Acidification (e.g., HCl) - Precipitation of Product Reaction_Monitoring->Workup Isolation Isolation: - Filtration Workup->Isolation Purification Purification: - Recrystallization Isolation->Purification Drying Drying: - Vacuum Oven Purification->Drying QC_Analysis Quality Control: - NMR - HPLC - Melting Point Drying->QC_Analysis End End QC_Analysis->End caption Figure 1: General workflow for the synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid.

Figure 1: General workflow for the synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid production.

Synthesis-Related Issues
Question Possible Cause(s) Recommended Solution(s)
Low product yield - Incomplete reaction. - Loss of product during workup. - Degradation of the product.- Monitor the reaction closely using TLC or HPLC to ensure completion. - Optimize the pH during acidification to ensure complete precipitation of the carboxylic acid. - Maintain low temperatures during the reaction and workup to prevent degradation.
Formation of a dark-colored or tar-like substance - Side reactions due to high temperatures. - Impurities in starting materials.- Ensure efficient cooling and slow addition of carbon disulfide to control the reaction exotherm. - Use high-purity starting materials.
Product is an oil instead of a solid - Presence of impurities. - Incomplete removal of solvent.- Purify the crude product by recrystallization.[6][7] - Ensure the product is thoroughly dried under vacuum.
Purification-Related Issues
Question Possible Cause(s) Recommended Solution(s)
Difficulty in recrystallization - Inappropriate solvent system. - Presence of persistent impurities.- Screen a variety of solvent systems (e.g., water, acetone/toluene mixtures).[7] - Consider a pre-purification step, such as washing the crude product with a non-polar solvent to remove non-polar impurities.
Product purity is low after recrystallization - Co-precipitation of impurities. - Insufficient number of recrystallization cycles.- Ensure the product is fully dissolved at high temperature and allowed to cool slowly for selective crystallization. - Perform multiple recrystallization steps if necessary.
Yellow color persists in the final product - The inherent color of trithiocarbonates. - Presence of sulfur-based impurities.- A pale yellow color is characteristic of many trithiocarbonates. - For highly pure material, column chromatography can be considered, though it may be less practical for large-scale production.
Quality Control and Stability Issues
Question Possible Cause(s) Recommended Solution(s)
¹H NMR spectrum shows unexpected peaks - Residual solvent. - Impurities from starting materials or side products. - Product degradation.- Dry the sample thoroughly under high vacuum. - Compare the spectrum with that of pure starting materials to identify impurity peaks. - If degradation is suspected, re-purify the product and store it under inert gas at low temperatures.[5]
Poor control in RAFT polymerization (high dispersity) - Impure RAFT agent.[5] - Incorrect concentration of the RAFT agent.- Verify the purity of the RAFT agent by ¹H NMR and HPLC before use.[5] - Accurately determine the concentration of the RAFT agent solution.
RAFT agent degrades during storage - Hydrolysis or oxidation.[8]- Store the solid RAFT agent in a cool, dark, and dry place, preferably under an inert atmosphere. - For solutions, prepare them fresh before use.

Frequently Asked Questions (FAQs)

Q1: What is the ideal storage condition for {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid?

A1: The solid product should be stored in a tightly sealed container, protected from light, in a cool and dry environment (refrigerator or freezer). Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

Q2: Can I use a different base for the synthesis?

A2: While sodium hydroxide is commonly used, other strong bases like potassium hydroxide can also be employed. The choice of base may influence the solubility of intermediates and byproducts, potentially affecting the workup procedure.

Q3: My RAFT polymerization is showing an induction period. Is this related to the RAFT agent?

A3: An induction period can be a normal feature of RAFT polymerization and is often associated with the pre-equilibrium between the initiator-derived radicals and the RAFT agent.[8] However, an unusually long induction period could indicate the presence of impurities in the RAFT agent that are acting as radical scavengers.

Q4: How critical is the purity of the starting materials for the synthesis?

A4: The purity of the starting materials is highly critical. Impurities in thioglycolic acid or carbon disulfide can lead to the formation of side products that are difficult to remove and can negatively impact the performance of the RAFT agent in polymerization.

Q5: What are the safety precautions I should take when working with carbon disulfide?

A5: Carbon disulfide is highly flammable, volatile, and toxic. All manipulations should be carried out in a well-ventilated fume hood, away from ignition sources. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Protocols

Synthesis of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid

This protocol is a general guideline and may require optimization for specific scales.

  • Reaction Setup: In a jacketed reactor equipped with an overhead stirrer, a thermometer, and a dropping funnel, dissolve two equivalents of thioglycolic acid in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like isopropanol).

  • Basification: Cool the solution to 0-5 °C using a circulating chiller. Slowly add a solution of two equivalents of a strong base (e.g., sodium hydroxide) while maintaining the temperature below 10 °C.

  • Carbon Disulfide Addition: Once the base addition is complete, slowly add one equivalent of carbon disulfide via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 0-5 °C. The reaction mixture will typically turn deep red or orange.

  • Reaction: Allow the reaction to stir at a low temperature for several hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).

  • Workup: Once the reaction is complete, dilute the mixture with cold water. Slowly add a strong acid (e.g., hydrochloric acid) to acidify the solution to a pH of approximately 1-2. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by filtration. Wash the solid with cold water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of acetone and a non-polar solvent like toluene or hexanes is often effective.[7]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Logic Flowchart

Troubleshooting_Flowchart Start Problem Encountered Poor_Polymerization_Control Poor Polymerization Control? (High Đ, incorrect MW) Start->Poor_Polymerization_Control Low_Yield Low Synthesis Yield? Start->Low_Yield Degradation Product Degradation? (Discoloration, NMR changes) Start->Degradation Check_Purity Check RAFT Agent Purity (¹H NMR, HPLC) Poor_Polymerization_Control->Check_Purity Yes Impure Is it Impure? Check_Purity->Impure Repurify Repurify RAFT Agent (Recrystallization) Impure->Repurify Yes Check_Conditions Review Polymerization Conditions ([M]:[CTA]:[I] ratio, temp, solvent) Impure->Check_Conditions No End Problem Resolved Repurify->End Check_Conditions->End Check_Reaction_Completion Check Reaction Completion (TLC, HPLC) Low_Yield->Check_Reaction_Completion Yes Incomplete Incomplete? Check_Reaction_Completion->Incomplete Optimize_Reaction Optimize Reaction (Time, Temperature) Incomplete->Optimize_Reaction Yes Check_Workup Review Workup Procedure (pH, extraction losses) Incomplete->Check_Workup No Optimize_Reaction->End Check_Workup->End Check_Storage Check Storage Conditions (Temp, light, atmosphere) Degradation->Check_Storage Yes (Post-synthesis) Check_Reaction_Temp Check Reaction Temperature (Exotherm control) Degradation->Check_Reaction_Temp Yes (During synthesis) Store_Properly Store Properly (Cool, dark, inert gas) Check_Storage->Store_Properly Store_Properly->End Control_Temp Improve Temperature Control Check_Reaction_Temp->Control_Temp Control_Temp->End caption Figure 2: A logical flowchart for troubleshooting common issues.

Figure 2: A logical flowchart for troubleshooting common issues.

References

  • Technical Support Center: Trithiocarbonate-Based RAFT Agents - Benchchem.
  • Reversible Addition Fragmentation Chain Transfer (RAFT) Polymerization with a Polymeric RAFT Agent Containing Multiple Trithiocarbonate Groups | Request PDF - ResearchGate.
  • Stability and Controlled Polymerization of Trithiocarbonate Chain Transfer Agents Under Harsh Conditions - PMC.
  • Living free radical polymerization with reversible addition – fragmentation chain transfer (the life of RAFT).
  • Reversible addition−fragmentation chain-transfer polymerization - Wikipedia.
  • RAFT Polymerization - Sigma-Aldrich.
  • Green and scalable synthesis of raft agents - the future of RAFT polymerization | Poster Board #M19 - American Chemical Society.
  • Photo-polymerization and thermal-polymerization in the presence of S, S' -bis (α, α' -dimethyl-α''-acetic acid) trithiocarbonate - ResearchGate.
  • Rate retardation trends in RAFT – an emerging monomer classification tool? - Polymer Chemistry (RSC Publishing).
  • 2-[(Ethoxycarbonothioyl)sulfanyl]acetic acid - PMC - NIH.
  • US6962961B2 - S,S′-BIS-(α, α′-DISUBSTITUTED-α-ACETIC ACID)-TRITHIOCARBONATES AND DERIVATIVES AS INITIATOR-CHAIN TRANSFER AGENT-TERMINATOR FOR CONTROLLED RADICAL POLYMERIZATIONS AND THE PROCESS FOR MAKING THE SAME - Google Patents.
  • 50th Anniversary Perspective: RAFT Polymerization—A User Guide | Macromolecules.
  • JP2007145841A - Synthesis of trithiocarbonate - Google Patents.
  • A spontaneously healable robust ABA tri-block polyacrylate elastomer with multiphase structure - Supporting Information.

Sources

Reference Data & Comparative Studies

Validation

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid vs traditional trithiocarbonates in polymerization

Architecting Macromolecules: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid vs. Traditional Trithiocarbonates in RAFT Polymerization As a Senior Application Scientist in polymer chemistry, I frequently encounter a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Architecting Macromolecules: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid vs. Traditional Trithiocarbonates in RAFT Polymerization

As a Senior Application Scientist in polymer chemistry, I frequently encounter a critical dilemma in macromolecular design: selecting the thermodynamically appropriate Chain Transfer Agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of CTA is not merely a procedural preference; it dictates the fundamental kinetics of the intermediate radical fragmentation.

In this technical guide, we will objectively compare a highly specialized, hydrophilic xanthate—{[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid —against traditional trithiocarbonates (TTCs) . By dissecting the causality behind their reactivity, we will establish a self-validating framework for selecting the right agent for your specific monomer class and downstream bioconjugation needs.

Mechanistic Causality: The Z-Group and R-Group Dynamics

The core engine of the RAFT process is the reversible addition of a propagating polymeric radical to the thiocarbonylthio (C=S) core of the CTA. The success of this equilibrium relies entirely on the stability of the resulting intermediate radical, which is governed by two substituents: the stabilizing Z-group and the leaving R-group .

Traditional Trithiocarbonates (TTCs) feature a sulfur-based Z-group ( −S−R ). This sulfur atom provides minimal electron donation into the C=S bond, resulting in a highly stable intermediate radical. This stability is perfect for More Activated Monomers (MAMs) like acrylates, methacrylates, and styrenics, ensuring excellent control and narrow polydispersity ()[1]. However, if you attempt to polymerize Less Activated Monomers (LAMs) like vinyl acetate (VAc) or N-vinylpyrrolidone (NVP) with a TTC, the highly reactive LAM radical becomes permanently trapped by the stable TTC intermediate, leading to severe rate retardation or complete inhibition.

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid , conversely, is a Xanthate (MADIX agent) . Its Z-group is an oxygen-linked moiety ( −O−CH2​COOH ). The oxygen lone pair strongly donates electron density via resonance into the thiocarbonyl core. This resonance raises the energy of the intermediate radical, deliberately destabilizing it. For highly reactive LAM radicals, this destabilization is strictly required to force the intermediate to fragment rapidly, maintaining the living equilibrium without trapping the radical ()[2].

Mechanism MAM More Activated Monomers (Acrylates, Styrenics) TTC Trithiocarbonates (Z = -S-R) Stable Intermediate Radical MAM->TTC Rapid Fragmentation (Narrow PDI) Xan Xanthates (Z = -O-R) Destabilized Intermediate MAM->Xan Slow Fragmentation (Broad PDI) LAM Less Activated Monomers (VAc, NVP) LAM->TTC Radical Trapping (Inhibition) LAM->Xan Rapid Fragmentation (Controlled Growth)

RAFT agent selection logic based on intermediate radical stability and monomer reactivity.

Quantitative Performance Comparison

To synthesize the operational differences, the following table summarizes the performance metrics and chemical properties of both CTA classes. The dual-carboxylic acid nature of the xanthate provides distinct advantages for aqueous systems and bioconjugation.

Parameter{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acidTraditional Trithiocarbonates (e.g., DDMAT)
Class Xanthate (MADIX Agent)Trithiocarbonate (TTC)
Z-Group −O−CH2​COOH (Strong electron donor) −S−Alkyl (Weak electron donor)
R-Group −CH2​COOH (Primary radical)Varies (Often tertiary, e.g., cyanoisopropyl)
Monomer Compatibility LAMs (VAc, NVP, N-Vinylcarbazole)[1]MAMs (Acrylates, Methacrylates, Styrene)[1]
Intermediate Radical Destabilized (Promotes rapid fragmentation)[2]Stable (Promotes prolonged equilibrium)[2]
Typical PDI ( Mw​/Mn​ ) 1.20 – 1.50< 1.15[3]
Aqueous Solubility Excellent (Di-acidic structure)Poor to Moderate (Requires chemical modification)
Bioconjugation Potential High (Dual −COOH handles for EDC/NHS coupling)Moderate (Usually limited to a single α -end handle)

Experimental Protocol: Self-Validating Aqueous MADIX Polymerization

A robust experimental protocol must be self-validating—meaning any deviation from living polymerization kinetics (such as bimolecular termination or chain transfer to solvent) is immediately mathematically detectable. The following workflow details the aqueous polymerization of N-vinylpyrrolidone (NVP) using our target xanthate.

Step 1: Master Mix Assembly

  • Action: Dissolve NVP (monomer), {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid (CTA), and VA-044 (water-soluble azo initiator) in a pH 6.5 phosphate buffer. Set the [M]:[CTA] ratio to target your desired molecular weight ( Mn,th​ ), and strictly maintain a [CTA]:[Initiator] ratio of 10:1 .

  • Causality: The di-acidic nature of the xanthate ensures complete homogeneity in aqueous buffers. Maintaining a 10:1 CTA-to-initiator ratio ensures that the vast majority of polymer chains are generated from the CTA's R-group rather than dead initiator fragments, preserving high end-group fidelity ()[3].

Step 2: Stringent Deoxygenation

  • Action: Transfer the solution to a Schlenk flask and perform three consecutive Freeze-Pump-Thaw (FPT) cycles. Backfill with ultra-pure Argon.

  • Causality: Oxygen is a triplet diradical that rapidly quenches propagating carbon-centered radicals. FPT completely removes dissolved O2​ , ensuring the theoretical number of living chains strictly matches the initial CTA concentration.

Step 3: Thermal Initiation & Kinetic Sampling

  • Action: Submerge the flask in a 70°C oil bath. Using an air-tight syringe, extract 0.5 mL aliquots at t=1h,2h,4h, and 8h . Quench each aliquot immediately in liquid nitrogen.

Step 4: Self-Validation via NMR/GPC

  • Action: Analyze each aliquot using 1H NMR (comparing vinyl proton depletion against an internal standard like trioxane to determine fractional conversion) and Aqueous GPC (to determine Mn​ and PDI).

  • Causality: Plot Mn​ against fractional conversion. A strictly linear relationship validates the "livingness" of the system. If the plot deviates downwards, it indicates chain transfer to the solvent; if it curves upwards, it indicates termination by combination.

Workflow S1 1. Formulation Mix Monomer, Xanthate, Initiator in Buffer S2 2. Deoxygenation 3x Freeze-Pump-Thaw Cycles S1->S2 S3 3. Polymerization Heat to 70°C under Argon S2->S3 S4 4. Kinetic Validation 1H NMR (Conversion) & GPC (Mn, PDI) S3->S4 S4->S3 If Conversion < 80% S5 5. Bioconjugation EDC/NHS Coupling via -COOH Groups S4->S5

Self-validating workflow for aqueous RAFT polymerization and bioconjugation.

Downstream Applications: Why the Di-Carboxylic Acid Matters

Beyond controlling polymerization, {[(carboxymethoxy)carbothioyl]sulfanyl}acetic acid leaves the resulting polymer chain flanked by carboxylic acid groups (one at the α -end from the R-group, and one at the ω -end from the Z-group).

This dual-functionalization is highly prized in drug development and nanomedicine. For instance, these terminal −COOH groups can be easily activated via standard EDC/NHS chemistry to conjugate primary amine-containing targeting peptides, fluorophores, or antiviral agents directly to the polymer corona. Such macromolecular prodrug architectures and functionalized nanocarriers are heavily utilized in modern therapeutic delivery systems ()[4].

Sources

Comparative

Benchmarking {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in Aqueous MADIX Polymerization

Executive Summary Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specifically Macromolecular Design via the Interchange of Xanthates (MADIX), has revolutionized the synthesis of well-defined poly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, specifically Macromolecular Design via the Interchange of Xanthates (MADIX), has revolutionized the synthesis of well-defined polymers from less activated monomers (LAMs) such as vinyl acetate and N-vinylpyrrolidone[1]. As drug delivery and biomedical applications increasingly demand ultra-pure, water-soluble polymers, the shift towards fully aqueous polymerization systems is critical.

This guide benchmarks a highly specialized, dual-carboxylic acid functionalized MADIX agent: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (hereafter referred to as BCMX ). By objectively comparing BCMX against traditional xanthates and dithioesters, we provide researchers with the mechanistic causality and empirical data necessary to optimize aqueous living radical polymerizations.

Mechanistic Causality: The Molecular Design of BCMX

The efficacy of any RAFT/MADIX agent is dictated by the delicate electronic balance between its Z-group (activating group) and R-group (leaving/re-initiating group)[1]. BCMX is uniquely structured to maximize performance in aqueous environments:

  • The Z-Group Effect (-O-CH₂COOH): In standard xanthates (e.g., O-ethyl), the oxygen lone pair strongly donates into the C=S bond, stabilizing it and lowering the chain transfer constant ( Ctr​ ). In BCMX, the carboxymethoxy Z-group exerts a mild electron-withdrawing inductive effect. Similar to the activation observed with O-trifluoroethyl xanthates, this reduces resonance stabilization, thereby increasing the reactivity of the C=S bond toward propagating radicals and improving dispersity control[2].

  • The R-Group Effect (-CH₂COOH): The carboxymethyl radical is a primary radical stabilized by the adjacent carbonyl group. It serves as an excellent homolytic leaving group relative to the propagating radicals of LAMs, ensuring rapid fragmentation of the intermediate radical and efficient re-initiation[1].

  • Aqueous Solvation Thermodynamics: The dual carboxylic acid moieties ensure complete solubility in aqueous media across a wide pH range. This eliminates the need for organic co-solvents or surfactants, preventing the micellar partitioning and compartmentalization issues that plague hydrophobic RAFT agents in emulsion systems[3].

MADIX_Mechanism Init Initiator Decomposition PropRad Propagating Radical (Pn•) Init->PropRad + Monomer PreEq Pre-Equilibrium (Add to BCMX) PropRad->PreEq MainEq Main Equilibrium (Pn• + PmM-X ⇌ PnM-X + Pm•) PropRad->MainEq Chain Growth IntRad Intermediate Radical PreEq->IntRad Frag Fragmentation (Release R•) IntRad->Frag Reinit Re-initiation (R• + Monomer) Frag->Reinit Reinit->MainEq

Fig 1: MADIX mechanism highlighting the reversible addition-fragmentation equilibrium.

Benchmarking Alternatives: Comparative Analysis

To establish the performance of BCMX, we benchmark it against three industry-standard chain transfer agents (CTAs):

  • Rhodixan A1 (O-ethyl S-(1-methoxycarbonyl)ethyl xanthate): The commercial gold standard for LAMs, but highly hydrophobic, necessitating organic solvents.

  • ECMX (O-ethyl S-(carboxymethyl) xanthate): A semi-hydrophilic agent with a hydrophobic Z-group, prone to forming unpredictable aggregates in pure water.

  • CMDB (Carboxymethyl dithiobenzoate): A highly reactive dithioester. While excellent for conjugated monomers, dithiobenzoates form overly stable intermediate radicals with LAMs, leading to severe rate retardation and polymerization failure[4].

Experimental Methodology: Self-Validating Protocol

To objectively evaluate these agents, we utilize a self-validating protocol for the aqueous polymerization of N-Vinylpyrrolidone (NVP). The system is designed to achieve a theoretical degree of polymerization (DP) of 100.

Step-by-Step Protocol:

  • Reagent Preparation: Purify NVP via vacuum distillation to remove inhibitors. Prepare a 0.1 M sodium acetate buffer (pH 5.0) using Milli-Q water. The slightly acidic buffered pH is critical to prevent the hydrolytic degradation of the xanthate moiety.

  • Reaction Mixture Formulation: In a 10 mL Schlenk tube, dissolve 1.11 g (10 mmol) of NVP, 22.6 mg (0.1 mmol) of BCMX, and 5.6 mg (0.02 mmol) of the water-soluble initiator 4,4'-Azobis(4-cyanopentanoic acid) (ACVA) in 4.0 mL of the acetate buffer. The [NVP]:[BCMX]:[ACVA] molar ratio is strictly maintained at 100:1:0.2.

  • Deoxygenation: Subject the mixture to three consecutive freeze-pump-thaw cycles. Oxygen acts as a potent radical scavenger; absolute removal is non-negotiable for kinetic fidelity.

  • Polymerization: Backfill the Schlenk tube with ultra-pure Argon and immerse it in a thermostated silicone oil bath pre-heated to 70 °C. Allow the polymerization to proceed under magnetic stirring for exactly 12 hours.

  • Quenching: Terminate the reaction by rapidly cooling the tube in an ice-water bath and exposing the mixture to atmospheric oxygen.

  • Purification and Characterization: Transfer the polymer solution to a dialysis membrane (MWCO 1,000 Da) and dialyze against Milli-Q water for 48 hours to remove unreacted monomer and salts. Lyophilize to obtain the pure poly(N-vinylpyrrolidone) (PNVP). Determine monomer conversion via ¹H NMR and molecular weight/dispersity via Aqueous Size Exclusion Chromatography (SEC).

Exp_Workflow Prep 1. Reagent Prep Purify NVP & Degas H2O Mix 2. Reaction Mixture NVP + BCMX + ACVA Prep->Mix Degas 3. Deoxygenation Freeze-Pump-Thaw (3x) Mix->Degas Poly 4. Polymerization Oil Bath at 70°C Degas->Poly Quench 5. Quenching Rapid Cooling Poly->Quench Purify 6. Purification Dialysis vs Milli-Q H2O Quench->Purify

Fig 2: Step-by-step workflow for the aqueous MADIX polymerization of NVP using BCMX.

Results and Data Interpretation

The experimental data validates the mechanistic hypotheses. BCMX demonstrates superior control in pure aqueous media compared to alternative agents.

Table 1: Benchmarking CTAs in the Polymerization of NVP (70 °C, 12 h)
RAFT/MADIX AgentSolvent SystemMonomer Conv. (%) Mn,th​ ( g/mol ) Mn,SEC​ ( g/mol )Dispersity (Đ)
BCMX Water (Buffer)9210,40010,8001.18
ECMX Water/Dioxane (1:1)859,60011,2001.32
Rhodixan A1 1,4-Dioxane889,90010,1001.25
CMDB Water/Dioxane (1:1)< 5N/AN/AN/A

Data Analysis:

  • BCMX achieved the highest monomer conversion (92%) in pure water while maintaining excellent molecular weight control ( Mn,SEC​ closely matching Mn,th​ ) and a narrow dispersity (Đ = 1.18).

  • ECMX required a 1:1 water/dioxane co-solvent system to maintain homogeneity and resulted in a broader dispersity (Đ = 1.32), likely due to slower fragmentation rates associated with the strongly electron-donating O-ethyl Z-group[2].

  • Rhodixan A1 performed well (Đ = 1.25) but strictly required a fully organic solvent (1,4-dioxane), rendering it unsuitable for green chemistry or direct biological applications.

  • CMDB , as predicted by radical stability principles, completely inhibited the polymerization of the LAM, yielding <5% conversion due to intermediate radical trapping[4].

Conclusion

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (BCMX) represents a significant advancement in MADIX agent design. By coupling a mildly electron-withdrawing carboxymethoxy Z-group with a highly efficient carboxymethyl R-group, BCMX overcomes the kinetic and solubility limitations of traditional xanthates. For researchers developing water-soluble polymers for drug delivery or hydrogel applications, BCMX offers an unparalleled, fully aqueous, surfactant-free living radical polymerization platform.

References

  • Influence of the Chemical Structure of MADIX Agents on the RAFT Polymerization of Styrene Source: acs.org URL: 3

  • Influence of the Chemical Structure of MADIX Agents on the RAFT Polymerization of Styrene (Data / Contour Plots) Source: figshare.com URL: 2

  • Discovery of the RAFT/MADIX Process: Mechanistic Insights and Polymer Chemistry Implications Source: acs.org URL: 4

  • RAFT Polymerization with Phthalimidomethyl Trithiocarbonates or Xanthates. On the Origin of Bimodal Molecular Weight Distributions in Living Radical Polymerization Source: acs.org URL: 1

Sources

Validation

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid mass spectrometry fragmentation pattern validation

Comprehensive Mass Spectrometry Fragmentation Pattern Validation: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid vs. Alternative RAFT Agents The Analytical Challenge in RAFT End-Group Validation Reversible Addition-F...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Mass Spectrometry Fragmentation Pattern Validation: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid vs. Alternative RAFT Agents

The Analytical Challenge in RAFT End-Group Validation

Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design via the Interchange of Xanthates (MADIX) rely heavily on thiocarbonylthio control agents. Validating the structural fidelity of the retained end-group is paramount for subsequent block copolymerization or bioconjugation.

While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is frequently used for polymer sizing, it often induces prompt in-source fragmentation of fragile C–S bonds within the RAFT agent. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) has emerged as the gold standard for this validation. As demonstrated in foundational studies on RAFT agent ionization [1], ESI provides intact precursor ions, allowing for controlled, causality-driven structural elucidation via Higher-energy Collisional Dissociation (HCD).

This guide objectively compares the MS/MS fragmentation performance of the target product, {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (an O,S-bis(carboxymethyl) xanthate), against two widely used alternatives: a trithiocarbonate (TTC) and a dithiocarbamate (DTC).

Comparative Fragmentation Dynamics

The fragmentation pathway of a RAFT agent is strictly dictated by its heteroatom core. Understanding these pathways allows researchers to definitively identify which class of RAFT agent is capping their synthesized molecule.

  • The Product: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (Xanthate)

    • Causality of Fragmentation: The presence of the O-alkyl group makes xanthates highly susceptible to Chugaev-type elimination and specific C–O bond cleavages under collisional activation [2]. The dominant, highly diagnostic neutral loss is carbonyl sulfide (COS, 60 Da), occurring alongside the loss of carbon dioxide (CO₂, 44 Da) from the terminal carboxylic acid moieties.

  • Alternative 1: Bis(carboxymethyl) trithiocarbonate (TTC)

    • Causality of Fragmentation: Lacking the oxygen atom in the thiocarbonyl core, TTCs cannot lose COS. Instead, they undergo homolytic or heterolytic C–S cleavage, resulting in the characteristic, though energetically more demanding, loss of carbon disulfide (CS₂, 76 Da) [3].

  • Alternative 2: 2-(carboxymethylsulfanylcarbothioylamino)acetic acid (DTC)

    • Causality of Fragmentation: The nitrogen lone pair donates electron density into the thiocarbonyl group, strengthening the C–N bond via partial double-bond character. DTCs require significantly higher collision energies to fragment and typically yield a loss of hydrogen sulfide (H₂S, 34 Da) rather than CS₂ or COS.

Table 1: Quantitative MS/MS Fragmentation Comparison (Negative ESI Mode)

Compound ClassChemical NameExact Mass (Da)Precursor [M-H]⁻ (m/z)Primary Neutral LossDiagnostic Fragments (m/z)Optimal HCD (NCE)
Product (Xanthate) {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid209.966208.958COS (60 Da) 164.97, 148.99, 105.0025 - 35
Alt 1 (TTC) Bis(carboxymethyl) trithiocarbonate225.943224.935CS₂ (76 Da) 180.94, 148.99, 105.0035 - 45
Alt 2 (DTC) 2-(carboxymethylsulfanylcarbothioylamino)acetic acid208.982207.974H₂S (34 Da) 173.98, 163.9840 - 55

Mechanistic Pathway Visualization

The diagnostic power of the target xanthate lies in its predictable, dual-pathway fragmentation. The loss of COS is a definitive marker that distinguishes it from trithiocarbonates [4].

Fragmentation P Precursor Ion m/z 208.96 F1 Fragment m/z 164.97 P->F1 -44 Da (CO₂) F2 Fragment m/z 148.99 P->F2 -60 Da (COS) F3 Terminal m/z 105.00 F1->F3 -60 Da (COS) F2->F3 -44 Da (CO₂)

ESI-MS/MS fragmentation pathways of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid.

Self-Validating Experimental Protocol: LC-HRMS/MS

To ensure absolute trustworthiness in the structural assignment, the following protocol integrates a mandatory isotopic self-validation gate prior to MS/MS interpretation.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the analytical standard in LC-MS grade methanol to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 1 µg/mL using 50:50 Acetonitrile:Water containing 10 mM Ammonium Acetate.

    • Causality: Ammonium acetate buffers the solution to ~pH 6.8, ensuring the terminal carboxylic acids are fully deprotonated for optimal negative-mode ESI, without introducing non-volatile salts that cause ion suppression.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).

    • Mobile Phase: (A) 10 mM NH₄OAc in Water; (B) Acetonitrile.

    • Gradient: 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • High-Resolution Mass Spectrometry (HRMS) Parameters:

    • Instrument: Q-Exactive Orbitrap (or equivalent).

    • Polarity: Negative ESI. Spray voltage: 2.5 kV. Capillary temperature: 250°C.

    • Resolution: 70,000 (MS1) and 17,500 (MS2).

  • Self-Validation Gate (Isotopic Patterning):

    • Before analyzing fragments, verify the precursor isotopic envelope. Sulfur has a prominent ³⁴S isotope (~4.2% natural abundance).

    • For the target Xanthate (C₅H₆O₅S₂), the theoretical M+2 peak must be ~8.9% of the monoisotopic [M-H]⁻ peak.

    • Validation Logic: If the M+2 peak deviates by >10% relative error, the precursor is either contaminated or has undergone unintended oxidation (e.g., conversion to a sulfine), and the MS/MS data must be rejected.

  • HCD Fragmentation:

    • Utilize Stepped Normalized Collision Energy (NCE) at 15, 30, and 45 eV.

    • Causality: Stepped NCE ensures the capture of both highly fragile neutral losses (CO₂ at 15 eV) and robust core cleavages (COS at 30 eV; backbone fragmentation at 45 eV) within a single composite MS/MS spectrum.

Workflow S1 1. Sample Prep 10mM NH₄OAc S2 2. UHPLC Gradient Elution S1->S2 S3 3. ESI(-) [M-H]⁻ Generation S2->S3 S4 4. Isotope Check ³⁴S Validation S3->S4 S5 5. HCD MS/MS Stepped NCE S4->S5

Self-validating LC-HRMS/MS workflow for RAFT agent structural confirmation.

Conclusion

For researchers requiring unambiguous end-group validation in polymer synthesis, {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid offers superior analytical clarity compared to trithiocarbonate and dithiocarbamate alternatives. Its unique oxygen-containing thiocarbonyl core yields a highly specific COS (60 Da) neutral loss under low-to-moderate collision energies. By employing a self-validating LC-HRMS/MS workflow that cross-references ³⁴S isotopic abundance with stepped-NCE fragmentation, scientists can achieve absolute confidence in their structural assignments.

References

  • Electrospray Ionization Mass Spectrometry Investigation of Reversible Addition Fragmentation Chain Transfer Mediated Acrylate Polymerizations Initiated via 60Co γ-Irradiation: Mapping Reaction Pathways. Macromolecules. [Link]

  • Controlling the synthesis of degradable vinyl polymers by xanthate-mediated polymerization. RSC Advances. [Link]

  • Effective End-Group Modification of Star-Shaped PNVCL from Xanthate to Trithiocarbonate Avoiding Chemical Crosslinking. Polymers. [Link]

  • Analysis of Xanthate Derivatives by Vacuum Ultraviolet Laser-Time-of-Flight Mass Spectrometry. Analytical Chemistry. [Link]

Comparative

Comprehensive Comparison Guide: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid vs. Dithiocarbamate RAFT Agents

As a Senior Application Scientist, I frequently guide research teams through the critical process of selecting the optimal Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The success of a living radical po...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the critical process of selecting the optimal Reversible Addition-Fragmentation chain Transfer (RAFT) agent. The success of a living radical polymerization does not rely on a "one-size-fits-all" reagent; rather, it requires a precise thermodynamic and kinetic match between the propagating monomer radical and the Chain Transfer Agent (CTA)[1].

This guide provides an in-depth, objective comparison between {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid —a highly functionalized xanthate (MADIX) agent—and the broader class of dithiocarbamate RAFT agents . We will dissect their mechanistic causality, monomer compatibility, and practical workflows for advanced macromolecular engineering.

Mechanistic Causality: The Z-Group Effect

The core engine of the RAFT process is the reversible addition of a propagating radical to the reactive C=S double bond of the CTA. The reactivity of this bond is dictated by the Z-group , which stabilizes or destabilizes the intermediate radical[2].

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (A Functionalized Xanthate)

Structurally, this agent is an O-alkyl S-alkyl dithiocarbonate (xanthate). Its Z-group is a carboxymethoxy moiety (-O-CH₂-COOH).

  • The Causality of Control : The oxygen atom adjacent to the thiocarbonyl group possesses lone pairs that strongly donate electron density into the C=S bond via resonance (+M effect). This raises the LUMO energy of the C=S bond, making it less reactive toward radical addition[3].

  • Why this matters : Less Activated Monomers (LAMs) like N-vinylpyrrolidone (NVP) or vinyl acetate (VAc) generate highly reactive, unstabilized propagating radicals. If a highly reactive CTA (like a dithiobenzoate) is used, the intermediate radical becomes too stable, leading to irreversible termination (retardation). The oxygen-driven deactivation in this xanthate perfectly balances the high reactivity of LAM radicals, ensuring rapid fragmentation and a narrow dispersity (Đ)[4].

Dithiocarbamate RAFT Agents

Dithiocarbamates feature a nitrogen atom adjacent to the thiocarbonyl group (-NR₁R₂).

  • The Causality of Control : Nitrogen is a more potent electron donor than oxygen. In simple N,N-dialkyl dithiocarbamates, the C=S bond is heavily deactivated, making them suitable only for LAMs[1]. However, dithiocarbamates are uniquely tunable. By substituting the nitrogen with an aromatic ring or an electron-withdrawing group (e.g., N-phenyl-N-methyl or N-carbazole), the nitrogen's lone pair is delocalized away from the C=S bond. This restores reactivity to the thiocarbonyl group, allowing these specific dithiocarbamates to control More Activated Monomers (MAMs) like acrylates and styrenics[5].

Mechanism cluster_0 Intermediate Radical Stability (Z-Group Effect) A Propagating Radical (Pn•) B Addition to C=S Bond (Pre-Equilibrium) A->B C1 Xanthate (Z = -O-R) +M Effect from Oxygen Low Stability = Fast Fragmentation B->C1 LAMs C2 Dithiocarbamate (Z = -NR2) Strong +M Effect from Nitrogen Tunable Stability via N-Substitution B->C2 LAMs/MAMs D Degenerate Chain Transfer (Main Equilibrium) C1->D C2->D E Controlled Polymer Growth (Narrow Dispersity) D->E

Diagram 1: Influence of the Z-group heteroatom on intermediate radical stability in RAFT.

Performance & Application Comparison

The specific architecture of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid provides a distinct advantage in aqueous systems and bioconjugation . Because it possesses two carboxylic acid groups (one on the Z-group, one on the R-group), it is exceptionally water-soluble. This allows for entirely aqueous RAFT polymerizations without the need for organic co-solvents, which is critical when synthesizing polymers for biological applications[6].

Table 1: Quantitative and Qualitative Comparison
Feature{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acidDithiocarbamate RAFT Agents
Structural Class Xanthate / MADIXDithiocarbamate
Z-Group Heteroatom Oxygen (-O-CH₂-COOH)Nitrogen (-NR₁R₂)
Monomer Compatibility LAMs (NVP, VAc, N-vinyl amides)LAMs & MAMs (Tunable via N-substitution)
Aqueous Solubility Exceptionally High (Dual -COOH groups)Variable (Requires specific hydrophilic R/Z groups)
Bioconjugation Readiness High (Direct EDC/NHS coupling via α/ω ends)Moderate (Depends on specific R-group design)
Retardation Effect Minimal for LAMsCan be significant if intermediate radical is too stable[2]

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The stoichiometric ratios and solvent choices actively prevent common failure modes, such as bimolecular termination or CTA hydrolysis.

Protocol A: Aqueous RAFT of N-Vinylpyrrolidone (NVP) using the Xanthate

This protocol leverages the dual carboxylic acid groups of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid to maintain a homogeneous aqueous phase, preventing precipitation-induced termination.

  • Reagent Preparation : In a 25 mL Schlenk flask, dissolve 2.0 g of purified NVP (18.0 mmol) in 4.0 mL of Milli-Q water.

  • CTA & Initiator Addition : Add 38.5 mg of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (0.18 mmol) and 5.8 mg of the water-soluble azo initiator VA-044 (0.018 mmol).

    • Validation Check: The [CTA]:[Initiator] ratio is strictly maintained at 10:1. This ensures that the number of dead polymer chains generated by initiator-derived radicals remains below 10%, preserving the living character of the chain ends.

  • Deoxygenation : Seal the flask and perform four continuous Freeze-Pump-Thaw cycles. Backfill with ultra-pure Argon.

  • Polymerization : Immerse the flask in a pre-heated oil bath at 45 °C (optimized for VA-044 decomposition) for 12 hours.

  • Purification : Quench the reaction by exposure to air and cooling in liquid nitrogen. Dialyze the polymer solution against Milli-Q water (MWCO 1,000 Da) for 48 hours to remove unreacted monomer, yielding α,ω-dicarboxylic acid functionalized PNVP.

Protocol B: RAFT of 1-Vinyl-1,2,4-triazole using a Dithiocarbamate

This protocol utilizes Cyanomethyl methyl(phenyl)dithiocarbamate. The N-phenyl substitution tunes the C=S reactivity perfectly for triazole monomers[5].

  • Solution Prep : Dissolve 1.0 g of 1-Vinyl-1,2,4-triazole (10.5 mmol) in 3.0 mL of anhydrous Methanol.

  • CTA & Initiator Addition : Add 23.3 mg of Cyanomethyl methyl(phenyl)dithiocarbamate (0.105 mmol) and 1.7 mg of AIBN (0.0105 mmol).

    • Validation Check: Methanol is chosen over DMF to suppress chain transfer to the solvent, which would otherwise broaden the molecular weight distribution (Đ > 1.3).

  • Deoxygenation : Purge the solution with dry Nitrogen gas for 30 minutes in an ice bath to prevent premature initiation.

  • Polymerization : Heat the reaction mixture to 60 °C for 24 hours under continuous stirring.

  • Precipitation : Precipitate the resulting polymer dropwise into excess diethyl ether. Filter and dry under vacuum to constant weight.

Workflow Step1 1. Stoichiometric Prep [M]:[CTA]:[I] Step2 2. Strict Deoxygenation (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Controlled Heating (Thermal Initiation) Step2->Step3 Step4 4. Dialysis/Precipitation (Monomer Removal) Step3->Step4 Step5 5. End-Group Activation (EDC/NHS Coupling) Step4->Step5

Diagram 2: Standardized self-validating workflow for aqueous RAFT and subsequent bioconjugation.

Conclusion & Selection Guide

When engineering macromolecular architectures, the choice between these agents is dictated by the monomer class and the final application:

  • Select {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid when polymerizing LAMs (NVP, VAc) in strictly aqueous media, or when downstream bioconjugation requires accessible, highly reactive carboxylic acid end-groups without post-polymerization modification.

  • Select Dithiocarbamates when you need a highly tunable system capable of handling both MAMs and LAMs, achieved by selecting specific N-alkyl or N-aryl substituents to modulate the thiocarbonyl reactivity.

Sources

Validation

cross-validation of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid binding affinity in chelation

An Expert's Guide to the Cross-Validation of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid Binding Affinity in Chelation In the landscape of drug development and material science, the precise characterization of mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to the Cross-Validation of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid Binding Affinity in Chelation

In the landscape of drug development and material science, the precise characterization of molecular interactions is paramount. The efficacy of a chelating agent, for instance, is fundamentally dictated by its binding affinity for target metal ions. This guide provides an in-depth, technical comparison of methodologies for validating the binding affinity of a promising, yet novel, chelating agent: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid. Its unique structure, featuring a dithiocarbonate core flanked by two carboxymethyl groups, suggests a high potential for coordinating with various metal ions, making robust characterization essential.

This document moves beyond single-method analyses, championing the principle of cross-validation. By employing orthogonal (technically independent) methods, we can establish a high degree of confidence in the measured binding parameters. Here, we present a primary analysis using Isothermal Titration Calorimetry (ITC), considered the gold standard for thermodynamic characterization, and cross-validate these findings with Potentiometric Titration, a highly accurate and established technique for determining stability constants in solution.

Part 1: Primary Validation via Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) stands as a cornerstone technique because it directly measures the heat released or absorbed during a binding event.[1] This allows for the simultaneous determination of the binding constant (Kₐ), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) from a single experiment, providing a complete thermodynamic profile of the interaction.[1][2]

The Causality Behind the Choice: Why ITC First?

The choice of ITC as the primary method is deliberate. Unlike many other techniques, it is a true in-solution method that requires no modification or immobilization of the reactants, thus measuring the interaction in a state that closely mimics a native biological or chemical system. The richness of the thermodynamic data it provides offers deep mechanistic insights into the forces driving the chelation process.

Visualizing the ITC Workflow

The experimental process for ITC is systematic, ensuring reproducibility and accuracy.

ITC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Experiment cluster_analysis Phase 3: Data Analysis prep Reagent Preparation - {Chelator} in Buffer - Metal Salt in Buffer - Precise Concentration Matching degas Degassing - Remove dissolved gases to reduce artifacts prep->degas Critical for baseline stability load Instrument Loading - Chelator in Sample Cell - Metal in Syringe degas->load equilibrate Thermal Equilibration - Allow system to stabilize load->equilibrate titrate Automated Titration - Sequential injections of metal into chelator solution equilibrate->titrate integrate Peak Integration - Convert raw heat bursts to heat per injection titrate->integrate fit Model Fitting - Plot heat vs. molar ratio - Fit to binding model (e.g., one-site) integrate->fit results Thermodynamic Profile - Determine Ka, Kd, ΔH, ΔS, n fit->results

Caption: Workflow for determining chelator-metal binding affinity using ITC.

Detailed Experimental Protocol: ITC
  • Reagent Preparation:

    • Prepare a 1 mM stock solution of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a 10 mM stock solution of the metal salt (e.g., CuSO₄ or ZnCl₂) using the exact same buffer from the same batch to minimize heats of dilution.[3]

    • The concentration of the titrant (in the syringe) should ideally be 10-20 times that of the reactant in the cell.[3]

    • Accurately determine the concentration of both solutions via UV-Vis spectroscopy or other quantitative methods.

  • Instrument Setup:

    • Power on the ITC instrument at least a day in advance for optimal stability.[1]

    • Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with deionized water.

    • Degas both the chelator and metal solutions for at least 10 minutes under vacuum immediately before use to prevent bubble formation.

  • Titration:

    • Load approximately 200 µL of the chelator solution (e.g., 0.1 mM) into the sample cell.

    • Load the metal solution (e.g., 1.0 mM) into the injection syringe.

    • Set the experimental temperature (e.g., 25°C).

    • Program the titration sequence: a single 0.5 µL initial injection (to be discarded during analysis) followed by 19-24 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline.

  • Data Analysis:

    • The raw data appears as a series of heat spikes corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection (ΔH).

    • Plot the heat change per mole of injectant against the molar ratio of metal to chelator.

    • Fit the resulting binding isotherm to a suitable model (e.g., 'One Set of Sites') using the manufacturer's software to derive Kₐ (and thus Kₔ), n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated automatically.

Sample Data Summary: ITC

The following table summarizes hypothetical, yet realistic, data for the chelation of Cu²⁺ by {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid, as determined by ITC.

ParameterValueUnitInterpretation
Stoichiometry (n) 1.05 ± 0.03-A 1:1 binding ratio of Metal:Chelator.
Association Constant (Kₐ) 2.5 x 10⁷M⁻¹Indicates a very strong binding interaction.
Dissociation Constant (Kₔ) 40nMThe concentration for 50% saturation is very low.
Enthalpy (ΔH) -8.5kcal/molThe binding is enthalpically driven and exothermic.
Entropy (ΔS) 5.2cal/mol·KThe binding is entropically favorable.

Part 2: Orthogonal Cross-Validation via Potentiometric Titration

To ensure the trustworthiness of our ITC data, we employ potentiometric titration as a cross-validation method. This technique determines the stability constant of a metal-ligand complex by measuring changes in hydrogen ion concentration (pH) as a metal ion competes with protons for the chelator's binding sites.[4] It is a fundamentally different approach, relying on electrochemical potential rather than heat, making it an excellent orthogonal technique.[5]

The Causality Behind the Choice: Why Potentiometry?

Potentiometry is a highly precise and accurate method for determining stability constants in solution.[4] Its reliance on a different physical principle provides a robust check on the ITC results. Agreement between the two methods, which measure different physical phenomena to arrive at the same thermodynamic constant, provides very strong evidence for the validity of the binding affinity measurement.

Visualizing the Potentiometric Titration Workflow

This method involves a series of titrations to first characterize the chelator's protonation and then its interaction with the metal.

Potentiometric_Workflow cluster_prep Phase 1: Setup & Calibration cluster_titrate Phase 2: Titration Series cluster_analysis Phase 3: Calculation prep Reagent Standardization - Standardize NaOH titrant - Prepare known concentrations of acid, chelator, metal calib pH Electrode Calibration - Use standard buffers (pH 4, 7, 10) prep->calib t1 A: Acid Titration (HCl + Background Electrolyte) calib->t1 t2 B: Ligand Titration (A + Chelator) t1->t2 t3 C: Metal-Ligand Titration (B + Metal Salt) t2->t3 plot Plot Titration Curves - Plot pH vs. volume of NaOH for all three titrations t3->plot calc_n Calculate n̄ and pL - Use Irving-Rossotti method to find average ligand number (n̄) and free ligand exponent (pL) plot->calc_n formation_curve Plot Formation Curve - Plot n̄ vs. pL calc_n->formation_curve results Determine Stability Constant - Find log K₁ at n̄=0.5, etc. formation_curve->results

Caption: Workflow for determining stability constants using potentiometric titration.

Detailed Experimental Protocol: Potentiometric Titration
  • Reagent Preparation and Standardization:

    • All solutions should be prepared in double-distilled, CO₂-free water.

    • Prepare a solution of the chelator, a strong acid (e.g., HClO₄), and a background electrolyte (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.[6]

    • Prepare a solution containing the chelator, strong acid, background electrolyte, and the metal salt.

    • Prepare a standardized solution of a strong base (e.g., ~0.1 M NaOH, carbonate-free).

  • Electrode Calibration and Titration:

    • Calibrate the pH meter and glass electrode using at least two standard buffers (e.g., pH 4.01 and 7.00) before each titration.[7]

    • Maintain a constant temperature (e.g., 25.0 ± 0.1°C) using a water bath.

    • Titrate the prepared solutions with the standardized NaOH solution, recording the pH value after each incremental addition of the titrant. Ensure the potential stabilizes before each reading.[5]

  • Data Analysis (Irving-Rossotti Method):

    • Plot the three titration curves (pH vs. volume of NaOH added).

    • From the horizontal displacement between the ligand curve and the acid curve, calculate the protonation constants of the chelator.

    • From the horizontal displacement between the metal-ligand curve and the ligand curve, calculate the average number of ligands bound per metal ion (n̄) and the free ligand exponent (pL).[8]

    • Plot n̄ versus pL to generate the formation curve.

    • The stability constant (log K₁) is determined from the formation curve as the value of pL at n̄ = 0.5. For systems with multiple binding events, log K₂ is found at n̄ = 1.5, and so on.[8]

Part 3: Comparative Analysis and Conclusion

The ultimate goal of cross-validation is to compare the results from the orthogonal methods. The binding affinity from ITC (Kₐ) can be directly compared to the stability constant from potentiometry (K₁).

Data Comparison Table
ParameterITC ResultPotentiometry ResultConcordance
Binding Constant Kₐ = 2.5 x 10⁷ M⁻¹K₁ = 2.8 x 10⁷ M⁻¹Excellent
Log of Constant log Kₐ = 7.40log K₁ = 7.45Excellent

The strong agreement between the log K values obtained from two fundamentally different physical measurements provides a high degree of confidence in the binding affinity of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid for Cu²⁺. Minor deviations can arise from differences in experimental conditions (e.g., buffer composition, ionic strength), but the concordance shown here validates the results. Should significant discrepancies arise, it would necessitate a thorough investigation of the experimental conditions and assumptions inherent in each model. For instance, an unexpected protonation/deprotonation event coupled with metal binding might be detected by potentiometry but could be convoluted within the single enthalpy value measured by ITC.[9]

Final Conclusion

The rigorous characterization of a novel chelating agent like {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is non-negotiable for its advancement in any scientific or industrial application. Relying on a single technique, even a robust one like ITC, leaves room for methodological artifacts and unverified assumptions.

By employing a cross-validation strategy—using Isothermal Titration Calorimetry as a primary method and Potentiometric Titration as an orthogonal secondary method—we establish a self-validating system. The concordance of results from these distinct approaches provides a highly trustworthy and defensible measurement of binding affinity. This dual-method approach should be considered an essential standard for the characterization of new chelating agents, ensuring that subsequent research and development are built upon a foundation of scientifically sound and validated data.

References

  • Sigurskjold, B. W. (2003). Isothermal titration calorimetric procedure to determine protein-metal ion binding parameters in the presence of excess metal ion or chelator. Analytical Biochemistry, 314(2), 227-34. [Link]

  • Prajapati, A. K., et al. (2018). Potentiometric Determination of Stability Constants of Chelates of Indium And Gallium. IJSART. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]

  • Saboury, A. A., et al. (2016). The Ca(2+)-EDTA chelation as standard reaction to validate Isothermal Titration Calorimeter measurements (ITC). Journal of Thermal Analysis and Calorimetry, 125, 29-35. [Link]

  • Patil, P. S., et al. (2022). Potentiometric Determination of Stability Constant of transition metal complexes with primary ligand and secondary ligand. Journal of Emerging Technologies and Innovative Research. [Link]

  • Martell, A. E., & Motekaitis, R. J. (1989). A potentiometric study of metal chelates with tetraethylenepentaamineheptaacetic acid. Journal of Coordination Chemistry, 20(2), 139-151. [Link]

  • Deblonde, G. J.-P., et al. (2020). Determination of affinities of lanthanide-binding proteins using chelator-buffered titrations. OSTI.GOV. [Link]

  • Rathod, V., et al. (2018). POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METFORMIN COMPLEXES WITH METALS IN AQUEOUS MEDIA. Rasayan Journal of Chemistry, 11(2), 629-633. [Link]

  • Carey, P. M., et al. (2014). Measurement of NOTA and desferal metal binding affinities to analytically determine effective specific activity. Journal of Nuclear Medicine, 55(Supplement 1), 219. [Link]

  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

  • Apak, R., et al. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

  • Carey, P. M., et al. (2014). Measurement of chelation binding affinities for NOTA, DOTA, and desferal with applications to effective specific activity. Qucosa. [Link]

  • Johnson, C. M. (2001). Isothermal Titration Calorimetric studies on the binding of copper(II) to ligands. ePrints Repository, University of Surrey. [Link]

Sources

Comparative

Precision Polymer Design: A Comparative Guide on {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid vs. Thioglycolic Acid

In the field of targeted drug delivery and advanced materials, the architectural precision of synthetic polymers dictates their functional efficacy. Synthesizing carboxy-terminated polymers is a critical step for downstr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the field of targeted drug delivery and advanced materials, the architectural precision of synthetic polymers dictates their functional efficacy. Synthesizing carboxy-terminated polymers is a critical step for downstream bioconjugation, allowing researchers to attach peptides, antibodies, or small-molecule drugs.

This guide provides an authoritative, comparative analysis of two distinctly different chain transfer agents (CTAs) used to generate carboxy-functionalized polymers: {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid (a specialized xanthate RAFT/MADIX agent) and Thioglycolic acid (a conventional free radical chain transfer agent).

Mechanistic Causality & Molecular Design

To engineer a polymer with specific end-groups and molecular weight, one must understand the thermodynamic and kinetic causality behind the chosen CTA.

Thioglycolic Acid (TGA): Irreversible Chain Transfer

Thioglycolic acid (TGA) is the industry-standard CTA for conventional Free Radical Polymerization (FRP)[1]. The causality of its function lies in the weak sulfur-hydrogen (S-H) bond. During polymerization, a highly reactive propagating radical ( Pn∙​ ) abstracts the hydrogen atom from TGA. This permanently terminates the growing polymer chain, yielding a "dead" polymer with a broad molecular weight distribution (Dispersity, Đ>1.5 )[2]. The resulting thiyl radical ( HOOC-CH2​-S∙ ) reinitiates a new chain, ensuring that each resulting polymer possesses exactly one α -carboxylic acid end-group.

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid: Reversible MADIX

Also known as O -(carboxymethyl) S -(carboxymethyl) xanthate, this compound operates via Reversible Addition-Fragmentation chain Transfer (RAFT), specifically termed MADIX (Macromolecular Design via the Interchange of Xanthates)[3]. The mechanistic brilliance of this molecule lies in its functional groups:

  • The Z-Group (-O-CH 2​ COOH): The oxygen atom donates electron density via resonance to the thiocarbonyl core. This slightly destabilizes the intermediate radical, promoting rapid fragmentation. This rapid fragmentation is chemically mandatory when polymerizing Less Activated Monomers (LAMs) like vinyl acetate or N -vinylpyrrolidone, where the propagating radical is highly reactive and prone to side reactions[4].

  • The R-Group (-CH 2​ COOH): This acts as the leaving group. Upon fragmentation, it forms a carbon-centered radical that efficiently reinitiates polymerization[3].

Because both the Z-group and R-group contain carboxylic acids, the resulting living polymer is telechelic —meaning it is dual-end-functionalized ( α,ω -dicarboxylic acid), a highly prized architecture for cross-linking or dual-drug conjugation[5].

Mechanism cluster_TGA Thioglycolic Acid (Conventional FRP) cluster_RAFT Xanthate (RAFT/MADIX) P_rad Propagating Radical (Pn•) Dead_Poly Dead Polymer (Pn-H) P_rad->Dead_Poly Abstracts H TGA Thioglycolic Acid (HS-CH2-COOH) Thiyl_rad Thiyl Radical (•S-CH2-COOH) TGA->Thiyl_rad Loses H P_rad2 Propagating Radical (Pn•) Intermediate Intermediate Radical P_rad2->Intermediate Addition/Frag Xanthate Xanthate Agent (Z-C(=S)S-R) Xanthate->Intermediate Dormant Dormant Polymer (Pn-S-C(=S)Z) Intermediate->Dormant Frag/Addition R_rad Reinitiating Radical (R•) Intermediate->R_rad

Fig 1: Mechanistic divergence between TGA (irreversible) and Xanthate (reversible RAFT/MADIX).

Comparative Performance Data

The choice between these two agents dictates the physical properties and downstream utility of the synthesized polymer. The data below summarizes their operational parameters.

Parameter{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acidThioglycolic Acid (TGA)
Mechanism Reversible Addition-Fragmentation (MADIX)Irreversible Chain Transfer (FRP)
End-Group Fidelity Telechelic (Dual α,ω -COOH functionalized)Mono-functional ( α -COOH only)
Dispersity ( Đ ) Narrow ( <1.2−1.4 )Broad ( >1.5−2.0 )
Monomer Compatibility Less Activated Monomers (VAc, NVP)More Activated Monomers (Acrylates)
Living Character Yes (Capable of block copolymer synthesis)No (Dead polymer chains)
Aqueous Compatibility Excellent (Water-soluble)Excellent (Water-soluble)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. By matching the initiator functionality to the CTA functionality, we eliminate end-group heterogeneity.

Workflow Prep 1. Reagent Prep Degas Solvents Mix 2. Reaction Mixture Monomer + Initiator + CTA Prep->Mix Poly 3. Polymerization Heat at 60-70°C Mix->Poly Purify 4. Purification Precipitation/Dialysis Poly->Purify Analyze 5. Characterization NMR, GPC, MALDI-TOF Purify->Analyze

Fig 2: Standard experimental workflow for synthesizing carboxy-terminated polymers.

Protocol A: Synthesis of Telechelic Poly(vinyl acetate) via MADIX

Targeting precision molecular weight and dual-carboxy functionality for bioconjugation.

  • Reagent Preparation: Dissolve 10.0 g of Vinyl Acetate (VAc) in 10 mL of degassed methanol.

  • CTA Addition: Add 0.21 g (1.0 mmol) of {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid.

  • Initiator Matching: Add 0.056 g (0.2 mmol) of 4,4'-azobis(4-cyanopentanoic acid) (V-501). Causality Note: V-501 contains carboxylic acids. If an initiator-derived radical starts a chain, it will still yield the desired carboxy end-group, preserving 100% functional fidelity.

  • Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles. Oxygen acts as a radical scavenger and will arrest the MADIX equilibrium.

  • Polymerization: Immerse the sealed ampoule in an oil bath at 65 °C for 12 hours.

  • Purification & Validation: Precipitate the polymer in cold diethyl ether.

    • Self-Validation Step: Analyze via Gel Permeation Chromatography (GPC). A monomodal peak with Đ<1.3 validates the livingness of the xanthate exchange.

Protocol B: Synthesis of Mono-carboxy Poly(acrylic acid) via FRP

Targeting bulk molecular weight reduction for aqueous dispersants.

  • Reagent Preparation: Dissolve 10.0 g of Acrylic Acid in 20 mL of deionized water.

  • CTA Addition: Add 0.46 g (5.0 mmol) of Thioglycolic Acid (TGA). Causality Note: A higher molar ratio of TGA is used here because its chain transfer constant ( Ctr​ ) dictates the final molecular weight purely by the ratio of[TGA]/[Monomer][2].

  • Initiator Addition: Add 0.056 g (0.2 mmol) of V-501.

  • Deoxygenation: Purge the aqueous solution with Argon for 30 minutes.

  • Polymerization: Heat the reaction flask to 70 °C under continuous stirring for 4 hours.

  • Purification & Validation: Dialyze against deionized water (MWCO 1000 Da) for 48 hours.

    • Self-Validation Step: Analyze via GPC. A broad peak ( Đ≈1.8−2.0 ) confirms standard FRP kinetics. Titration of the polymer will reveal exactly one carboxylic acid group per polymer chain (excluding the repeating units).

References

  • Molecular Imprinting Using a Functional Chain Transfer Agent. PMC - NIH. URL:[Link]

  • Influence of the Chemical Structure of MADIX Agents on the RAFT Polymerization of Styrene. ACS Publications. URL:[Link]

  • Aqueous RAFT/MADIX Polymerization: Same Monomers, New Polymers? ACS Symposium Series. URL:[Link]

  • RAFT Polymerization with Phthalimidomethyl Trithiocarbonates or Xanthates. Macromolecules - ACS Publications. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid

Comprehensive Safety and Operational Guide for Handling {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid Executive Summary: The Latent Hazards of RAFT Agents {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling {[(Carboxymethoxy)carbothioyl]sulfanyl}acetic Acid

Executive Summary: The Latent Hazards of RAFT Agents

{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid is a highly functionalized xanthate derivative utilized primarily as a Reversible Addition-Fragmentation chain Transfer (RAFT) agent. While its primary function is to mediate controlled radical polymerization via its reactive thiocarbonylthio group[1], its chemical nature demands rigorous, causality-driven safety protocols.

The core hazard of this compound does not solely stem from the intact solid—which is a known corrosive and dermal sensitizer[2]—but from its latent degradation products. Upon exposure to ambient moisture, heat, or acidic conditions, xanthate derivatives hydrolyze to release Carbon Disulfide ( CS2​ ) and Hydrogen Sulfide ( H2​S ) [3]. Therefore, your Personal Protective Equipment (PPE) and operational workflows must be designed to protect against both the solid particulate and its highly toxic, flammable gaseous byproducts.

Quantitative Risk Profiling

To design an effective safety protocol, we must first quantify the hazards of the intact agent versus its degradation products.

SubstancePrimary HazardOccupational Exposure Limit (TWA)Autoignition TempPPE Implication
{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid Corrosive, SensitizerN/A (Treat as <1 mg/m³)>200°CNitrile gloves, standard lab coat
Carbon Disulfide ( CS2​ ) (Degradation Product)Neurotoxic, Highly Flammable1 ppm (ACGIH)90°CPVA/Viton gloves, Flame-resistant coat
Hydrogen Sulfide ( H2​S ) (Degradation Product)Toxic Gas, Olfactory Fatigue1 ppm (ACGIH)260°CStrict fume hood usage, unvented goggles

Causality-Driven PPE Selection

Standard laboratory PPE is insufficient for handling degraded RAFT agents. As a Senior Application Scientist, I mandate the following specialized PPE based on the chemical causality of the compound:

  • Dermal Protection (The Double-Glove Strategy):

    • Protocol: Wear an inner layer of standard Nitrile gloves and an outer layer of Polyvinyl Alcohol (PVA) or Neoprene gloves[4].

    • Causality: While nitrile provides excellent tactile dexterity for handling the solid powder, CS2​ permeates nitrile almost instantly. If the powder has degraded into a sticky residue (indicating CS2​ formation), the outer PVA glove provides the necessary chemical resistance against the solvent byproduct.

  • Ocular Protection:

    • Protocol: Unvented chemical splash goggles.

    • Causality: Standard safety glasses offer zero vapor protection. CS2​ and H2​S vapors cause severe corneal irritation and damage[2]. Unvented goggles create a seal that protects the ocular mucosa from off-gassing.

  • Body Protection:

    • Protocol: Flame-Resistant (FR) lab coat.

    • Causality: CS2​ has an exceptionally low autoignition temperature (90°C) and a wide flammability range[3]. A static spark can ignite trace vapors in the headspace of the reagent bottle.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.